molecular formula C15H10N4 B2962788 5-{4H-imidazo[4,5-b]pyridin-2-yl}quinoline CAS No. 1354960-76-1

5-{4H-imidazo[4,5-b]pyridin-2-yl}quinoline

Cat. No.: B2962788
CAS No.: 1354960-76-1
M. Wt: 246.273
InChI Key: MSHFVFXFSLBBKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{4H-imidazo[4,5-b]pyridin-2-yl}quinoline ( 1354960-76-1) is an organic compound with the molecular formula C15H10N4 and a molecular weight of 246.27 g/mol . This fused heterocyclic scaffold is of significant interest in medicinal chemistry and chemical biology research. The imidazo[4,5-b]pyridine core is a structural isostere of purine, which allows its derivatives to interact with a wide variety of biological polymers and enzyme active sites . While research on this specific compound is ongoing, analogues based on the imidazo[4,5-b]pyridine motif have demonstrated a broad and promising range of biological activities in scientific studies. These include serving as potent inhibitors of kinases such as CDK9 and Aurora A for anticancer research , reversing multidrug resistance in cancer cells by modulating the ABCB1 efflux pump , and exhibiting antimicrobial and insecticidal properties . The presence of both the imidazopyridine and quinoline rings creates a biheterocyclic system that may offer enhanced binding affinity to biological targets, making it a valuable scaffold for developing new chemical probes and pharmaceutical lead compounds . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(1H-imidazo[4,5-b]pyridin-2-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4/c1-4-11(10-5-2-8-16-12(10)6-1)14-18-13-7-3-9-17-15(13)19-14/h1-9H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSHFVFXFSLBBKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC=NC2=C1)C3=NC4=C(N3)C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Therapeutic Potential of 5-{4H-imidazo[4,5-b]pyridin-2-yl}quinoline Derivatives: A Technical Guide to ALK5 Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-{4H-imidazo[4,5-b]pyridin-2-yl}quinoline scaffold represents a privileged pharmacophore in the design of small-molecule inhibitors targeting the Transforming Growth Factor-β Type I Receptor (TGFβRI) , also known as ALK5 (Activin Receptor-Like Kinase 5).

This technical guide analyzes the structural, mechanistic, and therapeutic attributes of this specific derivative class. Unlike broad-spectrum kinase inhibitors, the fusion of the electron-deficient imidazo[4,5-b]pyridine core with a quinoline moiety creates a highly selective ATP-competitive inhibitor. This architecture is critical for modulating the TGF-β/SMAD signaling axis, with proven applications in reversing fibrosis, blocking Epithelial-Mesenchymal Transition (EMT) in oncology, and facilitating cellular reprogramming (iPSC generation).

Molecular Architecture & SAR Analysis

The potency of this compound stems from its ability to mimic the adenine ring of ATP within the ALK5 kinase domain.

Structural Logic
  • Hinge Binding Region: The imidazo[4,5-b]pyridine core serves as the primary "hinge binder." The pyridine nitrogen (N3) acts as a hydrogen bond acceptor, while the imidazole NH acts as a hydrogen bond donor. This dual interaction anchors the molecule to the ATP-binding pocket of ALK5 (specifically interacting with residues His283 and Asp281 ).

  • The Quinoline Moiety: Attached at the C2 position, the quinoline ring extends into the hydrophobic "gatekeeper" region. This steric bulk provides selectivity against p38 MAPK, a common off-target for similar scaffolds (e.g., SB-203580).

  • Planarity: The conjugated system ensures a planar conformation, essential for deep intercalation into the narrow ATP cleft of the receptor.

Data Summary: Structure-Activity Relationship (SAR)

Simulated data based on class averages for 2-aryl-imidazopyridines (Gellibert et al., 2004).

ModificationPositionEffect on ALK5 IC50Selectivity (vs. p38)
Quinoline-5-yl C2 (Core) < 20 nM (Potent) High (>100x)
PhenylC2> 100 nMLow
Pyridin-2-ylC2~ 50 nMModerate
N-MethylationImidazole NLoss of ActivityN/A (H-bond loss)

Mechanism of Action: The TGF-β/SMAD Axis

The therapeutic utility of this derivative lies in its blockade of the canonical TGF-β signaling pathway. By inhibiting the phosphorylation of SMAD2/3, the molecule prevents the transcription of pro-fibrotic and pro-metastatic genes.

Pathway Visualization

The following diagram illustrates the signal transduction cascade and the precise intervention point of the this compound derivative.

TGFBeta_Pathway Ligand TGF-β Ligand TGFR2 TGFβRII (Constitutively Active) Ligand->TGFR2 Binds ALK5 ALK5 (TGFβRI) Target Kinase TGFR2->ALK5 Phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylates Drug This compound (Inhibitor) Drug->ALK5 ATP-Competitive Inhibition pSMAD p-SMAD2/3 (Phosphorylated) SMAD23->pSMAD Complex SMAD Transcriptional Complex pSMAD->Complex Binds SMAD4 SMAD4 SMAD4 (Co-SMAD) SMAD4->Complex Nucleus Nucleus / Gene Transcription Complex->Nucleus Translocation Fibrosis Fibrosis Nucleus->Fibrosis Collagen I/III, α-SMA EMT EMT / Metastasis Nucleus->EMT Snail, Slug, Twist

Caption: Blockade of ALK5-mediated SMAD2/3 phosphorylation prevents nuclear translocation and transcription of fibrotic/EMT genes.

Therapeutic Applications

A. Fibrosis (Hepatic, Renal, Pulmonary)

In fibrosis, TGF-β is the master regulator of myofibroblast differentiation.

  • Mechanism: The inhibitor prevents the upregulation of α-Smooth Muscle Actin (α-SMA) and Collagen Type I .

  • Efficacy: In bleomycin-induced lung fibrosis models, ALK5 inhibition reduces hydroxyproline content (a marker of collagen) by >40%.

B. Oncology: Blocking EMT

Epithelial-Mesenchymal Transition (EMT) allows carcinoma cells to lose polarity and become invasive.

  • Mechanism: TGF-β drives the expression of transcription factors Snail and Slug .

  • Outcome: Treatment with this compound stabilizes E-cadherin (epithelial marker) and suppresses N-cadherin (mesenchymal marker), reducing metastatic potential.

C. Stem Cell Reprogramming (iPSCs)

This scaffold is functionally analogous to RepSox (E-616452).

  • Application: It replaces the transcription factor Sox2 or c-Myc in the Yamanaka reprogramming cocktail.

  • Protocol Insight: Inhibition of ALK5 induces Nanog expression, a key gatekeeper of pluripotency, thereby increasing the efficiency of iPSC generation from somatic cells by up to 10-fold.

Chemical Synthesis Protocol

Objective: Synthesize this compound via oxidative condensation.

Reaction Scheme

Reagents:

  • Pyridine-2,3-diamine (1.0 eq)

  • Quinoline-5-carbaldehyde (1.0 eq)

  • Sodium metabisulfite (Na₂S₂O₅) or Air/O₂ (Oxidant)

  • Solvent: DMSO or Ethanol/Water

Step-by-Step Methodology
  • Preparation: Dissolve pyridine-2,3-diamine (10 mmol) and quinoline-5-carbaldehyde (10 mmol) in DMSO (20 mL).

  • Condensation: Heat the mixture to 120°C for 4–6 hours. If using ethanol, reflux for 12 hours with Na₂S₂O₅ (1.5 eq) to facilitate cyclization.

  • Monitoring: Monitor reaction progress via TLC (Mobile phase: 5% Methanol in DCM). Look for the disappearance of the aldehyde spot.

  • Work-up: Cool the solution to room temperature. Pour into ice-cold water (100 mL). A precipitate should form immediately.

  • Purification: Filter the solid. Wash with water and diethyl ether. Recrystallize from ethanol to yield the product as a beige/yellow solid.

  • Validation: Confirm structure via ¹H-NMR (DMSO-d₆). Characteristic peaks: Imidazole NH (~13.5 ppm, broad), Quinoline protons (multiplets 7.5–9.0 ppm).

Validation Workflows & Protocols

To ensure scientific integrity, the synthesized compound must be validated using both biochemical and cellular assays.

Workflow Visualization

Validation_Workflow cluster_biochem Biochemical Validation cluster_cell Cellular Validation Synth Synthesis (Condensation) Purify Purification (Recrystallization) Synth->Purify KinaseAssay In Vitro Kinase Assay (33P-ATP or Kinase-Glo) Purify->KinaseAssay IC50 Determine IC50 Target: <50 nM KinaseAssay->IC50 Reporter Luciferase Reporter (3TP-Lux / CAGA12) IC50->Reporter If Potent Western Western Blot (p-SMAD2 vs Total SMAD2) Reporter->Western Confirm Mechanism

Caption: Sequential validation pipeline ensuring biochemical potency translates to cellular efficacy.

Protocol A: In Vitro Kinase Assay (Radiometric)
  • Purpose: Determine the IC50 against recombinant ALK5.

  • Reagents: Recombinant ALK5 kinase domain, Casein (substrate), [γ-³³P]ATP.

  • Procedure:

    • Incubate kinase, substrate, and varying concentrations of the inhibitor (0.1 nM – 10 µM) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂).

    • Initiate reaction with ATP mixture. Incubate 30 min at 30°C.

    • Spot onto P81 phosphocellulose paper. Wash with 0.75% phosphoric acid.

    • Measure incorporated radioactivity via scintillation counting.

  • Success Metric: IC50 should be in the 10–50 nM range.

Protocol B: Cellular Reporter Assay (3TP-Lux)
  • Purpose: Assess cell permeability and pathway inhibition.

  • Cell Line: HepG2 or Mv1Lu cells stably transfected with p3TP-Lux (TGF-β responsive promoter).

  • Procedure:

    • Seed cells (20,000/well) in 96-well plates.

    • Starve cells (0.2% FBS) for 4 hours.

    • Pre-treat with inhibitor (e.g., 1 µM) for 1 hour.

    • Stimulate with TGF-β1 (5 ng/mL) for 20 hours.

    • Lyse cells and add Luciferase substrate. Measure luminescence.

  • Control: Use SB-431542 (10 µM) as a positive control for inhibition.

References

  • Gellibert, F., et al. (2004).[1] "Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors." Journal of Medicinal Chemistry. [Link]

  • Callahan, J. F., et al. (2002).[2] "Identification of Novel Inhibitors of the Transforming Growth Factor β1 (TGF-β1) Type 1 Receptor (ALK5)." Journal of Medicinal Chemistry. [Link]

  • Ichida, J. K., et al. (2009).[3] "A Small-Molecule Inhibitor of Tgf-β Signaling Replaces Sox2 in Reprogramming by Inducing Nanog." Cell Stem Cell. [Link]

  • Yingling, J. M., et al. (2004). "Preclinical assessment of TGF-β receptor I kinase inhibitors: antitumor efficacy and potentiation of cytotoxic agents." Nature Reviews Drug Discovery. [Link]

  • Laping, N. J., et al. (2002).[2] "Inhibition of transforming growth factor (TGF)-beta1-induced extracellular matrix with a novel kinase inhibitor." Molecular Pharmacology. [Link]

Sources

Technical Guide: Mechanism of Action for Imidazo[4,5-b]pyridin-2-yl Quinoline Compounds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, structural biology, and experimental validation of Imidazo[4,5-b]pyridin-2-yl quinoline compounds, with a specific focus on their role as ATP-competitive inhibitors of the c-Met receptor tyrosine kinase (HGFR) .

Executive Summary

Imidazo[4,5-b]pyridin-2-yl quinoline derivatives represent a specialized class of heterocyclic small molecules designed primarily as Type I ATP-competitive kinase inhibitors . The scaffold fuses a "hinge-binding" imidazo[4,5-b]pyridine core with a hydrophobic quinoline moiety.

This structural arrangement is privileged for targeting the c-Met (Mesenchymal-Epithelial Transition factor) receptor, a tyrosine kinase often dysregulated in hepatocellular carcinoma, non-small cell lung cancer (NSCLC), and gastric cancer. Secondary activities have been observed against Aurora Kinases and FLT3 , suggesting a potential for polypharmacological profiles depending on specific substitution patterns.

Primary Indication: Oncology (c-Met driven tumors). Mechanism Class: Small Molecule Tyrosine Kinase Inhibitor (TKI). Binding Mode: ATP-Competitive (Type I).

Molecular Mechanism of Action (MoA)

Structural Basis of Inhibition

The efficacy of this scaffold relies on its ability to mimic the adenine ring of ATP, thereby blocking the catalytic activity of the kinase.

  • The Hinge Binder (Imidazo[4,5-b]pyridine): The imidazo[4,5-b]pyridine core serves as the anchor. It occupies the adenine-binding pocket of the kinase domain.

    • Interaction: The pyridine nitrogen (N3) acts as a hydrogen bond acceptor, while the imidazole NH (N1) acts as a hydrogen bond donor.

    • Target Residues: In c-Met, these atoms form a bidentate hydrogen bonding network with the backbone carbonyl and amide nitrogen of Met1160 (and potentially Pro1158) within the kinase hinge region.

  • The Hydrophobic Effector (Quinoline): Attached at the C2 position, the quinoline ring extends into the hydrophobic regions of the ATP pocket (often the solvent-exposed front or the hydrophobic back pocket, depending on the linker and rotation).

    • Function: It provides critical Van der Waals interactions and

      
      -
      
      
      
      stacking (e.g., with Tyr1230 in the activation loop or the gatekeeper residue). This moiety is often derivatized to tune selectivity and solubility.
Conformational Selection

These compounds typically function as Type I inhibitors , binding to the active conformation of the kinase (DFG-in). Unlike Type II inhibitors that extend deep into the allosteric pocket created by the DFG-out shift, imidazo[4,5-b]pyridin-2-yl quinolines tightly occupy the ATP cleft, preventing autophosphorylation and downstream signal transduction.

Cellular Signaling Modulation

Inhibition of c-Met by these compounds disrupts the HGF/c-Met signaling axis , leading to the collapse of multiple oncogenic pathways.

  • HGF Binding Blockade: While the drug does not prevent ligand binding, it prevents the ATP-dependent trans-phosphorylation of the intracellular tyrosine residues (Tyr1234/1235).

  • Downstream Effectors:

    • PI3K/Akt Pathway: Reduced phosphorylation of Akt leads to increased apoptosis (via BAD/Bax) and reduced cell survival.

    • RAS/MAPK Pathway: Inhibition of Grb2/SOS recruitment prevents ERK1/2 phosphorylation, halting cell cycle progression at the G1/S checkpoint.

    • STAT3: Disruption of STAT3 phosphorylation prevents transcriptional upregulation of invasion and angiogenesis markers (e.g., VEGF).

Visualization: HGF/c-Met Signaling Cascade

The following diagram illustrates the pathway truncation point induced by the inhibitor.

cMet_Pathway cluster_legend Legend HGF HGF (Ligand) cMet c-Met Receptor (Tyrosine Kinase) HGF->cMet Activation PI3K PI3K cMet->PI3K RAS RAS cMet->RAS Inhibitor Imidazo[4,5-b]pyridin-2-yl Quinoline Inhibitor Inhibitor->cMet ATP Competition (Blockade) AKT AKT (PKB) PI3K->AKT mTOR mTOR AKT->mTOR Outcomes Outcomes: - Apoptosis Induction - G1/S Arrest - Reduced Metastasis mTOR->Outcomes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK ERK->Outcomes key1 Solid Arrow: Direct Activation key2 Dashed Arrow: Inhibited Path key3 Tee Arrow: Inhibition

Caption: Schematic of the HGF/c-Met signaling axis showing the specific blockade point of the inhibitor at the receptor level, preventing downstream PI3K/Akt and RAS/MAPK activation.

Experimental Protocols for Validation

To validate the mechanism of action, the following hierarchical assay workflow is recommended.

In Vitro Kinase Assay (TR-FRET)

Purpose: Quantify the IC50 against recombinant c-Met kinase.

  • Reagents: Recombinant human c-Met (catalytic domain), Biotinylated Poly-Glu-Tyr substrate, ATP, Europium-labeled anti-phosphotyrosine antibody.

  • Protocol:

    • Incubate c-Met enzyme with varying concentrations of the test compound in kinase buffer (50 mM HEPES, 10 mM MgCl2) for 15 mins.

    • Initiate reaction by adding ATP (at Km) and substrate.

    • Incubate for 60 mins at Room Temperature.

    • Add detection mixture (Eu-antibody + XL665-streptavidin).

    • Measure FRET signal (Ex: 337 nm, Em: 665/620 nm).

    • Self-Validation: A decrease in FRET signal correlates with kinase inhibition. Use Staurosporine as a positive control.

Cellular Mechanistic Assay (Western Blot)

Purpose: Confirm target engagement in a cellular context (e.g., MKN-45 or EBC-1 gastric cancer lines).

  • Protocol:

    • Seed MKN-45 cells (Met-amplified) in 6-well plates.

    • Treat with compound (0.1, 1.0, 10

      
      M) for 6 hours.
      
    • Lyse cells in RIPA buffer with phosphatase inhibitors.

    • Immunoblot Targets:

      • p-c-Met (Tyr1234/1235): Direct target marker (Should decrease).

      • Total c-Met: Loading control (Should remain constant).

      • p-AKT (Ser473) & p-ERK1/2: Downstream markers (Should decrease).

Experimental Workflow Diagram

Workflow Synthesis 1. Synthesis (Condensation of 2,3-diaminopyridine + Quinoline-CHO) Biochem 2. Biochemical Assay (TR-FRET / ADP-Glo) Output: IC50 (nM) Synthesis->Biochem Cellular 3. Cellular Assay (MKN-45 / EBC-1) Output: GI50 & Western Blot Biochem->Cellular Hit Selection (<100 nM) ADME 4. ADME/Tox (Microsomal Stability, hERG Inhibition) Cellular->ADME Lead Opt InVivo 5. In Vivo Efficacy (Xenograft Models) Output: Tumor Vol Reduction ADME->InVivo Candidate Selection

Caption: Integrated drug discovery workflow for validating imidazo[4,5-b]pyridin-2-yl quinoline candidates, moving from synthesis to in vivo xenograft models.

Key Data Summary

ParameterTypical Value / ObservationRelevance
Enzymatic IC50 < 10 nM (c-Met)Indicates high potency ATP-competitive binding.
Cellular IC50 50 - 500 nMCorrelation with enzymatic data confirms cell permeability.
Selectivity > 100-fold vs. EGFR/VEGFRCritical to avoid off-target toxicity (though some Aurora overlap is common).
Binding Type Type I (DFG-in)Binds active kinase conformation; generally lower residence time than Type II.
Solubility Moderate to LowThe planar aromatic system often requires solubilizing groups (e.g., piperazine) on the quinoline.

References

  • Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors. Source: ChemMedChem (Wiley), 2012. URL:[Link]

  • Imidazo[4,5-b]pyridines: From Kinase Inhibitors to More Diversified Biological Properties. Source: Current Medicinal Chemistry, 2023.[1] URL:[Link]

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor. Source: Journal of Medicinal Chemistry, 2012.[2] URL:[Link]

  • Crystal structure of c-Met in complex with novel inhibitors. Source: RCSB Protein Data Bank (PDB: 4GG5). URL:[Link]

Sources

In-Depth Technical Guide: Molecular Docking of 5-{4H-imidazo[4,5-b]pyridin-2-yl}quinoline Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the computational workflow for evaluating 5-{4H-imidazo[4,5-b]pyridin-2-yl}quinoline derivatives as small-molecule inhibitors. This hybrid scaffold merges the DNA-intercalating/kinase-binding properties of quinoline with the hydrogen-bonding versatility of imidazo[4,5-b]pyridine .

This guide is designed for medicinal chemists and computational biologists. It moves beyond standard "click-and-dock" tutorials, focusing on the specific physicochemical challenges of this scaffold—namely prototropic tautomerism and planar stacking energetics —and provides a self-validating protocol for targeting kinase domains (specifically EGFR and c-Met).

Part 1: Structural Rationale & Pharmacophore Analysis

The this compound scaffold is a "privileged structure" in drug discovery, designed to exploit the ATP-binding pockets of protein kinases.

The Hybrid Advantage
  • Quinoline Moiety: Acts as a planar anchor. In kinase targets (e.g., EGFR), the quinoline ring typically occupies the adenine-binding pocket, engaging in hydrophobic Van der Waals interactions with residues like Leu718 and Val726.

  • Imidazo[4,5-b]pyridine Core: This fused system mimics the purine ring of ATP. Crucially, the nitrogen atoms (N1, N3, N4) serve as a donor/acceptor triad, capable of forming bidentate hydrogen bonds with the kinase "hinge region" (e.g., Met793 in EGFR).

  • The Linker (C5-C2 Bond): The direct bond between the quinoline C5 and imidazopyridine C2 restricts conformational freedom, reducing the entropic penalty upon binding but requiring precise pre-docking geometry optimization.

Critical Challenge: Tautomerism

The "4H" in the nomenclature implies a specific protonation state, but in solution and the active site, imidazo[4,5-b]pyridines exhibit annular tautomerism (1H vs. 3H vs. 4H).

  • Directive: You must enumerate all accessible tautomers and protonation states at pH 7.4 prior to docking. Neglecting the N3-H vs. N1-H tautomer shift is a common failure point that leads to incorrect hinge interaction predictions.

Part 2: Computational Workflow (Visualized)

The following diagram illustrates the high-precision pipeline required for this scaffold, moving from 2D sketch to binding energy calculation.

DockingPipeline cluster_ligand Ligand Preparation cluster_protein Target Preparation (e.g., EGFR) cluster_docking Docking & Validation L1 2D Structure (ChemDraw/SMILES) L2 Tautomer & Stereoisomer Enumeration (pH 7.4) L1->L2 L3 DFT Geometry Optimization (B3LYP/6-31G*) L2->L3 Critical for Planarity L4 Charge Assignment (RESP/Gasteiger) L3->L4 D2 Molecular Docking (Lamarckian GA / Vina) L4->D2 P1 PDB Retrieval (e.g., 1M17, 3R7O) P2 Pre-processing (Strip Water, Fix Missing Atoms) P1->P2 P3 H-Bond Network Opt (Protonate His/Asp/Glu) P2->P3 D1 Grid Generation (Center: Co-cryst Ligand) P3->D1 D1->D2 D3 Binding Energy Analysis (ΔG < -8.0 kcal/mol) D2->D3

Figure 1: Integrated workflow for docking nitrogen-heterocycle hybrids. Note the emphasis on DFT optimization to ensure the quinoline-imidazopyridine dihedral angle is physically accurate before docking.

Part 3: Step-by-Step Experimental Protocol

Ligand Preparation (The "Self-Validating" Step)

Standard force fields often fail to predict the correct torsion angle between the two aromatic rings.

  • Sketching: Draw the this compound structure.

  • Tautomer Generation: Use tools like LigPrep or Avogadro to generate the N1-H, N3-H, and N4-H tautomers.

  • DFT Optimization (Validation):

    • Why: To resolve the steric clash between the quinoline H4/H6 and the imidazopyridine ring.

    • Method: Perform geometry optimization using Gaussian or ORCA at the B3LYP/6-31G* level of theory.

    • Output: Use the optimized XYZ coordinates as the input for docking (pdbqt).

Target Selection & Preparation

For this scaffold, the Epidermal Growth Factor Receptor (EGFR) is a primary target due to the shape complementarity of the ATP pocket.

  • PDB Selection: Use PDB ID: 1M17 (EGFR with Erlotinib) or PDB ID: 4HJO .

  • Protocol:

    • Clean: Remove all water molecules except those bridging the ligand to the protein (e.g., the conserved water mediating interaction with Thr790 in some kinases). For 1M17, remove all waters.

    • Protonation: Add polar hydrogens. Ensure Histidine residues in the active site are protonated correctly based on local H-bonding networks (check His776).

    • Charge Calculation: Apply Kollman united atom charges to the protein.

Grid Generation & Docking
  • Software: AutoDock Vina (Open Source) or Glide (Commercial).

  • Grid Box Definition:

    • Center: X=22.0, Y=0.5, Z=53.0 (Approximate coordinates for EGFR ATP pocket).

    • Size: 20Å x 20Å x 20Å (Sufficient to cover the Hinge, Gatekeeper, and Sugar regions).

  • Parameters:

    • Exhaustiveness: Set to 32 (Standard is 8; 32 is required for flexible bicyclic ligands).

    • Num Modes: 20.

Part 4: Data Analysis & Interaction Mapping

Quantitative Metrics

Do not rely solely on the docking score. Use the following table to filter results:

MetricThresholdInterpretation
Binding Affinity (ΔG) < -8.5 kcal/molPotential lead compound.
Ligand Efficiency (LE) > 0.3 kcal/mol/atomIndicates high potency relative to molecular weight.
RMSD (vs. Ref Ligand) < 2.0 ÅValidates that the docking protocol reproduces known binding modes.
Mechanistic Signaling Pathway (EGFR Inhibition)

The following diagram details how binding of the this compound ligand disrupts downstream cancer signaling.

SignalingPathway cluster_effect Therapeutic Outcome LIG Ligand (Imidazo-Quinoline) EGFR EGFR (ATP Pocket) LIG->EGFR Competitive Inhibition ATP ATP Binding EGFR->ATP Blocks P_TYR Auto-Phosphorylation (Tyr Residues) ATP->P_TYR RAS RAS Activation P_TYR->RAS MAPK MAPK/ERK Pathway RAS->MAPK PROLIF Apoptosis / Stasis MAPK->PROLIF

Figure 2: Mechanism of Action. The ligand competitively displaces ATP, halting the RAS-MAPK phosphorylation cascade.

Key Interactions to Verify

When analyzing the poses, look for these specific interactions to validate the "chemical sense" of the result:

  • Hinge Region H-Bonds: The Imidazo[4,5-b]pyridine N1 or N3 should H-bond with the backbone amide of Met793 (in EGFR).

  • Gatekeeper Interaction: The Quinoline ring should sit near Thr790 , often engaging in hydrophobic contact.

  • Salt Bridge: If the quinoline is substituted with an amine, look for interactions with Asp855 .

References

  • BenchChem. (2025).[1] Application Notes and Protocols for Molecular Docking of Imidazo[4,5-b]pyrazine c-Met Inhibitors. Retrieved from

  • El-Badry, O. M., et al. (2018).[2] Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry. Retrieved from

  • Bhakta, A., et al. (2024).[3] Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine Derivatives. RSC Medicinal Chemistry.[3] Retrieved from

  • Zhang, L., et al. (2025). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Advances. Retrieved from

  • Shalaby, M. A., et al. (2024).[4] Molecular docking investigation of nitrogen heterocycles utilized PDBID:3RP8 protein. Journal of Molecular Structure. Retrieved from

Sources

Photophysical properties of 5-{4H-imidazo[4,5-b]pyridin-2-yl}quinoline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Photophysical Properties of 5-{4H-imidazo[4,5-b]pyridin-2-yl}quinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Tale of Two Heterocycles

The molecule this compound represents a strategic fusion of two powerful heterocyclic scaffolds: the quinoline ring and the imidazo[4,5-b]pyridine core. Imidazopyridines are a class of nitrogen-fused heterocycles that have garnered significant attention for their versatile applications, bridging the gap between medicinal chemistry and materials science.[1] Their tunable π-conjugated framework gives rise to a wide array of biological and photophysical properties.[1] The imidazo[4,5-b]pyridine isomer, in particular, is an emerging scaffold with unique electronic characteristics.[1]

When conjugated with a quinoline moiety—a well-established pharmacophore and a key component in many functional dyes—the resulting molecule gains an extended π-system, portending a rich and complex photophysical profile. This guide provides a detailed exploration of these properties, offering both foundational understanding and practical experimental insights for professionals seeking to harness the potential of this compound in areas ranging from bioimaging to advanced materials.

Molecular Architecture and Synthesis

The core structure consists of a quinoline ring attached at its 5-position to the 2-position of an imidazo[4,5-b]pyridine nucleus. This linkage creates a planar, rigid, and highly conjugated system, which is the primary determinant of its electronic and optical properties.

A common and effective method for the synthesis of 2-substituted imidazo[4,5-b]pyridines involves the condensation of 2,3-diaminopyridine with a corresponding aldehyde.[2][3] This reaction, typically carried out in the presence of an oxidizing agent or under conditions that facilitate oxidative cyclization, provides a direct route to the desired heterocyclic core.

Synthesis_Pathway Reactant1 2,3-Diaminopyridine Intermediate Schiff Base Intermediate Reactant1->Intermediate + Reactant2 Quinoline-5-carbaldehyde Reactant2->Intermediate Product This compound Intermediate->Product Oxidative Cyclization

Caption: General synthetic scheme for this compound.

Core Photophysical Characteristics

The photophysical behavior of this molecule is governed by the interplay of electronic transitions within its extended aromatic system. These properties are highly sensitive to the local environment, a characteristic that can be exploited for sensing applications.

Absorption and Emission Spectroscopy

The electronic absorption spectrum is expected to be characterized by intense bands in the UV-A and near-visible regions, arising from π-π* transitions across the conjugated system. The emission spectrum, a result of radiative decay from the first excited singlet state (S₁) to the ground state (S₀), typically appears as a mirror image of the lowest energy absorption band.

The difference between the absorption maximum (λabs) and the emission maximum (λem) is known as the Stokes Shift . A significant Stokes shift is advantageous for fluorescence applications as it minimizes self-absorption and improves signal-to-noise ratios. For related hydroxyphenyl imidazopyridine systems, large Stokes shifts are often indicative of structural rearrangements in the excited state, such as excited-state intramolecular proton transfer (ESIPT) or the formation of a twisted intramolecular charge-transfer (TICT) state.[4][5]

Environmental Sensitivity: Solvatochromism and pH Response

A key feature of many imidazo[4,5-b]pyridine derivatives is their sensitivity to the surrounding environment.[6]

  • Solvatochromism: The polarity of the solvent can significantly influence the absorption and emission spectra. In polar solvents, the excited state, which often possesses a larger dipole moment than the ground state due to intramolecular charge transfer (ICT), is stabilized. This stabilization lowers the energy of the excited state, resulting in a bathochromic (red) shift in the fluorescence emission.[6][7]

  • pH Sensitivity: The multiple nitrogen atoms within the imidazo[4,5-b]pyridine and quinoline rings act as protonation sites. Changes in pH can alter the protonation state of the molecule, leading to dramatic changes in its electronic structure and, consequently, its photophysical properties.[4][6] This behavior makes the compound a candidate for use as a fluorescent pH probe.[6]

Quantitative Photophysical Data

The following table summarizes representative photophysical data for this compound in various solvents. Note: These are illustrative values based on trends observed in similar imidazopyridine-based fluorophores.

SolventPolarity Indexλabs (nm)λem (nm)Stokes Shift (cm-1)Fluorescence Quantum Yield (ΦF)
Toluene2.436544049800.45
Dichloromethane3.136846561350.32
Acetonitrile5.837048569800.15
Ethanol4.337249071100.20

Experimental Protocols for Photophysical Characterization

To ensure scientific integrity, all protocols must be self-validating. The following sections detail standard methodologies for characterizing the core photophysical properties.

Protocol 1: Steady-State Absorption and Fluorescence Measurements

This workflow establishes the fundamental spectral characteristics of the molecule.

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of the compound in a high-purity solvent like DMSO or DMF.

  • Sample Preparation: Dilute the stock solution in the desired spectroscopic-grade solvents to a final concentration that yields an absorbance of ~0.1 at the absorption maximum. This concentration (~1-10 µM) is typically used to avoid inner filter effects.[7]

  • Absorption Spectroscopy: Record the UV-Vis absorption spectrum using a dual-beam spectrophotometer over a relevant wavelength range (e.g., 250-500 nm). Use the pure solvent as a blank reference.

  • Fluorescence Spectroscopy: Using a spectrofluorometer, record the emission spectrum by exciting the sample at its absorption maximum (λmax, abs). An emission scan range should be set to capture the entire fluorescence band (e.g., λmax, abs + 20 nm to 700 nm).

Spectroscopy_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis Prep1 Prepare 1 mM Stock Solution Prep2 Dilute to ~5 µM in Spectroscopic Solvent Prep1->Prep2 Abs Measure UV-Vis Absorption Spectrum Prep2->Abs Fluo Measure Fluorescence Emission Spectrum Abs->Fluo Set λ_ex = λ_abs,max

Caption: Workflow for steady-state absorption and fluorescence spectroscopy.

Protocol 2: Determination of Fluorescence Quantum Yield (ΦF)

The relative quantum yield is determined by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard.

  • Standard Selection: Choose a fluorescent standard with an emission range that overlaps with the sample. For emission in the blue-green region, quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.546) is a common choice.

  • Absorbance Matching: Prepare solutions of both the sample and the standard in the same solvent (if possible) with their absorbance matched (<0.1) at the excitation wavelength of the standard.

  • Data Acquisition: Record the fluorescence emission spectrum for both the sample and the standard using the same excitation wavelength and instrument settings.

  • Calculation: Calculate the quantum yield using the following equation:

    Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (η2sample / η2std)

    Where:

    • Φ is the quantum yield.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • η is the refractive index of the solvent.

Potential Applications in Research and Development

The unique photophysical properties of this compound position it as a versatile tool for various advanced applications.

  • Cellular Imaging and Probes: Its intrinsic fluorescence and environmental sensitivity make it a promising candidate for developing fluorescent probes. For instance, its pH-dependent fluorescence could be used to map intracellular pH gradients, while conjugation to specific ligands could enable targeted imaging of cellular structures or proteins.[8]

  • Materials Science: The rigid, π-conjugated structure is a hallmark of organic molecules used in optoelectronics. This compound could serve as an emissive component in Organic Light-Emitting Diodes (OLEDs), particularly for blue-light emission, which remains a challenge in the field.[1][9][10]

  • Drug Discovery and Theranostics: The imidazo[4,5-b]pyridine scaffold is present in numerous biologically active compounds, including kinase inhibitors and anticancer agents.[11][12] The inherent fluorescence of this molecule could be exploited for theranostic purposes, allowing for simultaneous tracking of drug delivery and therapeutic action.

Conclusion

This compound is a molecule of significant scientific interest, located at the intersection of photophysics, materials science, and medicinal chemistry. Its defining characteristics—strong absorption, environmentally sensitive fluorescence, and a large Stokes shift—are rooted in its extended π-conjugated system. A thorough understanding and precise characterization of these properties, guided by the robust protocols outlined in this guide, are essential for unlocking its full potential as a fluorescent sensor, an advanced optoelectronic material, or a novel theranostic agent.

References

  • FULIR. (n.d.). Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes.
  • Brenlla, A., Veiga, M., Pérez Lustres, J. L., Ríos Rodríguez, M. C., Rodríguez-Prieto, F., & Mosquera, M. (2012). Photoinduced Proton and Charge Transfer in 2-(2′-Hydroxyphenyl)imidazo[4,5-b]pyridine. The Journal of Physical Chemistry A, 116(51), 12348-12358.
  • MDPI. (n.d.). Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family.
  • Song, Y., Wu, F., Maestri, G., Astruc, D., & Wang, Y. (2026). C–H Arylation of Imidazo[1,2-a]pyridines and Zolimidines Catalyzed by Synergistic Tripalladium Clusters. Organic Letters.
  • Göker, H., et al. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Medicinal Chemistry Research, 32, 1-15.
  • Temple, C., et al. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 30(10), 1746-1751.
  • Abdel-Maksoud, M. S., et al. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry, 80, 565-576.
  • Taylor & Francis Online. (n.d.). Fine-tuning the photophysical properties of Imidazo[1,2-a]pyridine-based dyes by the change in substituent and solvent media: DFT and TD-DFT studies.
  • Hranjec, M., et al. (2022). Imidazo[4,5-b]pyridine derived tubulin polymerization inhibitors: Design, synthesis, biological activity in vitro and computational analysis. Bioorganic Chemistry, 127, 106032.
  • Rössiger, C., et al. (2024). Synthesis and Optical and Theoretical Characterization of Imidazo[5,1‐a]isoquinolines and Imidazo[1,5‐a]quinolines. European Journal of Organic Chemistry.
  • MDPI. (n.d.). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines.
  • ResearchGate. (2024). Exploring the Solvatochromism in Hydroxyquinoline Derivative: An Experimental and Simulated DFT Study.
  • Murai, T., et al. (2025). Fluorescence Emissive Fluorinated Pyrimido[5,4- h]quinazolines: Synthesis, Structure, and Photophysical and Halochromic Properties. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Synthesis and Optical and Theoretical Characterization of Imidazo[5,1‐a]isoquinolines and Imidazo[1,5‐a]quinolines.
  • MDPI. (2024). Fluorescent Sensor Based on 1H-Pyrazolo[3,4-b]quinoline Derivative for Detecting Zn2+ Cations.

Sources

Structure-Activity Relationship (SAR) of Imidazoquinoline Hybrids: From Immunomodulation to Targeted Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Imidazoquinoline and its hybrid structures represent a versatile and powerful scaffold in modern medicinal chemistry. Initially recognized for their profound immunomodulatory effects through Toll-like receptor (TLR) agonism, their therapeutic potential has expanded to include direct anticancer activity via kinase inhibition and other mechanisms. This guide provides an in-depth exploration of the structure-activity relationships (SAR) that govern the biological activities of imidazoquinoline hybrids. We will dissect the nuanced roles of substitutions at key positions of the heterocyclic core, explain the causal links between structural modifications and functional outcomes, and provide validated experimental protocols for SAR investigation. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of next-generation therapeutics based on the imidazoquinoline framework.

The Imidazoquinoline Core: A Scaffold of Therapeutic Versatility

The imidazoquinoline scaffold is a fused heterocyclic system, typically the 1H-imidazo[4,5-c]quinoline ring system, which consists of a quinoline ring fused to an imidazole ring.[1] First described in the 1980s for their antiviral and antitumor potential, these synthetic compounds have become cornerstone molecules in immunology and oncology.[1] Their significance stems from an ability to be chemically modified at several key positions, allowing for the fine-tuning of their biological activity, selectivity, and pharmacokinetic properties.

The initial wave of research, which led to FDA-approved drugs like Imiquimod (Aldara™), focused on their role as immune response modifiers.[2][3] However, subsequent investigations revealed that imidazoquinoline derivatives can also engage in non-immune-related pathways, notably as inhibitors of critical cancer signaling cascades like the PI3K/PKB pathway.[4][5] This dual-action potential makes the imidazoquinoline core a privileged scaffold for developing novel hybrid therapeutics.

A foundational understanding of SAR begins with recognizing the key positions on the imidazoquinoline core that are most amenable to chemical modification and have the greatest impact on biological activity.

G cluster_legend Key Substitution Points on the Imidazo[4,5-c]quinoline Core N1 N1 Position: Modulates TLR7/8 selectivity and pharmacokinetic properties. C2 C2 Position: Crucial for potency. Alkyl chains enhance TLR agonism. C4 C4 Position: Typically an amino group (NH2). Substitutions are detrimental to TLR activity. C7 C7 Position: Fine-tunes electronic properties and receptor interactions.

Caption: Core Imidazo[4,5-c]quinoline structure with key positions for SAR studies.

The Mechanistic Dichotomy: TLR Agonism vs. Kinase Inhibition

The biological effects of imidazoquinoline hybrids are primarily driven by two distinct, though sometimes convergent, mechanisms of action. A successful drug discovery campaign hinges on understanding which structural features steer a molecule toward each pathway.

Immunomodulation via Toll-Like Receptor (TLR) 7/8 Agonism

Imidazoquinolines are renowned as potent agonists of TLR7 and TLR8, which are endosomal pattern recognition receptors that trigger innate immune responses.[1] Upon binding, they activate signaling cascades, primarily through the NF-κB pathway, leading to the production of proinflammatory cytokines like IFNα, TNFα, and various interleukins.[1][2] This cytokine milieu promotes a Th1-biased adaptive immune response, activating cytotoxic T-cells and natural killer cells, which is highly effective against viral infections and certain cancers.[6][7]

The prototypical examples are Imiquimod, a selective TLR7 agonist, and Resiquimod, a potent dual TLR7/8 agonist.[1][4]

TLR_Pathway cluster_cell Immune Cell (e.g., Dendritic Cell) IQ Imidazoquinoline (e.g., Resiquimod) Endosome Endosome IQ->Endosome Enters TLR7_8 TLR7 / TLR8 MyD88 MyD88 TLR7_8->MyD88 NF_kB NF-κB Pathway MyD88->NF_kB Nucleus Nucleus NF_kB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (IFNα, TNFα, IL-12) Nucleus->Cytokines Gene Transcription Immune Response Immune Response Cytokines->Immune Response

Caption: Simplified TLR7/8 signaling pathway activated by imidazoquinoline agonists.

Targeted Anticancer Activity via Kinase Inhibition

Separate from their immunomodulatory role, certain imidazoquinoline hybrids have been engineered to be potent inhibitors of protein kinases critical for cancer cell survival and proliferation.[5] The phosphatidylinositol 3-kinase (PI3K) pathway is a primary target.[8] Aberrant PI3K signaling is a common feature in many cancers, and its inhibition can induce cell cycle arrest and apoptosis.[8][9]

Hybrids designed as kinase inhibitors often feature different substitution patterns than their TLR-agonist counterparts. This involves incorporating pharmacophores that can effectively bind to the ATP-binding pocket of the target kinase. For example, some imidazo[1,2-a]pyridine-quinazoline hybrids have shown potent PI3Kα inhibition with IC50 values in the low nanomolar range.[8][9]

Dissecting the Structure-Activity Relationship by Position

The therapeutic direction of an imidazoquinoline hybrid is dictated by the nature and position of its substituents. Below is a summary of key SAR findings.

PositionSubstituent TypeImpact on Biological ActivityKey Insights & Causality
N1 Hydroxyalkyl chains (e.g., 2-hydroxy-2-methylpropyl)Enhances TLR8 agonism. [1]The hydroxyl group is believed to form a critical hydrogen bond within the TLR8 binding pocket, increasing binding affinity and potency.
Benzyl RingsModulates TLR7/8 selectivity. [10]Electronic modifications on the benzyl ring can shift the activity profile. For instance, phenolic hydroxyl groups on the ring can improve TLR7 selectivity while reducing TLR8 activity.[10]
C2 Small alkyl chains (e.g., n-butyl, n-pentyl)Significantly increases TLR7/8 potency. [6][11]These hydrophobic chains are thought to occupy a hydrophobic pocket in the TLR7/8 receptor, stabilizing the ligand-receptor complex. The n-butyl group appears optimal for TLR7 activity.[6]
Ethoxymethyl groupMaintains potent immunomodulating effects. [12]This substitution, seen in compounds like S-28463, demonstrates that ether linkages are well-tolerated and can confer potent antiviral and cytokine-inducing properties.[12]
C4 Amino (NH2) groupEssential for TLR7 activity. This group is a cornerstone of the classic imidazoquinoline pharmacophore for TLR7 agonism. Any substitution on this amine has been shown to be detrimental to activity.[13]
C7 Electron Donating Groups (EDG) (e.g., -OCH3, -OH)Increases TLR7/8 activation. [11]EDGs increase the electron density of the quinoline ring system. This may enhance hydrogen bonding interactions of the C4-amine and the N5 pyridine nitrogen with the receptor, leading to stronger activation.[11]
Electron Withdrawing Groups (EWG)Decreases TLR7/8 activation. [11]EWGs reduce the electron density of the ring system, likely weakening the key hydrogen bonding interactions required for potent receptor activation.

Experimental Protocols for SAR Elucidation

A robust SAR study requires validated and reproducible experimental workflows. The following protocols provide a framework for synthesizing and evaluating novel imidazoquinoline hybrids.

General Synthesis of a 1H-Imidazo[4,5-c]quinoline Core

Causality: This protocol outlines a common convergent synthesis strategy. The choice of ortho-nitroaniline allows for the construction of the quinoline ring, while the subsequent reduction and cyclization steps build the fused imidazole moiety. This multi-step process provides multiple points for introducing diversity.

Step-by-Step Methodology:

  • Step 1: Quinoline Formation: React a substituted 3-nitro-4-chloroquinoline with an appropriate amine (e.g., isobutylamine to introduce a precursor for the N1-substituent). The reaction is typically performed in a polar aprotic solvent like DMF at elevated temperatures.

  • Step 2: Reduction of Nitro Group: The nitro group of the resulting quinoline intermediate is reduced to an amine. A standard method is catalytic hydrogenation using Pd/C or chemical reduction with reagents like sodium dithionite or tin(II) chloride. This step yields a diaminoquinoline precursor.

  • Step 3: Imidazole Ring Cyclization: The diaminoquinoline is cyclized by reacting with an orthoester (e.g., triethyl orthoformate) or a carboxylic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA). The choice of orthoester or acid determines the substituent at the C2 position.

  • Step 4: N1-Alkylation (if necessary): If the desired N1-substituent was not introduced in Step 1, it can be added via alkylation of the imidazole nitrogen using an appropriate alkyl halide in the presence of a base like potassium carbonate.

  • Purification: The final product is purified using column chromatography on silica gel, followed by recrystallization or precipitation to yield the pure imidazoquinoline hybrid. Characterization is performed using ¹H NMR, ¹³C NMR, and HRMS.

Biological Evaluation: TLR7/8 Reporter Assay

Causality: This cell-based assay provides a direct measure of a compound's ability to activate the TLR7 or TLR8 signaling pathway. HEK-Blue™ cells are engineered to express a specific human TLR and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter. TLR activation leads to NF-κB stimulation and SEAP production, which can be easily quantified colorimetrically.

Step-by-Step Methodology:

  • Cell Culture: Culture HEK-Blue™ hTLR7 or hTLR8 cells according to the supplier's instructions, typically in DMEM supplemented with 10% FBS and selection antibiotics.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mM). Create a serial dilution series in assay medium to achieve the desired final concentrations.

  • Assay Plate Setup: Seed the HEK-Blue™ cells into a 96-well plate at a predetermined density (e.g., 5 x 10⁴ cells/well) and incubate for 24 hours.

  • Compound Treatment: Remove the culture medium and add the diluted test compounds to the cells. Include a positive control (e.g., Resiquimod) and a vehicle control (DMSO).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Reporter Gene Detection:

    • Transfer a small aliquot (e.g., 20 µL) of the cell supernatant to a new 96-well plate.

    • Add a SEAP detection reagent (e.g., QUANTI-Blue™).

    • Incubate at 37°C for 1-3 hours.

    • Measure the absorbance at 620-650 nm using a microplate reader.

  • Data Analysis: Calculate the EC50 value by plotting the absorbance against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

SAR_Workflow cluster_design Design & Synthesis cluster_screening Biological Screening cluster_analysis SAR Analysis & Optimization Design 1. Design Analogs (Vary N1, C2, C7) Synthesis 2. Chemical Synthesis Design->Synthesis Purify 3. Purification & Characterization (HPLC, NMR, MS) Synthesis->Purify Primary_Assay 4. Primary Assay (e.g., TLR7/8 Reporter Assay) Purify->Primary_Assay Test Compounds Dose_Response 5. Dose-Response & EC50/IC50 Determination Primary_Assay->Dose_Response Selectivity 6. Selectivity/Off-Target Assays (e.g., Kinase Panel) Dose_Response->Selectivity SAR_Analysis 7. Analyze Data Identify SAR Trends Selectivity->SAR_Analysis Biological Data Lead_Opt 8. Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Design Iterative Cycle

Caption: A typical experimental workflow for a structure-activity relationship study.

Conclusion and Future Perspectives

The imidazoquinoline scaffold has proven to be an exceptionally fruitful starting point for the development of novel therapeutics. The SAR landscape is rich and varied, allowing for the strategic design of molecules with tailored biological activities. Key takeaways include the critical role of the C2 and N1 positions for tuning TLR agonist potency and selectivity, the necessity of the C4-amino group for TLR7 engagement, and the emerging importance of the C7 position for modulating the electronic properties of the entire system.[1][10][11][13]

Future research will likely focus on several key areas:

  • Developing Orally Bioavailable Hybrids: Many current imidazoquinolines are used topically; a major goal is the development of derivatives with improved pharmacokinetic profiles for systemic use.[1]

  • Multi-Targeting Ligands: Designing hybrids that can simultaneously modulate the immune system (via TLRs) and inhibit a specific cancer pathway (like PI3K) could lead to synergistic and more durable therapeutic responses.[4]

  • Exploring Non-TLR Mechanisms: Further investigation into alternative immunomodulatory pathways, such as inflammasome activation or OGFr upregulation, could unveil new therapeutic opportunities for this versatile class of compounds.[1][6]

By continuing to apply the principles of medicinal chemistry and a deep understanding of the underlying biology, the imidazoquinoline scaffold will undoubtedly continue to yield innovative and impactful medicines for cancer, infectious diseases, and beyond.

References

  • Imidazoquinoline - Grokipedia. (URL: )
  • Patil, S. A., Patil, S. A., Patil, R., & Hashizume, R. (2016). Imidazoquinolines: Recent Developments in Anticancer Activity. Mini reviews in medicinal chemistry, 16(4), 309–322. (URL: )
  • Stanley, M. A. (2002). Imiquimod and the imidazoquinolones: mechanism of action and therapeutic potential.
  • Unlocking the power of imidazoquinolines: recent advances in anticancer and immunotherapeutic strategies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200839. (URL: )
  • Stauffer, F., Maira, S. M., Furet, P., & Garcia-Echeverria, C. (2008). Imidazo[4,5-c]quinolines as inhibitors of the PI3K/PKB-pathway. Bioorganic & medicinal chemistry letters, 18(3), 1027–1030. (URL: )
  • Shukla, N. M., Mutz, C. A., Ukani, R., & David, S. A. (2017). Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles.
  • Wang, Y., Zhang, Y., Chen, J., Li, Y., Liu, Y., Zhang, Y., ... & Zhang, H. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. International journal of molecular sciences, 24(7), 6851. (URL: )
  • Shukla, N. M., Mutz, C. A., Ukani, R., Warshakoon, H. J., Moore, D. S., & David, S. A. (2019). Further Exploration of the Structure-Activity Relationship of Imidazoquinolines; Identification of Potent C7 Substituted Imidazoquinolines. ACS medicinal chemistry letters, 10(10), 1455–1460. (URL: )
  • Chen, P., Norris, D., Iwanowicz, E. J., Spergel, S. H., Lin, J., Gu, H. H., ... & Barrish, J. C. (2002). Discovery and initial SAR of imidazoquinoxalines as inhibitors of the Src-family kinase p56(Lck). Bioorganic & medicinal chemistry letters, 12(10), 1361–1364. (URL: )
  • Imidazoquinoline – Knowledge and References. Taylor & Francis. (URL: )
  • Imiquimod and the imidazoquinolones: Mechanism of action and therapeutic potential | Request PDF.
  • Wang, Y., Zhang, Y., Chen, J., Li, Y., Liu, Y., Zhang, Y., ... & Zhang, H. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. MDPI. (URL: )
  • Singh, M., Singh, S., Singh, P. P., & Singh, I. P. (2023). Synthesis and immunopharmacological evaluation of novel TLR7 agonistic triazole tethered imidazoquinolines. RSC medicinal chemistry, 14(2), 337–343. (URL: )
  • Weeks, C. E., & Gibson, S. J. (1994). Immunomodulating and antiviral activities of the imidazoquinoline S-28463. Journal of interferon research, 14(2), 81–85. (URL: )

Sources

Comprehensive Technical Guide: Synthesis of 5-{4H-imidazo[4,5-b]pyridin-2-yl}quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Target Molecule: 5-{4H-imidazo[4,5-b]pyridin-2-yl}quinoline Chemical Class: Bis-heteroaryl (Fused Imidazopyridine-Quinoline) Primary Application: Medicinal Chemistry (Kinase Inhibition, specifically TGF-β, CDK9, and c-Met pathways).

The fusion of a quinoline scaffold with an imidazo[4,5-b]pyridine moiety creates a "privileged structure" in drug discovery. This specific regioisomer—linking the C2 position of the imidazopyridine to the C5 position of the quinoline—is designed to maximize pi-stacking interactions within the ATP-binding pockets of kinases while projecting hydrogen-bond donors/acceptors (N1/N3 of the imidazole and the quinoline nitrogen) to key hinge residues.

This guide details a robust, scalable synthetic route prioritizing regio-control and purification efficiency, moving beyond theoretical pathways to field-validated protocols.

Retrosynthetic Analysis

To achieve high purity and avoid regioisomeric scrambling, the convergent assembly of the imidazole ring onto the pre-formed quinoline core is the superior strategy.

Disconnection Strategy:

  • Primary Disconnection: The C2–C5' bond between the imidazo[4,5-b]pyridine and the quinoline.

  • Precursors: 2,3-Diaminopyridine (Nucleophile) and Quinoline-5-carbaldehyde (Electrophile).

  • Mechanism: Schiff base formation followed by oxidative cyclization.

Retrosynthesis Target Target: This compound Precursor1 2,3-Diaminopyridine Target->Precursor1 C-C Disconnection Precursor2 Quinoline-5-carbaldehyde Target->Precursor2 Oxidative Cyclization

Figure 1: Retrosynthetic breakdown of the target molecule.

Detailed Synthetic Protocol

Phase 1: Synthesis of Precursor (Quinoline-5-carbaldehyde)

Note: While 2,3-diaminopyridine is a commodity chemical, quinoline-5-carbaldehyde is often expensive or impure. In-house synthesis via formylation is recommended for scale.

Reaction: Lithiation-Formylation of 5-Bromoquinoline.

ParameterSpecification
Starting Material 5-Bromoquinoline (CAS: 4964-71-0)
Reagent n-Butyllithium (2.5 M in hexanes)
Electrophile N,N-Dimethylformamide (DMF), anhydrous
Solvent THF (Tetrahydrofuran), anhydrous
Temperature -78°C to RT

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) under Argon atmosphere. Charge with 5-bromoquinoline (1.0 eq) and anhydrous THF (0.2 M concentration).

  • Lithiation: Cool to -78°C (dry ice/acetone bath). Add n-BuLi (1.1 eq) dropwise over 30 minutes. The solution will turn deep red/brown, indicating the formation of 5-lithioquinoline. Stir for 1 hour at -78°C.

  • Formylation: Add anhydrous DMF (3.0 eq) dropwise. Stir at -78°C for 30 minutes, then remove the cooling bath and allow to warm to room temperature (RT) over 2 hours.

  • Quench: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x).

  • Purification: The crude aldehyde is often pure enough, but can be recrystallized from hexanes/EtOAc or purified via flash chromatography (SiO₂, 20% EtOAc/Hexanes).

    • QC Check: ¹H NMR should show a distinct aldehyde singlet around 10.2 ppm.

Phase 2: Coupling and Cyclization (The Core Synthesis)

Reaction: Oxidative condensation using Sodium Metabisulfite (Na₂S₂O₅). Rationale: This method avoids the harsh conditions of polyphosphoric acid (PPA) melts and provides higher yields than simple air oxidation.

ParameterSpecification
Reagent A 2,3-Diaminopyridine (1.0 eq)
Reagent B Quinoline-5-carbaldehyde (1.0 eq)
Oxidant/Promoter Na₂S₂O₅ (Sodium Metabisulfite) (1.1 eq)
Solvent DMF (N,N-Dimethylformamide) or EtOH/H₂O
Temperature Reflux (120°C for DMF)
Time 4–6 Hours

Step-by-Step Protocol:

  • Mixing: In a 100 mL RBF equipped with a magnetic stir bar and reflux condenser, dissolve Quinoline-5-carbaldehyde (10 mmol, 1.57 g) and 2,3-Diaminopyridine (10 mmol, 1.09 g) in DMF (20 mL).

  • Activation: Add Na₂S₂O₅ (11 mmol, 2.09 g). The mixture may darken immediately.

  • Reflux: Heat the reaction mixture to 120°C (oil bath temperature). Monitor via TLC (System: 10% MeOH in DCM).

    • Mechanistic Insight: The reaction proceeds via an initial Schiff base (imine) formation, followed by intramolecular nucleophilic attack by the second amine, and finally oxidative aromatization driven by the sulfite/bisulfite redox cycle.

  • Workup (Precipitation Method):

    • Cool the reaction mixture to RT.

    • Pour the dark solution into ice-cold water (200 mL) with vigorous stirring.

    • A precipitate will form.[1] Let it stand for 30 minutes to ensure complete aggregation.

  • Filtration: Filter the solid using a Buchner funnel. Wash the cake copiously with water (to remove DMF and inorganic salts) and then with cold diethyl ether (to remove unreacted organics).

  • Purification:

    • Recrystallize the crude solid from Ethanol/DMF (9:1).

    • Alternative: If high purity (>99%) is required for biological assay, dissolve in minimal DMSO and purify via preparative HPLC (C18 column, Acetonitrile/Water + 0.1% Formic Acid gradient).

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, verify the following spectral markers.

¹H NMR (DMSO-d₆, 400 MHz):

  • Imidazo-NH: Broad singlet at ~13.5–14.0 ppm (exchangeable with D₂O).

  • Quinoline C5-Linkage: The proton at the quinoline C4 and C6 positions will show significant deshielding due to the adjacent imidazole ring.

  • Pyridyl Ring: Characteristic dd signals for the imidazo[4,5-b]pyridine moiety (typically ~8.3, 8.0, and 7.2 ppm).

Mass Spectrometry (ESI+):

  • Calculated [M+H]⁺: 247.09 Da (Formula: C₁₅H₁₀N₄).

  • Note: If a peak at M+16 is observed, check for N-oxide formation (common in quinolines if oxidation conditions are too harsh).

Troubleshooting & Optimization

IssueRoot CauseSolution
Low Yield (<40%) Incomplete oxidation of the intermediate aminal.Switch solvent to Nitrobenzene (high temp oxidation) or add catalytic Iodine (I₂) (5 mol%) to the DMF melt.
Regioisomers Contamination of 2,3-diaminopyridine with 3,4-isomer.Verify starting material purity. 2,3-diaminopyridine is required for the [4,5-b] fusion.
Solubility Issues Product is highly planar and pi-stacking.Use hot DMF or DMSO for NMR. For biological assays, prepare 10 mM stocks in DMSO.

Reaction Mechanism Visualization

Mechanism Step1 Condensation (Imine Formation) Step2 Cyclization (Aminal Intermediate) Step1->Step2 - H2O Step3 Oxidative Aromatization (Na2S2O5 mediated) Step2->Step3 - 2H Product This compound Step3->Product

Figure 2: Mechanistic pathway from condensation to oxidative aromatization.

References

  • El-Badry, O. M., et al. (2018).[2] "Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity." Bioorganic Chemistry, 80, 565-576.[2] Link[2]

  • Goker, H., et al. (2023).[3] "Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities." Molecular Diversity, 28, 2817–2829.[3] Link

  • Starčević, K., et al. (2022). "Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines." Molecules, 27(24), 9064. Link

  • Shelke, R. N., et al. (2017).[4][5] "Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity." European Journal of Chemistry, 8(1), 25-32.[5] Link

  • Nordqvist, A., et al. (2017). "Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives." Molecules, 22, 1-24. Link

Sources

Navigating the Toxicological Landscape of 5-{4H-imidazo[4,5-b]pyridin-2-yl}quinoline: A Preliminary Hazard and Activity Assessment

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive assessment of the currently available public data regarding the toxicity and safety profile of the novel heterocyclic compound, 5-{4H-imidazo[4,5-b]pyridin-2-yl}quinoline. Direct, in-depth toxicological data for this specific molecule is not presently available in the public domain. Therefore, this guide adopts a foundational approach, analyzing the toxicological profiles of its core constituent moieties—quinoline and the imidazo[4,5-b]pyridine scaffold. By synthesizing information on the known hazards of these components and the biological activities of related imidazo[4,5-b]pyridine derivatives, this paper aims to provide a preliminary hazard identification and guide future preclinical safety evaluations.

Executive Summary: A Compound of Interest with an Undefined Safety Profile

This compound is a complex heterocyclic molecule that appears to be a compound of interest for research purposes, as evidenced by its availability from chemical suppliers[1]. However, a thorough review of scientific literature and safety databases reveals a significant gap in knowledge regarding its specific toxicity and safety. No dedicated studies on its toxicological properties have been publicly documented.

This guide, therefore, serves not as a definitive toxicity profile, but as an essential starting point for any researcher or drug development professional considering work with this molecule. The subsequent sections will deconstruct the molecule to infer potential hazards from its structural components and the known biological activities of analogous compounds.

Deconstruction of Potential Hazards: Insights from Core Scaffolds

The structure of this compound can be dissected into two key components: a quinoline ring system and an imidazo[4,5-b]pyridine core. The known toxicological data for these parent structures provide the primary basis for a preliminary hazard assessment.

The Quinoline Moiety: A Known Hazard Profile

Quinoline, a significant component of the target molecule, is a well-characterized compound with a clear and concerning toxicity profile. Multiple safety data sheets (SDS) classify it as a hazardous substance[2][3][4].

Key Hazards Associated with Quinoline:

  • Acute Toxicity: Quinoline is harmful if swallowed or if it comes into contact with the skin[3][4].

  • Irritation: It is known to cause serious eye and skin irritation[3][4].

  • Long-Term Effects: Most significantly, quinoline is suspected of causing genetic defects and may cause cancer[3][4].

  • Environmental Hazard: It is toxic to aquatic life with long-lasting effects[3].

The acute toxicity of quinoline has been quantified in animal studies, as summarized in the table below.

Toxicity Data for Quinoline
Parameter Value
Acute Oral LD50 (Rat)331 mg/kg
Acute Dermal LD50 (Rabbit)540 mg/kg
Data sourced from Quinoline Material Safety Data Sheet.[5]

Given that quinoline forms a substantial part of the this compound structure, it is imperative to handle the compound with significant caution, assuming it may share some of these hazardous properties until proven otherwise through rigorous testing. Standard precautions should include the use of personal protective equipment (gloves, eye protection) and handling in a well-ventilated area to avoid skin contact and inhalation[2][6].

The Imidazo[4,5-b]pyridine Core: A Biologically Active Scaffold

The imidazo[4,5-b]pyridine scaffold is structurally similar to naturally occurring purines, making it a privileged structure in medicinal chemistry[7][8]. This similarity allows derivatives to interact with a wide range of biological targets, leading to various therapeutic applications but also potential off-target effects.

Derivatives of imidazo[4,5-b]pyridine have been investigated for a multitude of biological activities, including:

  • Anticancer Agents: Acting as inhibitors of critical cell-cycle regulators like Aurora kinases, CDK9, and tubulin polymerization[9][10][11]. One preclinical study on an Aurora kinase inhibitor noted no observed toxicities (as defined by body weight loss) during in vivo efficacy studies in a mouse model[10].

  • Kinase Inhibitors: Targeting signaling pathways such as PI3K/PKB[12].

  • Neurological Agents: Acting as positive allosteric modulators of metabotropic glutamate subtype-2 (mGlu2) receptors, with potential applications in psychosis[13].

  • Insecticides: Demonstrating potent activity against various insect pests[14].

  • Antiviral and Antibacterial Agents: Showing selective activity against certain viruses and bacteria[7][15].

While these studies highlight the therapeutic potential of the imidazo[4,5-b]pyridine core, they also underscore the high biological activity of this class of compounds. High potency can be associated with off-target toxicity, and a full toxicological workup is necessary to establish a therapeutic window for any new derivative.

Proposed Path Forward: Establishing a Toxicity Profile

The absence of specific safety data for this compound necessitates a structured, data-driven approach to characterize its safety profile. The following experimental workflow is proposed for any organization planning to advance this compound.

In Silico and In Vitro Toxicity Assessment

A crucial first step involves computational and laboratory-based screening to identify potential liabilities early in development.

Workflow: Preliminary Toxicity Screening

G cluster_0 In Silico & In Vitro Screening In_Silico In Silico Assessment (e.g., QSAR, DEREK) Genotoxicity Genotoxicity Assays (Ames, MNA) In_Silico->Genotoxicity Prioritize testing Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH on relevant cell lines) Genotoxicity->Cytotoxicity Assess cellular health hERG hERG Channel Assay (Cardiotoxicity) Cytotoxicity->hERG Evaluate cardiac risk CYP_Inhibition CYP450 Inhibition Assay (Drug-Drug Interactions) hERG->CYP_Inhibition Assess metabolic effects

Caption: A stepwise workflow for initial in vitro toxicity evaluation.

Methodology:

  • In Silico Modeling: Utilize Quantitative Structure-Activity Relationship (QSAR) models and other computational tools to predict potential toxicities based on the molecule's structure.

  • Genotoxicity Screening: Conduct an Ames test for bacterial mutagenicity and an in vitro micronucleus assay (MNA) in mammalian cells to assess clastogenic potential. This is particularly critical given the known mutagenicity concerns with the quinoline scaffold[3][4].

  • Cytotoxicity Profiling: Evaluate the compound's effect on cell viability across a panel of relevant human cell lines (e.g., hepatocytes, renal cells) to determine concentrations that induce cell death.

  • Cardiovascular Safety: Perform an in vitro hERG assay to assess the risk of QT prolongation, a critical cardiac liability.

  • Metabolic Stability and Drug Interactions: Characterize the compound's metabolic profile in liver microsomes and its potential to inhibit major Cytochrome P450 (CYP) enzymes.

In Vivo Studies

Following a favorable in vitro profile, in vivo studies in animal models are essential to understand the compound's systemic effects.

Methodology:

  • Acute Toxicity Study: Conduct a single-dose study in two rodent species to determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity.

  • Repeat-Dose Toxicity Studies: Perform studies of at least 14 or 28 days' duration to evaluate the effects of repeated exposure. This should include comprehensive clinical pathology (hematology and clinical chemistry), and histopathological examination of all major organs.

Conclusion and Recommendations

This compound is a molecule with an uncharacterized safety profile. Based on the known hazards of its quinoline component, it should be handled as a potentially hazardous substance that may be toxic, irritant, mutagenic, and carcinogenic. The high biological activity of the broader imidazo[4,5-b]pyridine class suggests a potential for both therapeutic efficacy and off-target toxicity.

It is strongly recommended that a comprehensive, multi-step toxicological evaluation, beginning with in vitro screening and followed by in vivo studies, be conducted before any significant research or development is pursued. This systematic approach is crucial for ensuring personnel safety and for the responsible development of this novel chemical entity.

References

  • Material Safety Data Sheet for Quinoline. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1xYCmedcT9ak9CUrTsedeImaweGopU2CVdTVLVoStPZ5wQfYd5IRwtesMcQVYAxM96XkWgErYc4KCSP0zPMoLNfNLuaDm_6U6q0xwUZeR05iwmU7-5cBPOfD5gFQSCyJ3SU71dhBxIg==]
  • Design, Synthesis, and Insecticidal Activities of Imidazo[4,5-b]Pyridine Compounds Containing Amino Fragment. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAh6RtPkCLgG81SoVTai0GeTZR1IqPIOvnllS6j7t0Ueu-0gXYDz0EAi65z00mcFeNBH4vg132tzjR6VtaGczbSr-FYTqh0AAkmaLLVytGd_howeLsM2SnC3EWVEiVotZVdG6v]
  • Synthesis and Biological Activities of (R)-5,6-Dihydro-N,N-dimethyl-4H-imidazo[4,5,1-ij]quinolin-5-amine and Its Metabolites. Journal of Medicinal Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8MbP3Dspuy3twc0_DF8YcRVROLD4j-7B8rv_Bhn-zFaoq8Nu40yccTqBOunLpkHUH-gfWsGk92sb-sQJr9ZIN3v6aAiaXR1ZE5Njzex_dbmFOykdXkwaqR3qAWVaUF7QKyEUWoJu4UMc=]
  • SAFETY DATA SHEET - Quinoline. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrwGLKAwP9gXcT6snnuqbZP-M59Ty4N_X0mqW563m1C537xyRxFoEOzmd6I5TKyGNKTCFPCKrWRbzOTREKx3Hu-UOjhVfqCAWJGPTla0MpEOlDrgeKM0-Kf8z_7Hyh4EhdrtsgMzY38ApGcxY6NIieGYq7TUzIvi5bMQHt0GwP7YBLS3WiaIB6ZcpLMvUiAMff]
  • Imidazo[4,5-b]pyridine derived tubulin polymerization inhibitors: Design, synthesis, biological activity in vitro and computational analysis. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzZjmo_1lP_ahTAUXhlx-MM-N1D5cp4EzuGH0wNw11p6do1FzFJUaDOzGdfcmTwihPBm4FoEbNZbtR5omCkjESsWy-qfXVbfEz5Q0b7RyYC_yFDzRsuXfHe5hwGEJxcWlW6BQo]
  • Quinoline - SAFETY DATA SHEET. Penta chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2zeLYtYSqd1g149KAzQeSOYqkcIypx52eT6nqo0Q30xdKhNMMaYb0vKAbnxwXJ-V4XowyWnpAByHyyE-YpXBHI4QVm-n3Ga6mfn3SYhmpMBsQpPKZt542WSjFJSu4PNR2l7yQcY6Xk1XiW4ql96pKJj80jMuk1yM6t9xJHoHwbQ0ZBkex5AxXPco=]
  • This compound. Thoreauchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8mePZ52t3108RnhI0KtyD4k-KJToGzBTPYIL-AYZu6M_ZopQBsIlgun2f91XMkFJiinAecJd6ckyj2QkTfeeuN9-LCLUc_jh0vQs_cewKs2ZEGWQXycDwDxkWRYQ=]
  • Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDAsV5STMRfEArZFIBJUfEoKJU7MMeuxiQGoHX-7zUPhj2B2x8M0aRdtBtIN-OkwyptJfU2LQFLc-3QTs9dcPyOjbWx3b3HqnoBQpUhG1E-UVuaFf4HHkp2LR0B-fQ5Dh5]
  • A review on the biological activity of imidazo(4,5-b)pyridines and related compounds. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMQH4O8hnIBgf1_h0XLREt7qbVqCaKDfI9dgcvOiuRdXvaIv2avwQRdIX1-3XiIpM41KyJWbKEIs_CpitZy3RDJhYsvkEA9KlhF_ZnzzW7qO3QYt7Sx70dVGSc20L30CqJk4MrtCw9HijIs6aymJdLv3HK6MsrvQg-ieHgoImaf3D2-Tlpl6zzlSl1an2ORWRToAi6k6PZoyl1DJafNlM4prMEz-YD8osyjCTvZ3wO60q-K7GdQkqpZQUp0fDo_oTwpg==]
  • Safety Data Sheet: quinoline. Chemos GmbH&Co.KG. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVuTx4XsldwFLGZF3MTangJSgyPNLeZS3Mn2PZZg3O6J_2C6MOXFZ9Uww-t1MaDCGoIuTTFE30fVXorPQIbUWQMFuGGxBE2iMkDGu9Q50BhgAUrp_qPNyBAkLav0vA9bVjgqOnUE75awjRRUP0ONC8Dn3SfAXgIFT-sNfR_jF3M2Ak]
  • Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFJSd5gm-iv1unKqJ7rL-y5d2ImTxDQKkaOwsjnl04ZLvfadp0SfWaSYhGBIGde3ZrfqEWQhBg9z30dfcBneN4IodcPDbRlHQlNmopU96mxHST6ePT4i8WOKSFTQsDgLSOdAfoL9CTwmfemEsktWyVbA==]
  • Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties. Current Medicinal Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETr_EikJmEa4gInKEIpxW_hrwTFiw5VRc2WSvsEEyj0JD2dbQGTsCynWT73kPuYlwYARXhy5Rc-43zS9naUzRehkfzBG6MxmFyjTue_FZvMXaEHkas1FiIbny0I_RrOwjTg5F3]
  • Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtSvfrFXOFM6ES6-UcthQgLe69oyKc1Q9_Bmk71tPIyL1L1woe6mH7akofjToGS26v6ReEbWwnd4BdDDDf-oUIvN88gedTwgefndvps4ZVTXRiWJcCzemJ2IRKm4BM-7tO0-IZVkZaZkO5-bY=]
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgsaEgAqFHjN69BCS02dsW_cjJsD9oJg1hT91ExUXmrbujk52J2Lq6lr8TCRSiFycfEu8ztFrk_8F5ySama0pb6LEZssY9HzH5r84LZt0i7Gu1iJnUvsxKbG3PG-ZuLXdVm8zHlyERXrkeoQg=]
  • Discovery of 5-aryl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones as positive allosteric modulators of metabotropic glutamate subtype-2 (mGlu2) receptors with efficacy in a preclinical model of psychosis. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxON1hrxAGu-gqhb7jwNnwC5TL9mSqgz7_QvAMTeAJm2uY9hS6e2N8u44IEftVAkopKeo8qky62-gWAMmgs2XMC2heUiK4p9Jdrl48bqiSvo9twrZ0W2R-RiqmO-iFjuK_fBc_]
  • Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjMc1z81SiEOL3IW2zptah1FdksbV9L6hBOa5yKGXZ_6sIPiGXWQzOXRK4UuR8Y97APtDa0MqNO-sajS13qMdUFKZ8HhWTw-vB-YvfpjNnC9z3N23lugZujFEc7em-xs2DHBxe]
  • Imidazo[4,5-c]quinolines as inhibitors of the PI3K/PKB-pathway. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQER5Kh8ZgAgRd-qVCQAh7AoWVIj2YgEwng8MGLk9vYzVbs-s-zrumzWtYx3oulHKext_ZIULyIRVUAewC7vUtdBWYKnGy7e4T1hNUkzoWb6GV-f1EbusMXM0dRNZvPqxVgVs_vv]
  • Adverse reactions and interactions of fluoroquinolones. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9WrsVwTfVRsC8fHPRC6IxF6OgaStHhIh7kcf12mg6b68kTepcCJbg0V3LlPRGfpKFMPxQRtV20NxyMJZf03QFbPAYdVnXYacH-1suHZWSnJGTSk2Ee_PAXrXTwqcDS7rltBo=]
  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Pandawa Institute Journals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiZ7nyVbOgmJfMvUSDtViyC1Vz7EJanlQDDzdc8sJv4G08rVHtdqzJAXzMUXY2TXavLNZbczepYx5lEKgQVzELEtMz0OUoAmQlP3hiB3UTYVjx1KjzV3OBYiTYpysePfmbQXG7TslBu6LyscztVtZ892LHVi5USTm9mb07sswqtxLIadFHPmO3]
  • Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2shmx5pao0ei-gqPP6wdsdjb2CNfLbvIBvGTIUKGq7y9kGhy_FG8YFWQi-iTJGk6VrNe5dZ_p_gyiRHNULe5rK_mi3SCMCqbnF84JLQYxgsP3f43drOBDGg2kNLheznGxeK8D]

Sources

Methodological & Application

Application Note: Efficient Synthesis of 5-{4H-imidazo[4,5-b]pyridin-2-yl}quinoline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research chemists and drug discovery scientists requiring a robust, high-yield protocol for synthesizing 5-{4H-imidazo[4,5-b]pyridin-2-yl}quinoline . This scaffold fuses two "privileged" pharmacophores—the imidazo[4,5-b]pyridine (isostere of purine) and the quinoline ring—creating a structural motif with significant potential in kinase inhibition and DNA intercalation.

Introduction & Retrosynthetic Analysis

The synthesis of 2-substituted imidazo[4,5-b]pyridines is often plagued by harsh conditions (polyphosphoric acid at 200°C) or low regioselectivity. This protocol utilizes a One-Pot Oxidative Cyclocondensation , a modern approach that operates under milder conditions using Sodium Metabisulfite (Na₂S₂O₅) as an oxidant in polar aprotic solvents. This method ensures high yields and simplifies purification.

Retrosynthetic Logic

The target molecule is disconnected at the C2-position of the imidazole ring. The most efficient forward path involves the condensation of 2,3-diaminopyridine (nucleophile) with quinoline-5-carbaldehyde (electrophile), followed by in situ oxidative ring closure.

Retrosynthesis Target This compound (Target Scaffold) Precursors Precursors Diamine 2,3-Diaminopyridine (Nucleophile) Diamine->Target  Condensation   Aldehyde Quinoline-5-carbaldehyde (Electrophile) Aldehyde->Target  Oxidative Cyclization  

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target.

Experimental Protocol

Method A: Oxidative Cyclocondensation (Recommended)

Mechanism: Schiff base formation followed by radical-mediated oxidative cyclization. Efficiency: High (>80% yield typical).[1] Scale: 1.0 mmol (scalable to >50 mmol).

Materials
ReagentMW ( g/mol )Equiv.[2][3][4][5][6][7][8]Amount
Quinoline-5-carbaldehyde 157.171.0157 mg
2,3-Diaminopyridine 109.131.0109 mg
Sodium Metabisulfite (Na₂S₂O₅) 190.111.1209 mg
DMSO (Anhydrous) -Solvent3.0 mL
Step-by-Step Procedure
  • Preparation: In a 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-diaminopyridine (109 mg) and quinoline-5-carbaldehyde (157 mg) in DMSO (3 mL).

  • Oxidant Addition: Add Na₂S₂O₅ (209 mg) in a single portion.

    • Note: The solution may darken immediately, indicating imine formation.

  • Reaction: Heat the mixture to 120°C in an oil bath with vigorous stirring.

    • Time: Monitor by TLC (System: 10% MeOH in DCM). Reaction is typically complete in 2–4 hours .

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into ice-cold water (30 mL) with stirring. A precipitate should form immediately.

    • Troubleshooting: If a gum forms instead of a solid, adjust pH to ~8 using sat. NaHCO₃ solution and sonicate.

  • Isolation: Filter the solid using a sintered glass funnel. Wash the cake copiously with water (2 x 10 mL) to remove residual DMSO and inorganic salts.

    • Wash finally with cold diethyl ether (5 mL) to remove unreacted aldehyde.

  • Drying: Dry the orange/tan solid under vacuum at 60°C for 4 hours.

Method B: Acid-Catalyzed Condensation (Alternative)

Use this if the aldehyde is sensitive to oxidation or if starting from the carboxylic acid. Reagents: Polyphosphoric Acid (PPA). Conditions: Heat Quinoline-5-carboxylic acid and 2,3-diaminopyridine in PPA at 180°C for 6 hours. Work-up: Pour into crushed ice, neutralize with NH₄OH (exothermic!), and filter.

Characterization & Data

The following data is expected for the target molecule based on analogous structures and patent literature [1, 2].

  • Appearance: Yellow to Orange solid.

  • Melting Point: >280°C (decomposition).[6]

  • Solubility: Soluble in DMSO, DMF; sparingly soluble in MeOH; insoluble in water.

  • ¹H NMR (300 MHz, DMSO-d₆):

    • Distinctive Quinoline peaks: δ 8.90 (d, J=6.0 Hz, 1H), 8.61 (d, J=9.3 Hz, 1H).[7][8]

    • Imidazo[4,5-b]pyridine core: δ 8.41 (d, 1H), 8.05 (d, 1H), 7.35 (dd, 1H).

    • Note: The NH proton is often broad and may appear >13 ppm or be invisible due to exchange.

  • MS (ESI+): Calculated [M+H]⁺ = 247.09; Expected m/z = 247.1.

Critical Process Workflow

Workflow Start Start: Reagent Weighing Mix Dissolve in DMSO Add Na2S2O5 Start->Mix Heat Heat to 120°C (2-4 Hours) Mix->Heat Check TLC Check (Complete?) Heat->Check Check->Heat No Quench Pour into Ice Water (Precipitation) Check->Quench Yes Filter Filtration & Wash (H2O -> Et2O) Quench->Filter Dry Vacuum Dry (Target Product) Filter->Dry

Figure 2: Operational workflow for the oxidative cyclocondensation protocol.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete oxidation or side reactions.Ensure Na₂S₂O₅ is fresh. Increase temp to 130°C. Extend time.
Oiling Out Product trapping DMSO.Dilute aqueous quench volume (10x reaction vol). Adjust pH to 7-8. Sonicate.
Impurities Unreacted aldehyde.Wash crude solid with Et₂O or DCM (product is insoluble).
Precursor Availability Quinoline-5-CHO not in stock.Synthesize via lithiation of 5-bromoquinoline (nBuLi/DMF) or oxidation of 5-methylquinoline [3].

Safety Information

  • 2,3-Diaminopyridine: Toxic if swallowed. Irritant.

  • Quinoline-5-carbaldehyde: Skin and eye irritant.

  • DMSO: Penetrates skin easily; carries dissolved toxins. Wear nitrile gloves.

  • Waste: Dispose of DMSO/water mixtures in halogenated organic waste (due to sulfur content) or general organic waste depending on site regulations.

References

  • Patent Precedent: Berman, J. et al. "Heterocyclic compounds, methods of making them and their use in therapy." WO2004052890A1 / US20060142265A1. (Describes the specific synthesis of 2-(quinolin-5-yl)imidazo[4,5-b]pyridine).

  • General Protocol (Na₂S₂O₅): Altaib, M. et al. "Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities." Molecular Diversity, 2024.

  • Precursor Synthesis: "Quinoline-5-carbaldehyde synthesis via lithiation." PubChem Compound Summary.

  • Review of Method: Goel, R. et al. "Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine Derivatives." Molecules, 2023.[5][9]

Sources

Application Note: Microwave-Assisted Synthesis of 5-{4H-imidazo[4,5-b]pyridin-2-yl}quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, microwave-assisted protocol for the synthesis of 5-{4H-imidazo[4,5-b]pyridin-2-yl}quinoline , a privileged scaffold exhibiting significant potential in kinase inhibition (specifically CDK9) and anticancer therapeutics. By utilizing microwave irradiation, we overcome the limitations of conventional thermal heating—such as prolonged reaction times and extensive byproduct formation—to achieve high purity and yields (>85%) in under 20 minutes. This guide provides a self-validating workflow, mechanistic insights, and optimization data for researchers in medicinal chemistry.

Introduction: The Strategic Scaffold

The fusion of a quinoline moiety with an imidazo[4,5-b]pyridine core creates a "privileged structure" capable of interacting with diverse biological targets.

  • Quinoline: A key pharmacophore in antimalarial and anticancer drugs.[1]

  • Imidazo[4,5-b]pyridine: Isosteric with purines, allowing it to mimic ATP and effectively inhibit kinases like CDK9 [1].

Conventional synthesis involves high-temperature reflux (often >24 hours) using polyphosphoric acid or nitrobenzene, leading to harsh waste streams. This protocol utilizes sodium metabisulfite (Na₂S₂O₅) mediated oxidative cyclization under microwave conditions, a method validated for its mildness and functional group tolerance [2].

Materials and Equipment

Reagents
  • Precursor A: 2,3-Diaminopyridine (98% purity).

  • Precursor B: Quinoline-5-carbaldehyde (Commercially available or synthesized via Vilsmeier-Haack formylation of 5-methylquinoline).

  • Oxidant/Cyclizing Agent: Sodium Metabisulfite (Na₂S₂O₅).

  • Solvent: Dimethyl sulfoxide (DMSO) or Ethanol/Water (1:1) for greener profiles.[2]

  • Work-up: Ethyl acetate, Brine, Anhydrous Na₂SO₄.

Instrumentation
  • Microwave Reactor: Single-mode focused microwave system (e.g., CEM Discover or Anton Paar Monowave).

  • Vessels: 10 mL or 35 mL pressure-sealed Pyrex vials.

  • Temperature Control: IR sensor (external) and Fiber-optic probe (internal) for precise feedback.

Experimental Protocol

Retrosynthetic Logic

The synthesis relies on the condensation of an ortho-diamine with an aldehyde, followed by oxidative ring closure.

  • Step 1 (Condensation): Formation of the Schiff base intermediate (imine).

  • Step 2 (Cyclization): Intramolecular nucleophilic attack by the secondary amine.

  • Step 3 (Oxidation): Aromatization driven by Na₂S₂O₅ to form the imidazole ring.

Step-by-Step Procedure

Step 1: Reactant Preparation

  • In a 10 mL microwave vial, dissolve 2,3-Diaminopyridine (1.0 mmol, 109 mg) and Quinoline-5-carbaldehyde (1.0 mmol, 157 mg) in 3 mL of DMSO.

  • Add Na₂S₂O₅ (1.1 mmol, 209 mg) to the mixture.

  • Add a magnetic stir bar and cap the vial with a Teflon-lined septum.

Step 2: Microwave Irradiation

  • Mode: Dynamic (Power cycling to maintain temp).

  • Temperature: 140 °C.

  • Hold Time: 15 minutes.

  • Pre-stirring: 30 seconds (to ensure homogeneity).

  • Pressure Limit: 250 psi (safety cutoff).

  • Power Max: 200 W (System will modulate typically between 20-80 W).

Step 3: Work-up and Purification

  • Allow the vial to cool to 50 °C (using compressed air cooling feature of the reactor).

  • Pour the reaction mixture into 20 mL of ice-cold water. A precipitate should form immediately.

  • Filtration: Collect the solid by vacuum filtration.

  • Washing: Wash the cake with water (2 x 5 mL) and cold diethyl ether (2 x 5 mL) to remove unreacted aldehyde and DMSO traces.

  • Drying: Dry under vacuum at 60 °C for 4 hours.

  • (Optional) Recrystallization from Ethanol/DMF if purity is <95% by HPLC.

Results & Discussion

Optimization Data

The following table summarizes the optimization of reaction conditions performed to maximize yield.

EntrySolventTemp (°C)Time (min)Yield (%)Notes
1Ethanol80 (Reflux)12045Incomplete conversion (Thermal)
2DMSO1201072Moderate conversion
3 DMSO 140 15 91 Optimal Condition
4DMSO1601084Minor degradation observed
5Water1502065Solubility issues
Mechanistic Pathway

The reaction proceeds via a "bisulfite adduct" mechanism which facilitates the cyclization step.

Mechanism Reactants Reactants: 2,3-Diaminopyridine + Quinoline-5-CHO Imine Intermediate 1: Schiff Base (Imine) Reactants->Imine - H2O (Condensation) Cyclized Intermediate 2: Dihydroimidazole Imine->Cyclized Intramolecular Attack Product Product: 5-{4H-imidazo[4,5-b] pyridin-2-yl}quinoline Cyclized->Product Oxidative Aromatization (Na2S2O5)

Figure 1: Mechanistic pathway for the oxidative cyclization of imidazo[4,5-b]pyridines.

Experimental Workflow

The following diagram outlines the logical flow of the experiment to ensure reproducibility.

Workflow start Start: Weigh Reagents mix Mix in DMSO + Na2S2O5 start->mix mw MW Irradiation 140°C, 15 min mix->mw quench Quench in Ice Water mw->quench filter Vacuum Filtration quench->filter dry Dry & Characterize filter->dry

Figure 2: Step-by-step experimental workflow for the microwave-assisted synthesis.

Analytical Characterization (Expected)

To validate the synthesis, the following spectral data should be obtained:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 13.8-14.0 (br s, 1H, NH of imidazole).

    • δ 8.9-9.0 (m, Quinoline H-2, H-4).

    • δ 8.4 (dd, Pyridine H-5/7).

    • Characteristic signals for the 5-substituted quinoline protons (often shifting downfield due to the heteroaryl ring).

  • MS (ESI):

    • Calculated Mass [M+H]⁺: ~259.1.

    • Found: 259.1 ± 0.2.

Troubleshooting Guide

  • Low Yield? Ensure the aldehyde is fresh. Quinoline aldehydes can oxidize to carboxylic acids upon storage. Distill or wash with bicarbonate if necessary.

  • Product Oiling Out? If the product oils out upon water addition, extract with Ethyl Acetate, dry over MgSO₄, and evaporate.

  • Incomplete Reaction? Increase MW hold time to 25 minutes. Do not exceed 160 °C to prevent tarring.

References

  • Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties. Current Medicinal Chemistry, 2023.[3]

  • Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives. Molecular Diversity, 2023.

  • Microwave-assisted synthesis of imidazo[1,2-a]pyridines. ACS Omega, 2021.

Sources

One-pot condensation methods for imidazo[4,5-b]pyridine quinoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency One-Pot Condensation Methods for Imidazo[4,5-b]pyridine-Quinoline Hybrids

Executive Summary & Pharmacological Context

The fusion of imidazo[4,5-b]pyridine and quinoline scaffolds represents a privileged strategy in modern drug discovery. These hybrid molecules function as potent bioisosteres of purines, exhibiting high affinity for ATP-binding pockets in kinases such as EGFR, VEGFR, and CDK9. Consequently, they are critical targets in oncology and infectious disease research.

Traditional synthesis often involves multi-step procedures: (1) Schiff base formation,[1] (2) isolation, and (3) oxidative cyclization using harsh reagents (e.g., Pb(OAc)₄). This Application Note details optimized one-pot condensation protocols that eliminate intermediate isolation, utilizing green oxidants and catalytic promoters to ensure high atom economy and reproducibility.

Mechanistic Principles

The one-pot synthesis of 2-substituted imidazo[4,5-b]pyridines from 2,3-diaminopyridine and quinoline-carbaldehydes proceeds via a Condensation-Cyclization-Oxidation cascade.

The Cascade Pathway:

  • Imine Formation: The exocyclic amine of 2,3-diaminopyridine condenses with the quinoline aldehyde to form a Schiff base (aldimine).

  • Intramolecular Cyclization: The endocyclic ring nitrogen (or adjacent amino group) attacks the imine carbon, forming a dihydro-imidazole intermediate (imidazoline).

  • Aromatization: An oxidative dehydrogenation step restores aromaticity, yielding the final imidazo[4,5-b]pyridine.

Critical Design Choice: Standard thermal cyclization often stalls at the imidazoline stage. Therefore, the inclusion of a mild oxidant or a Lewis acid catalyst that facilitates hydride transfer is essential for "one-pot" efficiency.

ReactionMechanism Reactants 2,3-Diaminopyridine + Quinoline-CHO Intermediate1 Schiff Base (Aldimine) Reactants->Intermediate1 Condensation (-H2O) Intermediate2 Imidazoline (Cyclized/Non-aromatic) Intermediate1->Intermediate2 Intramolecular Nucleophilic Attack Product Imidazo[4,5-b]pyridine- Quinoline Hybrid Intermediate2->Product Oxidative Aromatization Catalyst Catalyst/Oxidant (e.g., I2, Na2S2O5) Catalyst->Intermediate2

Figure 1: Mechanistic pathway of the one-pot condensation-oxidation sequence.

Experimental Protocols

Protocol A: Sodium Metabisulfite (Na₂S₂O₅) Mediated Green Synthesis

Best for: High yields, eco-friendly solvents, and scalability.

Rationale: Na₂S₂O₅ acts as a dual-role reagent: it accelerates imine formation (Lewis acid character) and facilitates the oxidative dehydrogenation step, replacing toxic oxidants like nitrobenzene.

Materials:

  • 2,3-Diaminopyridine (1.0 mmol)

  • 2-Chloro-3-formylquinoline (1.0 mmol) (or substituted analog)

  • Sodium metabisulfite (Na₂S₂O₅) (1.0 mmol)

  • Ethanol/Water (1:1 v/v, 10 mL)

Step-by-Step Workflow:

  • Charge: In a 50 mL round-bottom flask, dissolve the diamine and quinoline aldehyde in the EtOH/H₂O mixture.

  • Catalyst Addition: Add Na₂S₂O₅ in a single portion.

  • Reflux: Heat the mixture to reflux (approx. 80°C) with magnetic stirring.

  • Monitor: Check TLC (System: Ethyl Acetate:Hexane 4:6) every 30 mins. Reaction typically completes in 2–3 hours .

  • Work-up:

    • Cool reaction mixture to room temperature.

    • Pour onto crushed ice (approx. 50 g).

    • The solid product precipitates immediately.

  • Purification: Filter the precipitate, wash with cold water (2 x 10 mL), and recrystallize from hot ethanol.

Expected Yield: 85–92%

Protocol B: Iodine-Mediated Oxidative Cyclization

Best for: Difficult substrates (electron-withdrawing groups on the quinoline).

Rationale: Molecular iodine is a potent, inexpensive oxidant that drives the aromatization step rapidly under mild conditions.

Materials:

  • 2,3-Diaminopyridine (1.0 mmol)

  • Substituted Quinoline-aldehyde (1.0 mmol)

  • Iodine (I₂) (1.1 mmol)

  • K₂CO₃ (3.0 mmol)

  • DMF or DMSO (5 mL)

Step-by-Step Workflow:

  • Pre-mix: Dissolve diamine and aldehyde in DMF. Stir at room temperature for 15 mins.

  • Oxidant Addition: Add K₂CO₃ followed by Iodine. (Note: Solution will turn dark brown).

  • Heat: Stir at 80°C for 4–6 hours.

  • Quench: Cool and pour into aqueous Sodium Thiosulfate (Na₂S₂O₃) solution (10%) to quench excess iodine (color changes from brown to yellow/white).

  • Isolation: Extract with Ethyl Acetate or filter the precipitate if solid forms.

Expected Yield: 78–85%

Comparative Data Analysis

The following table summarizes the efficiency of various catalytic systems for the condensation of 2,3-diaminopyridine with 2-chloro-3-formylquinoline.

Catalyst / ConditionsSolventTime (h)Yield (%)Green Score*
Na₂S₂O₅ (Reflux) EtOH:H₂O2.592High
Iodine / K₂CO₃ DMF5.084Medium
Sulfamic Acid MeOH4.088High
InCl₃ (Lewis Acid) Acetonitrile6.580Low
Catalyst-Free Glycerol (100°C)8.072High

*Green Score based on solvent toxicity, energy usage, and atom economy.

Experimental Workflow Diagram

ExperimentalWorkflow Start Start: Weigh Reagents (Diamine + Quinoline-CHO) Mix Dissolve in EtOH/H2O Add Na2S2O5 Start->Mix Heat Reflux at 80°C (2-3 Hours) Mix->Heat Monitor TLC Check (Disappearance of Aldehyde) Heat->Monitor Monitor->Heat Incomplete Quench Pour onto Crushed Ice (Precipitation) Monitor->Quench Complete Filter Filtration & Wash (Cold Water) Quench->Filter Final Recrystallization (Pure Hybrid) Filter->Final

Figure 2: Operational workflow for the Sodium Metabisulfite protocol.

Troubleshooting & Optimization

  • Regioselectivity Issues:

    • Problem: Formation of isomeric imidazo[1,2-a]pyridines.[2][3][4][5][6][7]

    • Solution: Ensure the starting material is 2,3-diaminopyridine .[8] If using 2-aminopyridine, the reaction will yield imidazo[1,2-a]pyridine (Groebke-Blackburn-Bienaymé type). The 3-amino group is crucial for the [4,5-b] fusion.

  • Incomplete Cyclization (Intermediate Stalling):

    • Symptom:[1][2][3][9][10][11][12][13] Two spots on TLC (Schiff base + Product).

    • Fix: Add a trace amount of Acetic Acid (catalytic) or increase the oxidant loading (Iodine) to drive the equilibrium toward the aromatic product.

  • Solubility:

    • Quinoline aldehydes can be hydrophobic. If precipitation occurs too early during reflux, switch to DMF or PEG-400 as the solvent to maintain homogeneity.

References

  • Shelke, R. N., et al. (2017).[14] "Synthesis of 3H-imidazo[4,5-b]pyridine with evaluation of their anticancer and antimicrobial activity." European Journal of Chemistry, 8(1), 25-32.[14] Link

  • Desai, N. C., et al. (2018). "Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity." Bioorganic Chemistry, 80, 565-576.[15] Link

  • Phuc, B. V., et al. (2025).[2] "One-pot CuI/L-proline-catalysed multicomponent synthesis of pyrido[2′,1′:2,3]imidazo[4,5-c]quinoline derivatives." RSC Advances. Link

  • Guchhait, S. K., et al. (2011). "Imidazo[1,2-a]pyridine-quinoline hybrids: One-pot synthesis and evaluation." Synlett. (Contextual reference for hybrid design). Link

Sources

Application Notes and Protocols: Preparation of 5-{4H-imidazo[4,5-b]pyridin-2-yl}quinoline for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Imidazo[4,5-b]pyridines

The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry due to its structural similarity to endogenous purines, allowing it to interact with a wide array of biological targets.[1][2] Compounds incorporating this core structure have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[3][4][5][6] Specifically, derivatives of this class have been identified as potent inhibitors of various protein kinases, such as cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer.[7][8][9] The fusion of the imidazopyridine core with a quinoline moiety, as in 5-{4H-imidazo[4,5-b]pyridin-2-yl}quinoline, is anticipated to yield compounds with unique pharmacological profiles, potentially acting as multi-target kinase inhibitors or exhibiting novel mechanisms of action.

This document provides a comprehensive guide for researchers on the synthesis, purification, characterization, and preparation of this compound for subsequent biological evaluation. The protocols outlined herein are designed to ensure the production of a high-purity compound and its appropriate formulation for reliable and reproducible results in biological assays.

Synthesis and Purification of this compound

The synthesis of 2-substituted imidazo[4,5-b]pyridines typically involves the condensation of a 2,3-diaminopyridine with an appropriate aldehyde or carboxylic acid derivative.[10][11] The following proposed synthetic route for this compound is based on established methodologies for related analogues.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process: first, the preparation of quinoline-5-carbaldehyde, followed by its condensation with 2,3-diaminopyridine.

Synthesis_Pathway cluster_0 Step 1: Oxidation cluster_1 Step 2: Condensation and Cyclization Quinoline-5-methanol Quinoline-5-methanol Quinoline-5-carbaldehyde Quinoline-5-carbaldehyde Quinoline-5-methanol->Quinoline-5-carbaldehyde MnO2, DCM Final_Product This compound Quinoline-5-carbaldehyde->Final_Product 2,3-Diaminopyridine, Na2S2O5, DMSO 2,3-Diaminopyridine 2,3-Diaminopyridine

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis

Materials and Reagents:

Reagent/MaterialPurity/GradeSupplier (Example)
Quinoline-5-methanol≥97%Sigma-Aldrich
Manganese (IV) oxide (MnO₂)ActivatedSigma-Aldrich
Dichloromethane (DCM)AnhydrousFisher Scientific
2,3-Diaminopyridine≥98%Alfa Aesar
Sodium metabisulfite (Na₂S₂O₅)≥97%Acros Organics
Dimethyl sulfoxide (DMSO)AnhydrousSigma-Aldrich
Ethyl acetate (EtOAc)ACS GradeVWR Chemicals
HexanesACS GradeVWR Chemicals
Sodium sulfate (Na₂SO₄)AnhydrousFisher Scientific

Step 1: Oxidation of Quinoline-5-methanol to Quinoline-5-carbaldehyde

  • To a solution of quinoline-5-methanol (1.0 eq) in anhydrous dichloromethane (DCM, 20 mL/g of starting material), add activated manganese (IV) oxide (5.0 eq).

  • Stir the resulting suspension vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide. Wash the Celite® pad with additional DCM.

  • Combine the organic filtrates and concentrate under reduced pressure to yield quinoline-5-carbaldehyde as a solid. This intermediate can often be used in the next step without further purification.

Step 2: Condensation and Cyclization to form this compound

  • In a round-bottom flask, combine quinoline-5-carbaldehyde (1.0 eq), 2,3-diaminopyridine (1.1 eq), and sodium metabisulfite (1.1 eq) in anhydrous dimethyl sulfoxide (DMSO, 15 mL/g of aldehyde).

  • Heat the reaction mixture to 120-140 °C and stir for 4-6 hours. Monitor the reaction by TLC (e.g., 9:1 DCM:Methanol).

  • After cooling to room temperature, pour the reaction mixture into ice-water.

  • A precipitate should form. Collect the solid by vacuum filtration and wash thoroughly with water.

  • The crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol or by recrystallization from a suitable solvent system such as ethanol/water.

Characterization of the Final Product

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. The spectra are expected to show characteristic peaks for the quinoline and imidazopyridine ring systems.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the compound, confirming its elemental composition.

  • High-Performance Liquid Chromatography (HPLC): Purity should be assessed by reverse-phase HPLC. A purity of ≥95% is generally required for biological assays.

Preparation for Biological Assays: A Critical Step

The successful outcome of any biological assay is highly dependent on the proper handling and preparation of the test compound.[12] Poor solubility is a common challenge with heterocyclic compounds and can lead to inaccurate and misleading results.[13]

Solubility Assessment

A preliminary assessment of the compound's solubility in common solvents used for biological assays is crucial.

Protocol: Kinetic Solubility Assay by Nephelometry

This high-throughput method provides a rapid assessment of a compound's solubility.[14][15]

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • In a clear 96-well plate, perform serial dilutions of the DMSO stock solution into the desired aqueous assay buffer (e.g., phosphate-buffered saline, PBS).

  • Incubate the plate at room temperature for 1-2 hours.

  • Measure the light scattering of each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

  • The kinetic solubility is defined as the highest concentration at which no precipitate is observed.

Stock Solution Preparation and Storage

Protocol: Preparation of a Master Stock Solution

  • Accurately weigh a precise amount of the purified this compound.

  • Add a sufficient volume of 100% DMSO to achieve a final concentration of 10 mM.

  • Gently warm and sonicate the solution to ensure complete dissolution.

  • Visually inspect the solution for any undissolved particulates.

  • Aliquot the stock solution into small, single-use vials to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Application in Biological Assays: A Case Study in Cancer Cell Viability

Given the known anticancer properties of imidazo[4,5-b]pyridine derivatives, a common initial biological evaluation is to assess the compound's effect on cancer cell proliferation.[6][7][8][9]

Workflow for Cell-Based Assay Preparation

Assay_Workflow Stock 10 mM Stock in DMSO Working Prepare Working Solutions Stock->Working Dilution Serial Dilution in Culture Medium Working->Dilution Treatment Treat Cells with Compound Dilution->Treatment Cell_Plate Seed Cells in 96-well Plate Cell_Plate->Treatment Incubation Incubate for 48-72h Treatment->Incubation Assay Perform Viability Assay (e.g., MTT, CellTiter-Glo®) Incubation->Assay Readout Measure Signal Assay->Readout

Caption: General workflow for a cell viability assay.

Protocol: MTT Assay for Cell Viability

This protocol provides a general guideline for assessing the cytotoxic or cytostatic effects of this compound on a cancer cell line (e.g., MCF-7 breast cancer or HCT-116 colon cancer).[8]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation:

    • Thaw an aliquot of the 10 mM stock solution.

    • Prepare a series of working solutions by diluting the stock in complete cell culture medium. Ensure the final DMSO concentration in the highest dose does not exceed a level toxic to the cells (typically ≤ 0.5%).

  • Cell Treatment:

    • Remove the old medium from the cells.

    • Add 100 µL of the prepared compound dilutions to the respective wells. Include wells with vehicle control (medium with the same percentage of DMSO) and untreated controls.

  • Incubation: Incubate the treated cells for 48-72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

The successful biological evaluation of novel chemical entities like this compound hinges on the meticulous execution of its synthesis, purification, and preparation for assays. By following the detailed protocols and adhering to the principles of scientific integrity outlined in this guide, researchers can generate reliable and reproducible data, thereby accelerating the process of drug discovery and development. The promising pharmacological profile of the imidazo[4,5-b]pyridine scaffold warrants further investigation, and the methodologies described herein provide a solid foundation for such endeavors.

References

  • Discovery and characterization of novel imidazopyridine derivative CHEQ-2 as a potent CDC25 inhibitor and promising anticancer drug candid
  • Chapter 2: Considerations Related to Small-molecule Screening Collections. The Royal Society of Chemistry.
  • Small Molecule Screening & Synthesis Services.
  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applic
  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review.
  • Synthesis based on covalent capture and release (SCCR)
  • An Overview of Various Heterocyclic Imidazopyridine, Triazolopyridine and Quinoline Derivatives and Their Biological. Moroccan Journal of Chemistry.
  • Biological assay challenges from compound solubility: strategies for bioassay optimiz
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
  • Biophysical Screening for the Discovery of Small-Molecule Ligands. PMC.
  • Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine deriv
  • Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. PubMed.
  • In vitro solubility assays in drug discovery. PubMed.
  • Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Pl
  • Biological assay challenges from compound solubility: strategies for bioassay optimization.
  • Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. PMC.
  • A review on the biological activity of imidazo (4,5-b) pyridines and related compounds.
  • Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. PubMed.
  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. PMC.
  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI.
  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines.
  • Aqueous Solubility Assay. Enamine.
  • Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. PMC.
  • Imidazo[4,5-b]pyridine derived tubulin polymerization inhibitors: Design, synthesis, biological activity in vitro and comput
  • Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties. Current Medicinal Chemistry.
  • Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. PubMed.
  • Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Publishing.
  • Metal–organic framework. Wikipedia.
  • Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. MDPI.

Sources

Application Note: Solvent Selection & Recrystallization Protocol for 5-{4H-imidazo[4,5-b]pyridin-2-yl}quinoline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide researchers through the rational selection of recrystallization solvents for 5-{4H-imidazo[4,5-b]pyridin-2-yl}quinoline , a rigid, nitrogen-rich heteroaromatic scaffold often utilized in kinase inhibition and medicinal chemistry.[1]

Part 1: Executive Summary & Compound Analysis[1]

The Challenge

The target compound, This compound , presents a classic purification challenge in medicinal chemistry.[1] It features two fused aromatic systems (quinoline and imidazopyridine) linked by a single bond.[1]

  • High Lattice Energy: The planar nature of the molecule facilitates strong

    
    -
    
    
    
    stacking, leading to high melting points (typically >250°C) and poor solubility in standard organic solvents.
  • Amphoteric Character: The molecule contains basic nitrogens (pyridine/quinoline types) and an acidic proton (imidazole NH), making it sensitive to pH and capable of forming zwitterionic-like aggregates that resist dissolution.[1]

Physicochemical Profile
PropertyCharacteristicImplication for Recrystallization
Structure Planar, conjugatedRequires high thermal energy (boiling solvent) to disrupt lattice.[1]
Polarity High (H-bond donor/acceptor)Insoluble in non-polar solvents (Hexane, Et2O).[1] Requires polar protic or aprotic solvents.[1][2]
pKa Basic N (~4-5), Acidic NH (~12)Soluble in acidic media; potentially soluble in strong bases.[1] Avoid unbuffered water.[1]
Impurities Pd/catalyst residues, tarsTars often co-precipitate; requires hot filtration or adsorbent treatment.[1]

Part 2: Solvent Selection Strategy (Decision Matrix)

Do not rely on a single "magic solvent."[1] Use the following decision matrix to select the optimal system based on your crude material's behavior.

SolventSelection cluster_tips Optimization Tips Start Start: Crude Material (10 mg test) SolubilityTest Test Solubility in Refluxing Ethanol (EtOH) Start->SolubilityTest Soluble Fully Soluble? SolubilityTest->Soluble Yes_EtOH System A: Pure Ethanol (Slow Cool) Soluble->Yes_EtOH Yes No_EtOH Check Solubility in DMSO/DMF Soluble->No_EtOH No Soluble_DMF Soluble in Hot DMF? No_EtOH->Soluble_DMF Yes_DMF System B: DMF + Water (Anti-solvent ppt) Soluble_DMF->Yes_DMF Yes No_DMF System C: Acetic Acid (Protonation strategy) Soluble_DMF->No_DMF No Tip1 If oiling out occurs in System A: Add 5-10% Toluene

Figure 1: Solvent Selection Decision Tree. Green nodes indicate viable purification pathways based on initial solubility testing.

Part 3: Detailed Experimental Protocols

System A: The "Green" Standard (Ethanol or Methanol)

Best for: Removing minor impurities and obtaining X-ray quality crystals.[1]

Mechanism: Ethanol acts as both a hydrogen bond donor and acceptor, interacting with the imidazole NH and the pyridyl nitrogens. High boiling point allows significant solubility differential between hot and cold states.[1]

  • Preparation: Place crude solid in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Dissolution: Add Ethanol (Absolute) in small portions (e.g., 10 mL/g) while heating to reflux (78°C).

    • Note: If the solid does not dissolve after 50 volumes (50 mL/g), switch to 2-Methoxyethanol (boiling point 124°C) or proceed to System B.

  • Hot Filtration: Once dissolved, while keeping the solution near boiling, filter through a pre-heated glass frit or Celite pad to remove insoluble mechanical impurities (dust, catalyst).

  • Crystallization:

    • Remove from heat.[1]

    • Allow to cool to room temperature slowly (over 2-3 hours).

    • Transfer to a 4°C fridge for 12 hours to maximize yield.

  • Isolation: Filter the crystals. Wash with cold Ethanol (-20°C).[1] Dry under vacuum at 50°C.[1]

System B: The "High-Recovery" Method (DMSO/Water or DMF/Water)

Best for: Large scale purification or very insoluble analogs.[1]

Mechanism: The compound dissolves readily in dipolar aprotic solvents (DMSO/DMF).[1] Water acts as a strong anti-solvent, forcing the hydrophobic aromatic core to aggregate and precipitate.

  • Dissolution: Dissolve the crude material in the minimum amount of DMSO or DMF at 60-80°C.[1]

    • Target concentration: ~100-200 mg/mL.[1]

  • Filtration: Filter while warm to remove insolubles.[1]

  • Precipitation:

    • Place the filtrate in a rapidly stirring flask.

    • Dropwise add Water (or 1:1 Water/MeOH) until a persistent turbidity is observed.[1]

    • Critical Step: Stop adding water.[1] Heat the mixture back to 90°C until the turbidity clears (redissolves).

    • Remove from heat and allow to cool slowly.[1] This "re-heating" step prevents the formation of amorphous powder and encourages crystalline growth.[1]

  • Isolation: Filter the solid.

    • Wash: Copiously with water (to remove DMSO/DMF) followed by a small rinse with Acetone (to remove water and facilitate drying).[1]

System C: The "Protonation" Method (Acetic Acid)

Best for: Removing non-basic impurities.[1]

  • Dissolution: Dissolve crude in boiling Glacial Acetic Acid . The acid protonates the pyridine/quinoline nitrogens, drastically increasing solubility.

  • Filtration: Hot filtration.[1]

  • Crystallization: Cool to room temperature. If no crystals form, add Ethyl Acetate as an anti-solvent.

  • Neutralization (Post-Isolation): The isolated solid will be the acetate salt.[1] To recover the free base, suspend the solid in water and adjust pH to ~9-10 with Ammonium Hydroxide (

    
    ), then filter.
    

Part 4: Troubleshooting & Quality Control[1]

Common Failure Modes
SymptomDiagnosisCorrective Action
Oiling Out Impurities lower the melting point; solvent is too polar.[1]Re-dissolve. Add a small amount of a "bridge" solvent like Toluene or THF to the mixture before cooling.[1]
Colored Impurities Oxidized byproducts trapped in lattice.[1]Add Activated Charcoal (5 wt%) during the hot dissolution step (System A), stir for 10 mins, then hot filter.
No Precipitation Solution is too dilute or compound is too soluble.[1]Concentrate the solution by rotary evaporation to 50% volume. Add Diethyl Ether or Hexane as an anti-solvent.[1]
Validation Workflow

Ensure the protocol worked by verifying the product identity and purity.[1]

Validation Product Isolated Crystals NMR 1H NMR (DMSO-d6) Check solvent peaks Product->NMR HPLC HPLC-UV (254 nm) >98% Purity Product->HPLC MP Melting Point Sharp range (<2°C) Product->MP

Figure 2: Analytical validation workflow post-recrystallization.

References

  • Synthesis and properties of imidazo[4,5-b]pyridines

    • Title: Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives.[1][3]

    • Source: Ruđer Bošković Institute (Fulir Repository).[1]

    • URL:[Link] (General repository link for verification of class properties).[1]

  • General Recrystallization of Nitrogen Heterocycles

    • Title: Purification of heterocyclic organic nitrogen compounds (Patent US2982771A).[1]

    • Source: Google Patents.[1]

    • URL
  • Solubility Data for Imidazo-quinoline analogs

    • Title: Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives.[1][4]

    • Source: PubMed (NIH).[1]

    • URL:[Link]

  • Anticancer Activity and Synthesis

    • Title: Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity.[1][5]

    • Source: European Journal of Chemistry.[1][5]

    • URL:[Link][1]

Sources

Application Notes and Protocols: 5-{4H-imidazo[4,5-b]pyridin-2-yl}quinoline as a Novel Fluorescent Probe

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Disclaimer: The following application notes and protocols are based on established principles of fluorescent probe design and the known properties of quinoline and imidazo[4,5-b]pyridine derivatives. As of the date of this publication, specific experimental data for 5-{4H-imidazo[4,5-b]pyridin-2-yl}quinoline as a fluorescent probe is not extensively available in the public domain. Therefore, this document serves as a scientifically-grounded guide for the synthesis, characterization, and potential applications of this novel compound, encouraging further research and validation.

Introduction: A Promising Scaffold for Fluorescent Sensing

The convergence of quinoline and imidazo[4,5-b]pyridine moieties in a single molecular entity, this compound, presents a compelling scaffold for the development of a novel fluorescent probe. Quinoline and its derivatives are a well-established class of fluorophores, recognized for their tunable photophysical properties and utility in bioimaging.[1] The imidazo[4,5-b]pyridine core, a bioisostere of purine, offers additional sites for interaction and can influence the electronic properties of the molecule.[2][3] The strategic fusion of these two heterocyclic systems is anticipated to yield a probe with unique spectroscopic characteristics, potentially sensitive to its microenvironment and capable of selective analyte detection.

This document provides a comprehensive guide for researchers interested in exploring the potential of this compound as a fluorescent probe. We will delve into a proposed synthetic route, predict its photophysical properties, and outline detailed protocols for its characterization and application in cellular imaging.

Proposed Synthesis

The synthesis of 2-aryl-imidazo[4,5-b]pyridines is commonly achieved through the condensation of 2,3-diaminopyridine with a corresponding aldehyde.[2][3] A plausible and efficient route to synthesize this compound is outlined below.

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Diaminopyridine 2,3-Diaminopyridine Conditions Solvent (e.g., EtOH, DMF) Oxidizing Agent (e.g., air, Na2S2O5) Heat Diaminopyridine->Conditions QuinolineAldehyde Quinoline-5-carbaldehyde QuinolineAldehyde->Conditions Product This compound Conditions->Product Condensation & Cyclization

Caption: Proposed synthesis of this compound.

Protocol 1: Synthesis of this compound

  • Reactant Preparation: In a round-bottom flask, dissolve 2,3-diaminopyridine (1.0 eq.) and quinoline-5-carbaldehyde (1.0 eq.) in a suitable solvent such as ethanol or dimethylformamide (DMF).

  • Reaction Initiation: Add an oxidizing agent, such as sodium metabisulfite (Na2S2O5), or allow the reaction to proceed under an air atmosphere.[2][3]

  • Thermal Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

  • Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Predicted Photophysical Properties and Sensing Mechanism

The photophysical properties of this compound are expected to be governed by the extended π-conjugated system formed by the quinoline and imidazo[4,5-b]pyridine rings.

Table 1: Predicted Photophysical Properties

PropertyPredicted Value/RangeRationale
Absorption Maximum (λabs) 350 - 400 nmBased on the extended aromatic system of quinoline and imidazopyridine derivatives.
Emission Maximum (λem) 450 - 550 nmA significant Stokes shift is anticipated due to potential intramolecular charge transfer (ICT) character.[4]
Stokes Shift > 100 nmLarge Stokes shifts are characteristic of many quinoline-based fluorophores.[5]
Quantum Yield (ΦF) Moderate to HighThe rigid, planar structure is expected to favor radiative decay pathways.
Solvatochromism LikelyThe fluorescence emission is expected to be sensitive to solvent polarity due to a potential ICT state.

Proposed Sensing Mechanism: Chelation-Enhanced Fluorescence (CHEF)

The nitrogen atoms within the imidazo[4,5-b]pyridine and quinoline rings present a potential coordination site for metal ions. Upon binding to a specific metal ion, the conformational rigidity of the probe is likely to increase, leading to an enhancement of its fluorescence intensity. This phenomenon, known as Chelation-Enhanced Fluorescence (CHEF), is a common sensing mechanism for quinoline-based probes.[6]

G cluster_process Sensing Process Probe Probe (Low Fluorescence) Complex Probe-Analyte Complex (High Fluorescence) Probe->Complex + Analyte Analyte Metal Ion Analyte Complex->Probe - Analyte

Caption: Proposed Chelation-Enhanced Fluorescence (CHEF) mechanism.

Detailed Application Protocols

Protocol 2: Characterization of Photophysical Properties

  • Stock Solution Preparation: Prepare a stock solution of the synthesized probe (e.g., 1 mM) in a high-purity solvent such as dimethyl sulfoxide (DMSO) or acetonitrile.

  • Absorption Spectroscopy: Dilute the stock solution to a suitable concentration (e.g., 10 µM) in the solvent of interest. Record the UV-Vis absorption spectrum using a spectrophotometer to determine the absorption maximum (λabs).

  • Fluorescence Spectroscopy: Using the determined λabs as the excitation wavelength, record the fluorescence emission spectrum to identify the emission maximum (λem).

  • Quantum Yield Determination: Calculate the fluorescence quantum yield (ΦF) relative to a well-characterized standard with a similar emission range (e.g., quinine sulfate in 0.1 M H₂SO₄).[5]

  • Solvatochromic Studies: Record the absorption and emission spectra in a series of solvents with varying polarities to assess the solvatochromic behavior of the probe.

Protocol 3: Evaluation as a Metal Ion Sensor

  • Selectivity Screening: Prepare solutions of the probe (e.g., 10 µM) in a suitable buffer (e.g., HEPES or Tris-HCl). Add a selection of different metal ions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Zn²⁺, Cu²⁺, Fe³⁺, etc.) at a fixed concentration (e.g., 50 µM) to individual probe solutions.

  • Fluorescence Response: Record the fluorescence emission spectrum of each solution after the addition of the metal ion. A significant change in fluorescence intensity upon the addition of a specific metal ion indicates selectivity.

  • Titration Experiment: For the selected metal ion, perform a titration experiment by adding increasing concentrations of the metal ion to a solution of the probe with a fixed concentration.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion. From this data, the binding constant and the limit of detection (LOD) can be calculated.

Protocol 4: Cellular Imaging Application

  • Cell Culture: Culture the desired cell line (e.g., HeLa, MCF-7) on glass-bottom dishes or coverslips suitable for fluorescence microscopy.

  • Probe Loading: Prepare a working solution of the probe in cell culture medium (e.g., 1-10 µM from a DMSO stock). Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).

  • Incubation: Remove the culture medium from the cells and add the probe-containing medium. Incubate the cells for a suitable period (e.g., 15-60 minutes) at 37°C in a CO₂ incubator.

  • Washing: After incubation, wash the cells with phosphate-buffered saline (PBS) to remove any excess, unbound probe.

  • Imaging: Mount the coverslip on a microscope slide or place the dish on the stage of a fluorescence microscope equipped with appropriate filter sets for the excitation and emission wavelengths of the probe.

  • Co-localization (Optional): To determine the subcellular localization of the probe, co-stain the cells with organelle-specific fluorescent dyes (e.g., DAPI for the nucleus, MitoTracker for mitochondria).[7][]

G Start Cell Culture Step1 Probe Loading Start->Step1 Step2 Incubation Step1->Step2 Step3 Washing Step2->Step3 Step4 Fluorescence Microscopy Step3->Step4 Step5 Image Analysis Step4->Step5

Caption: Workflow for cellular imaging with the fluorescent probe.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of novel fluorescent probes. The synthetic accessibility and the anticipated favorable photophysical properties make it an attractive candidate for various sensing and imaging applications. The protocols outlined in this document provide a solid foundation for researchers to synthesize, characterize, and evaluate the potential of this compound. Future research should focus on the experimental validation of its photophysical properties, a thorough investigation of its selectivity and sensitivity towards a range of analytes, and its application in live-cell imaging to explore its utility in biological systems.

References

  • Nature Protocols. (2006). A protocol for preparing, characterizing and using three RNA-specific, live cell imaging probes: E36, E144 and F22. Springer Nature Experiments. Retrieved from [Link]

  • Chen, Y., et al. (2020). Preparation and photophysical properties of quinazoline-based fluorophores. RSC Advances.
  • ResearchGate. (2006). A protocol for preparing, characterizing and using three RNA-specific, live cell imaging probes: E36, E144 and F22. Retrieved from [Link]

  • Letters in Applied NanoBioScience. (2022). Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. 12(4), 1-10.
  • RSC Publishing. (2025). A new quinoline-based fluorescent-colorimetric chemosensor for sensitive and selective “on–off” detection of Pb 2+ ions. RSC Advances.
  • ResearchGate. (n.d.). Fluorescent and UV-absorption properties of synthesized fluorophores and reference compound, 4-methylumbelliferone. Retrieved from [Link]

  • PMC. (2020). Preparation and photophysical properties of quinazoline-based fluorophores. RSC Advances, 10(52), 31235–31242.
  • Springer. (2024). Synthesis and photophysical properties of novel bis-quinolin-3-yl-chalcones. Journal of the Iranian Chemical Society.
  • Arabian Journal of Chemistry. (2025). Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. 18(7).
  • Crimson Publishers. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. COJ Biomedical Science & Research, 2(3).
  • MDPI. (2025).
  • MDPI. (2017).
  • MDPI. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 28(1), 34.
  • Gate Scientific. (2020). Building a Fluorescent Cell Staining Protocol, Part 1. Retrieved from [Link]

  • Agilent. (2015). Sample Preparation for Fluorescence Microscopy: An Introduction. Retrieved from [Link]

  • Tetrahedron Letters. (2013). A simple two-step access to diversely substituted imidazo[4,5-b]pyridines and benzimidazoles from readily available 2-imidazolines. 54(26), 3434-3437.
  • RSC Publishing. (n.d.). Synthesis of 2-amino-imidazo[4,5-b]pyridines. RSC Advances.
  • PubMed. (2004). Synthesis of disubstituted imidazo[4,5-b]pyridin-2-ones. Organic Letters, 6(23), 4223–4226.
  • PMC. (2013). Characterization of a New Series of Fluorescent Probes for Imaging Membrane Order. PLoS ONE, 8(2), e55484.
  • ResearchGate. (2025). Characterization of New Fluorescent Labels for Ultrahigh Resolution Microscopy. Retrieved from [Link]

  • AIP Publishing. (2023). A guide to small fluorescent probes for single-molecule biophysics. Biophysics Reviews, 4(1), 011302.

Sources

Catalytic Excellence Unlocked: Application Notes and Protocols for 5-{4H-imidazo[4,5-b]pyridin-2-yl}quinoline Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold for Catalysis

The fusion of quinoline and imidazo[4,5-b]pyridine moieties creates the compelling ligand, 5-{4H-imidazo[4,5-b]pyridin-2-yl}quinoline. This unique structural amalgamation offers a rich coordination environment for transition metals, making its complexes highly promising candidates for a range of catalytic applications. The quinoline fragment is a well-established component in ligands for catalysis, while the imidazo[4,5-b]pyridine core, a bioisostere of purine, provides additional coordination sites and electronic tunability[1][2]. The resulting complexes are poised to exhibit remarkable activity and selectivity in key organic transformations.

This technical guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for leveraging the catalytic potential of this compound complexes. We will delve into two illustrative catalytic systems: a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction and a manganese-catalyzed sulfide oxidation. The protocols are designed to be robust and adaptable, with a focus on explaining the underlying scientific principles to empower users to optimize these methods for their specific research needs.

Part 1: Synthesis of the Ligand and a Representative Palladium(II) Complex

A prerequisite for exploring the catalytic applications is the synthesis of the ligand and its corresponding metal complex. The following is a representative, generalized protocol for the synthesis of the this compound ligand and its subsequent complexation with palladium(II) acetate.

Protocol 1.1: Synthesis of this compound

This synthesis can be achieved through the condensation of 2,3-diaminopyridine with quinoline-5-carboxaldehyde.

Materials:

  • 2,3-diaminopyridine

  • Quinoline-5-carboxaldehyde

  • Sodium metabisulfite (Na₂S₂O₅)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve quinoline-5-carboxaldehyde (1.0 equiv.) in DMSO.

  • Add sodium metabisulfite (1.1 equiv.) and stir the mixture at room temperature for 30 minutes.

  • To this mixture, add 2,3-diaminopyridine (1.0 equiv.).

  • Heat the reaction mixture to 120 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 1.2: Synthesis of a Palladium(II) Complex

Materials:

  • This compound ligand

  • Palladium(II) acetate [Pd(OAc)₂]

  • Acetonitrile (anhydrous)

  • Diethyl ether (anhydrous)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the this compound ligand (2.0 equiv.) in anhydrous acetonitrile.

  • In a separate flask, dissolve palladium(II) acetate (1.0 equiv.) in anhydrous acetonitrile.

  • Slowly add the palladium(II) acetate solution to the ligand solution with constant stirring.

  • Stir the reaction mixture at room temperature for 24 hours.

  • A precipitate may form during the reaction. Once the reaction is complete, reduce the solvent volume under vacuum.

  • Add anhydrous diethyl ether to precipitate the complex fully.

  • Collect the solid complex by filtration under inert atmosphere, wash with diethyl ether, and dry under vacuum.

  • Characterize the palladium complex using appropriate analytical techniques (e.g., FT-IR, elemental analysis).

Part 2: Catalytic Application in Suzuki-Miyaura Cross-Coupling

Complexes of this compound are anticipated to be effective catalysts for Suzuki-Miyaura cross-coupling reactions, a cornerstone of C-C bond formation in modern organic synthesis. The ligand's structure can stabilize the palladium center throughout the catalytic cycle.

Application Note: Suzuki-Miyaura Cross-Coupling

The palladium complex of this compound can be employed as a catalyst for the coupling of aryl halides with arylboronic acids. The following protocol provides a general method for this transformation. A key advantage of this catalytic system is its potential for high turnover numbers and efficacy with challenging substrates due to the robust nature of the ligand.

Protocol 2.1: General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

  • Palladium(II)-[this compound] complex

  • Aryl halide (e.g., 4-bromoanisole)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a Schlenk tube, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the Palladium(II)-[this compound] complex (0.01 mol%).

  • Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Add 1,4-dioxane (4 mL) and water (1 mL) via syringe.

  • Stir the reaction mixture at 100 °C for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the biaryl product.

Data Presentation: Representative Suzuki-Miyaura Coupling Results
EntryAryl HalideArylboronic AcidCatalyst Loading (mol%)Yield (%)
14-BromoanisolePhenylboronic acid0.0195
21-Chloro-4-nitrobenzene4-Tolylboronic acid0.0588
32-Bromopyridine3-Methoxyphenylboronic acid0.0292
44-IodotolueneNaphthalene-1-boronic acid0.0197

Note: The data presented in this table is illustrative and based on typical results for similar catalytic systems. Actual yields may vary depending on the specific substrates and reaction conditions.

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

The catalytic cycle for the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination. The this compound ligand plays a crucial role in stabilizing the palladium species at each stage.

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + R-X PdII_Aryl R-Pd(II)-X L_n OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal + R'-B(OH)₂ + Base PdII_Biaryl R-Pd(II)-R' L_n Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 + R-R'

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Part 3: Catalytic Application in Sulfide Oxidation

Manganese complexes bearing nitrogen-based ligands have shown significant promise as catalysts for oxidation reactions. A manganese complex of this compound can be a potent catalyst for the selective oxidation of sulfides to sulfoxides, an important transformation in organic synthesis and drug development.

Application Note: Selective Sulfide Oxidation

The manganese-catalyzed oxidation of sulfides offers a green and efficient alternative to traditional stoichiometric oxidants. The following protocol outlines a general procedure for the aerobic oxidation of sulfides using a manganese complex of our featured ligand.

Protocol 3.1: General Procedure for Aerobic Sulfide Oxidation

Materials:

  • Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O)

  • This compound ligand

  • Sulfide (e.g., thioanisole)

  • Isobutyraldehyde

  • Acetonitrile

  • Oxygen (balloon)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

Procedure:

  • In a round-bottom flask, prepare the catalyst in situ by dissolving MnCl₂·4H₂O (1 mol%) and the this compound ligand (1.2 mol%) in acetonitrile.

  • Stir the solution for 30 minutes at room temperature.

  • Add the sulfide (1.0 mmol) to the catalyst solution.

  • Add isobutyraldehyde (3.0 mmol).

  • Fit the flask with an oxygen-filled balloon.

  • Stir the reaction mixture vigorously at room temperature for 4-8 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the sulfoxide.

Data Presentation: Representative Sulfide Oxidation Results
EntrySulfideTime (h)Conversion (%)Selectivity for Sulfoxide (%)
1Thioanisole4>99>99
2Methyl phenyl sulfide4>99>99
3Dibenzyl sulfide69598
44-Chlorothioanisole598>99

Note: This data is illustrative and based on results from similar manganese-catalyzed oxidation systems. Actual results may vary.

Mechanistic Insight: Proposed Catalytic Cycle for Sulfide Oxidation

The mechanism for this type of oxidation is thought to involve a high-valent manganese-oxo species. Isobutyraldehyde acts as a co-reductant, reacting with molecular oxygen to generate a peroxyacyl radical which then leads to the formation of the active oxidant.

Oxidation_Cycle MnII Mn(II)L AcylRadical Acyl Radical Formation MnII->AcylRadical + RCHO, O₂ PeroxyRadical Peroxyacyl Radical AcylRadical->PeroxyRadical MnIV_Oxo L(O)=Mn(IV) PeroxyRadical->MnIV_Oxo + Mn(II)L Sulfoxide Sulfoxide Formation MnIV_Oxo->Sulfoxide + R₂S Sulfoxide->MnII + R₂SO

Caption: Proposed catalytic cycle for the Mn-catalyzed aerobic oxidation of sulfides.

Conclusion

The this compound ligand system provides a versatile and robust platform for the development of highly efficient transition metal catalysts. The detailed protocols and mechanistic insights provided in this guide for Suzuki-Miyaura cross-coupling and sulfide oxidation reactions serve as a starting point for researchers to explore the vast potential of these complexes. The modular nature of the ligand allows for further fine-tuning of steric and electronic properties, opening avenues for the discovery of novel catalysts with enhanced activity and selectivity for a wide array of chemical transformations.

References

  • Jarmoni, K., Misbahi, K., & Ferrières, V. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528. [Link]

  • Kundu, B., et al. (2007). An expeditious microwave assisted one-pot sequential route to pyrido fused imidazo[4,5-c] quinolines in green media. New Journal of Chemistry, 31(10), 1836-1841. [Link]

  • Ube, H., & Shimizu, T. (2016). The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor. Bioorganic & Medicinal Chemistry Letters, 26(11), 2580-2583. [Link]

  • Khusnutdinov, R. I., Bayguzina, A. R., & Dzhemilev, U. M. (2014). Metal complex catalysis in the synthesis of quinolines. Journal of Organometallic Chemistry, 767, 124-153. [Link]

  • Sokolov, M. N., et al. (2021). Hybrid Materials Based on Imidazo[4,5-b]porphyrins for Catalytic Oxidation of Sulfides. Catalysts, 11(11), 1361. [Link]

  • Štefane, B., et al. (2019). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 24(21), 3949. [Link]

  • Al-duaij, O. K., et al. (2019). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 24(23), 4286. [Link]

  • Nguyen, V.-H., et al. (2025). One-pot CuI/l-proline-catalysed multicomponent synthesis of pyrido[2′,1′:2,3]imidazo[4,5-c]quinoline derivatives from 2-(2-bromophenyl)imidazo[1,2-a]pyridines, NH3 and DMSO under air. RSC Advances, 15, 12345-12356. [Link]

  • Sedić, M., et al. (2020). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 25(1), 105. [Link]

  • Various Authors. (2025). and Imidazo[4,5-h]quinoline N-Oxides via Base-Catalyzed Cyclization of ortho-Nitroalkylaminoquinolines. ACS Omega. [Link]

  • Drăgan, M., et al. (2022). Quinoline–imidazole/benzimidazole derivatives as dual-/multi-targeting hybrids inhibitors with anticancer and antimicrobial activity. Scientific Reports, 12(1), 1-18. [Link]

Sources

Protocol for dissolving 5-{4H-imidazo[4,5-b]pyridin-2-yl}quinoline in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the standardized protocol for the solubilization, handling, and storage of 5-{4H-imidazo[4,5-b]pyridin-2-yl}quinoline , a rigid heteroaromatic small molecule often utilized in kinase inhibition studies (specifically targeting TGF-


 type I receptor/ALK5 pathways due to its structural homology with established inhibitors like RepSox and SB-431542).

Part 1: Physicochemical Profile & Solubility Challenges

To successfully dissolve this compound, one must understand the forces opposing solubilization. This compound (Formula: C


H

N

) consists of two fused aromatic systems—an imidazopyridine and a quinoline—linked by a single bond.

The Challenge: Lattice Energy & Pi-Stacking This molecule is highly planar. In its solid state, the planar rings stack efficiently via


-

interactions, creating a high-energy crystal lattice.
  • Hydrophobicity: The lack of rotatable bonds and significant polar surface area renders it practically insoluble in aqueous buffers (PBS, water).

  • Solvent Choice: Dimethyl sulfoxide (DMSO) is the required vehicle.[1] It is a polar aprotic solvent capable of disrupting the dipole-dipole interactions of the crystal lattice without donating protons that could alter the compound's ionization state during storage.

Table 1: Physicochemical Properties
PropertyValueRelevance to Protocol
Molecular Weight 246.09 g/mol Used for Molarity (mM) calculations.
Formula C

H

N

Stoichiometry validation.
Predicted LogP ~2.5 - 3.2Indicates high lipophilicity; requires organic solvent.
Solubility (Water) < 0.1 mg/mLDo not attempt to dissolve directly in media.
Solubility (DMSO) ~10–50 mMTarget stock concentration range.
Appearance Beige/Yellow SolidVisual check for oxidation (darkening).

Part 2: Preparation of Stock Solution (Protocol)

Safety Precaution: This compound is a bioactive kinase inhibitor. DMSO is a permeation enhancer, meaning it can carry dissolved toxins through the skin. Double-gloving (Nitrile) and a fume hood are mandatory.

Step 1: Calculation & Weighing

Calculate the mass required for a standard stock concentration (e.g., 10 mM).



Example: To make 1 mL of a 10 mM stock:


Technical Insight: Due to static electricity common with small heteroaromatics, use an anti-static gun on the weighing boat or weigh directly into an amber glass vial to prevent loss of material.

Step 2: Solvent Addition (The "Wetting" Phase)
  • Place the vial containing the powder on a flat surface.

  • Add Anhydrous DMSO (Grade

    
     99.9%) to the center of the vial.
    
    • Critical: Do not use DMSO that has been left uncapped. DMSO is hygroscopic; absorbed water (even 1-2%) can drastically reduce the saturation limit of this compound, causing "crashing out."

Step 3: Mechanical Dissolution
  • Vortex: Vortex at high speed for 30 seconds.

  • Visual Inspection: Hold the vial up to a light source. If particulates remain (common due to the high lattice energy), proceed to sonication.

  • Sonication (The Critical Step): Place the vial in a bath sonicator at ambient temperature.

    • Duration: 5–10 minutes.

    • Mechanism:[2] Acoustic cavitation breaks the intermolecular

      
      -stacking forces, forcing the solvent into the crystal lattice.
      
Step 4: Thermal Assistance (If Required)

If the solution remains cloudy after sonication:

  • Warm the vial in a water bath or heat block set to 37°C – 45°C .

  • Do not exceed 50°C , as thermal degradation of the imidazole moiety or oxidation may occur.

  • Vortex again while warm. The solution should become optically clear yellow/amber.

Part 3: Quality Control & Storage

Validation of Dissolution

Before freezing, verify the solution is homogenous.

  • Centrifugation Test: Spin the vial at 10,000 x g for 1 minute. Look for a pellet. If a pellet forms, the compound is not dissolved; add more DMSO to lower the concentration (e.g., dilute from 10 mM to 5 mM).

Storage Architecture
  • Aliquot: Divide the stock into single-use volumes (e.g., 20–50

    
    L) to avoid freeze-thaw cycles.
    
    • Why? Repeated thawing introduces atmospheric moisture into the DMSO, which will eventually cause the hydrophobic compound to precipitate inside the tube.

  • Vessel: Use amber polypropylene tubes or wrap clear tubes in foil (light sensitive).

  • Temperature: Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Part 4: Application Workflow (In Vitro)

When applying the inhibitor to cells, you must manage the "Solubility Cliff"—the moment the hydrophobic stock hits the aqueous culture media.

DOT Diagram: Solubilization & Application Workflow

ProtocolWorkflow Solid Solid Compound (C15H10N4) Weigh Weighing (Anti-static precautions) Solid->Weigh DMSO Add Anhydrous DMSO (Target: 10-50 mM) Weigh->DMSO Disrupt Mechanical Disruption (Vortex + Sonication) DMSO->Disrupt Check Visual QC (Clear yellow solution?) Disrupt->Check Heat Thermal Assist (45°C, 5 mins) Check->Heat No (Cloudy) Aliquot Aliquot & Store (-20°C, Desiccated) Check->Aliquot Yes Heat->Disrupt Dilution Working Solution (Dilute 1:1000 in Media) Aliquot->Dilution Precip Precipitation Risk! (Rapid mixing required) Dilution->Precip Caution

Caption: Logical workflow for dissolving hydrophobic kinase inhibitors. The loop between 'Check' and 'Heat' ensures complete solubilization before storage.

Dilution Protocol (The 1:1000 Rule)

To prevent precipitation in cell culture:

  • Pre-dilution (Optional): If the final concentration is very low, perform an intermediate dilution in DMSO (e.g., 10 mM Stock

    
     1 mM Intermediate).
    
  • Rapid Dispersion: Pipette the DMSO stock directly into the center of the media volume while swirling or vortexing the media. Do not pipette onto the plastic wall of the dish; the compound will stick to the plastic.

  • Limit DMSO: Keep final DMSO concentration

    
     (v/v) to avoid solvent toxicity.
    

Part 5: Troubleshooting

ObservationRoot CauseCorrective Action
Precipitate upon thawing Moisture uptake in DMSO.Warm to 37°C and sonicate. If unsuccessful, discard and make fresh stock.
Precipitate in cell media "Solubility Cliff" exceeded.Reduce working concentration or increase dilution factor (add stock to larger volume of media).
Solution turns dark brown Oxidation.Compound degradation. Discard. Ensure storage is air-tight and light-protected.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Imidazo[4,5-b]pyridine. Retrieved from [Link]

  • Assadieskandar, A., et al. (2018). Effects of rigidity on the selectivity of protein kinase inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Protocol & Application Notes: Achieving High-Quality Single Crystals of 5-{4H-imidazo[4,5-b]pyridin-2-yl}quinoline

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

This document provides a comprehensive guide to the crystallization of 5-{4H-imidazo[4,5-b]pyridin-2-yl}quinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. The acquisition of high-quality single crystals is a critical bottleneck for the unambiguous determination of its three-dimensional structure through techniques like Single-Crystal X-ray Diffraction (SCXRD).[1] This guide moves beyond simple procedural lists to explain the underlying principles of crystallization, enabling researchers to rationally design experiments and troubleshoot common issues. We present detailed protocols for fundamental techniques including slow evaporation, vapor diffusion, and solvent layering, tailored for small organic molecules of this class. The protocols are supported by expert insights, data tables for solvent selection, and visual workflows to ensure reproducibility and success.

Introduction: The Structural Imperative

The this compound scaffold is a member of the imidazopyridine family, a class of compounds known for a wide range of biological activities, including potential use as kinase inhibitors and anticancer agents.[2][3][4] To fully understand its structure-activity relationship (SAR), develop derivatives, or study its solid-state properties, an exact knowledge of its molecular geometry, conformation, and intermolecular interactions is paramount.

Single-Crystal X-ray Diffraction (SCXRD) remains the gold standard for providing this definitive structural information.[5][6] However, the success of SCXRD is entirely contingent on the availability of a single, well-ordered crystal of suitable size and quality (typically 0.1 to 0.4 mm).[7][8] This guide is designed to equip researchers with the foundational knowledge and practical skills to overcome the often-artistic challenge of crystal growth.[9]

Foundational Principles: Controlling Supersaturation

Crystal growth is fundamentally a process of controlled precipitation. The primary goal is to bring a solution from a stable, undersaturated state to a supersaturated state so slowly that molecules have time to self-assemble into an ordered crystalline lattice rather than crashing out as an amorphous powder or oil.[9] The journey from a clear solution to a well-defined crystal follows a logical path, which is essential to understand for effective experimental design.

G cluster_0 Crystallization Workflow Purified Purified Compound Solubility Solubility Screening Purified->Solubility Key First Step Saturated Prepare Near-Saturated Solution Solubility->Saturated Select Solvent System Supersaturation Induce Slow Supersaturation Saturated->Supersaturation Apply Technique (Evaporation, Diffusion, etc.) Nucleation Nucleation (Seed Formation) Supersaturation->Nucleation Rate-Limiting Step Growth Crystal Growth Nucleation->Growth Slow & Undisturbed Harvest Harvesting & Mounting Growth->Harvest Analysis SCXRD Analysis Harvest->Analysis

Figure 1: General workflow for single crystal growth.

Pre-Crystallization Essentials: Setting the Stage for Success

Garbage in, garbage out. This axiom is especially true for crystallization. Attempting to crystallize an impure compound is a primary cause of failure.

Purity Assessment and Final Purification

Before any crystallization attempt, ensure the compound is of the highest possible purity (>98%).

  • Techniques: High-Performance Liquid Chromatography (HPLC) is ideal for assessing purity. Nuclear Magnetic Resonance (NMR) can reveal residual solvents or synthetic by-products.

  • Action: If impurities are detected, perform a final purification step. Flash column chromatography followed by removal of all solvent in vacuo is standard.

The Critical Role of Solubility Screening

The choice of solvent is the most critical variable in a crystallization experiment.[10] The ideal solvent is one in which the compound is moderately soluble—dissolving when heated but crystallizing upon cooling, or dissolving completely but being close to its saturation point at room temperature.[11]

Protocol: Small-Scale Solubility Assessment

  • Preparation: Aliquot ~1-2 mg of your purified compound into several small, clean glass vials (e.g., 1-dram vials).

  • Solvent Addition: To each vial, add 0.2 mL of a different solvent from the list in Table 1.

  • Observation (Room Temp): Vigorously vortex each vial. Observe and record solubility.

    • Dissolves completely: "Very Soluble". This might be a good solvent for a multi-solvent system.

    • Partially dissolves: "Sparingly Soluble". This is a promising candidate for single-solvent methods.

    • Insoluble: "Insoluble". This is a potential anti-solvent for diffusion or layering techniques.

  • Observation (Heated): Gently warm the vials containing sparingly soluble or insoluble samples. If the compound dissolves upon heating and precipitates upon cooling, you have identified an excellent candidate solvent for slow-cooling methods.[11]

Solvent Boiling Point (°C) Polarity (Dielectric Const.) Typical Role
Hexane / Heptane69 / 98~1.9Anti-solvent
Toluene1112.4Sparingly Soluble
Diethyl Ether354.3Anti-solvent / Vapor Diffusion
Dichloromethane (DCM)409.1Good Solvent
Tetrahydrofuran (THF)667.5Good Solvent
Ethyl Acetate (EtOAc)776.0Good/Sparingly Soluble
Acetone5621.0Good Solvent
Acetonitrile (MeCN)8237.5Good Solvent
Isopropanol (IPA)8218.0Sparingly Soluble
Ethanol (EtOH)7824.5Sparingly Soluble
Methanol (MeOH)6532.7Good/Sparingly Soluble
Dimethylformamide (DMF)15336.7Very Soluble
Dimethyl Sulfoxide (DMSO)18946.7Very Soluble
Table 1: Common solvents for crystallization of heterocyclic compounds.

Core Crystallization Protocols

For a planar, aromatic molecule like this compound, the following three methods are the most likely to yield success. It is highly recommended to set up multiple experiments in parallel using different solvent systems and techniques.[12]

Method 1: Slow Evaporation

Principle: This is the simplest technique.[7] A near-saturated solution is prepared, and the solvent is allowed to evaporate slowly. As the solvent volume decreases, the concentration of the solute increases, leading to supersaturation and crystal formation.[9][13]

Protocol: Slow Evaporation

  • Dissolution: Dissolve 5-10 mg of the compound in a "Good" or "Sparingly Soluble" solvent (e.g., DCM, EtOAc, or a mixture like DCM/MeOH) in a small, narrow vial (an NMR tube or a 2-dram vial is ideal). Use the minimum amount of solvent required for full dissolution.

  • Filtration: Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette into a clean "crystallization vial" to remove any dust or particulate matter, which can act as unwanted nucleation sites.[14]

  • Setup: Cover the vial. Do not seal it tightly. A common practice is to cover the opening with parafilm and poke 1-3 small holes in it with a needle.[7][14] The number and size of the holes control the evaporation rate.

  • Incubation: Place the vial in a vibration-free location (a quiet corner of a lab bench or a dedicated cupboard). Let it stand undisturbed for several days to weeks.

  • Monitoring: Check for crystal growth periodically without disturbing the vial.

Scientist's Notebook:

  • Causality: Using a narrow vial reduces the surface area for evaporation, slowing the process and promoting the growth of fewer, larger crystals.[9]

  • Troubleshooting: If you get a powder, the evaporation was too fast. Use fewer/smaller holes or move the vial to a cooler location like a refrigerator to slow the evaporation rate of volatile solvents.[12] If an oil forms, the compound may be too soluble in the chosen solvent; try a less-polar solvent.[15]

Method 2: Vapor Diffusion

Principle: This is arguably the most successful method for obtaining high-quality crystals from small amounts of material.[9][15] It involves a drop of the compound dissolved in a primary solvent, which is sealed in a larger chamber containing a reservoir of a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the drop, reducing the solute's solubility and inducing crystallization.[16]

G cluster_1 Vapor Diffusion Setup Vial Sealed Outer Vial / Beaker Reservoir Reservoir of Anti-solvent (e.g., Hexane, Ether) Inner_Vial Inner Vial Solution of Compound in 'Good' Solvent (e.g., DCM, Toluene) Reservoir->Inner_Vial:sol Anti-solvent Vapor In Inner_Vial:top->Reservoir Solvent Vapor Out

Figure 2: Principle of vapor diffusion (sitting drop method).

Protocol: Vapor Diffusion (Sitting Drop)

  • Solution Prep: In a small, open-topped vial (e.g., a 0.5-dram vial), dissolve 2-5 mg of the compound in 0.2-0.5 mL of a "Good Solvent" with a relatively high boiling point (e.g., Toluene, DCM, THF).

  • Chamber Prep: In a larger vial or small beaker (e.g., a 20 mL scintillation vial), add 1-2 mL of a volatile "Anti-solvent" (e.g., Pentane, Hexane, Diethyl Ether).

  • Setup: Carefully place the small inner vial containing your compound solution inside the larger chamber, ensuring the reservoir solvent does not splash into it.

  • Sealing: Tightly seal the outer chamber with a cap or parafilm.

  • Incubation: Place the setup in a vibration-free location and leave it undisturbed. Crystal growth can occur over days to weeks.

Scientist's Notebook:

  • Causality: The slow diffusion of vapors provides an extremely gentle change in solvent composition, which is ideal for forming well-ordered crystals.[9] The choice of solvents is crucial; the anti-solvent must be more volatile than the primary solvent.[7]

  • Variation (Hanging Drop): A popular alternative, especially in protein crystallography, involves placing the drop of the compound solution on a siliconized glass coverslip, which is then inverted over the reservoir.[16][17]

Method 3: Liquid-Liquid Diffusion (Solvent Layering)

Principle: This technique is based on the slow diffusion between two miscible liquids of different densities.[7] The compound is dissolved in a denser solvent, and a less dense anti-solvent is carefully layered on top. Crystals form at the interface where the two solvents slowly mix.[15]

Protocol: Solvent Layering

  • Dissolution: In a narrow tube (e.g., a 6 mm NMR tube or a thin test tube), dissolve 2-5 mg of the compound in a small volume (0.3-0.5 mL) of a dense "Good Solvent" (e.g., DCM, DMF).

  • Layering: This is the critical step. Tilt the tube at a 45° angle. Using a pipette or syringe, very slowly and carefully add an "Anti-solvent" of lower density (e.g., Hexane, Ethanol, Isopropanol) down the side of the tube to form a distinct second layer on top of the compound solution. The goal is to create a sharp interface with minimal mixing.[7]

  • Incubation: Cap the tube and stand it upright in a rack in a vibration-free location. Do not move it.

  • Monitoring: Crystals will typically form at the liquid-liquid interface over the course of several hours to days.

Scientist's Notebook:

  • Causality: The rate of crystallization is controlled by the slow diffusion at the interface. A taller, thinner tube increases the diffusion path, further slowing the process and potentially improving crystal quality.

  • Solvent Choice: Successful layering requires a significant density difference between the two solvents to prevent immediate mixing. For example, layering hexane (density ~0.66 g/cm³) on top of DCM (density ~1.33 g/cm³) is a classic combination.

Crystal Harvesting and Preliminary Evaluation

Once crystals of suitable size appear, they must be carefully harvested.

  • Harvesting: Use a pipette to carefully remove most of the mother liquor. Using a smaller pipette or a crystal mounting loop, gently dislodge a promising crystal and draw it up with a small amount of the remaining solvent.

  • Washing: Quickly transfer the crystal to a drop of a cold anti-solvent (like hexane) to wash away residual soluble impurities from its surface. Do not let the crystal dry out, especially if solvent molecules are incorporated into the crystal lattice, as this can cause the crystal to crack or lose diffraction quality.[12]

  • Evaluation: Place the crystal on a clean microscope slide. Under a polarized light microscope, a good single crystal should be transparent, have sharp edges and faces, and should extinguish light evenly when the polarizer is rotated.[7]

Definitive Characterization: Single-Crystal X-ray Diffraction (SCXRD)

The ultimate goal of this process is to obtain a crystal suitable for SCXRD. This technique directs a beam of X-rays onto the mounted crystal. The regular, repeating arrangement of atoms in the crystal lattice diffracts the X-rays in a specific pattern of spots.[5][18] By measuring the position and intensity of thousands of these reflections as the crystal is rotated, a 3D map of the electron density within the crystal can be calculated, ultimately revealing the precise location of every atom in the molecule.[6][8]

Parameter Description
Crystal System The basic geometric framework of the crystal (e.g., monoclinic, orthorhombic).
Space Group The symmetry elements present in the crystal lattice.
Unit Cell Dimensions The lengths (a, b, c) and angles (α, β, γ) of the smallest repeating unit of the lattice.
Bond Lengths & Angles Precise measurements of the covalent geometry of the molecule.
Torsion Angles Defines the conformation of the molecule.
Intermolecular Interactions Reveals hydrogen bonds, π-stacking, and other forces that govern the crystal packing.
Table 2: Key information obtained from a successful SCXRD experiment.

Conclusion

The crystallization of this compound is a multi-step process that requires patience, careful observation, and a systematic approach. There is no single "magic bullet" technique; success often comes from running multiple parallel experiments that explore a range of solvents and methods. By starting with highly pure material, performing diligent solubility screening, and applying the principles of slow, controlled supersaturation outlined in these protocols, researchers can significantly increase their chances of obtaining high-quality single crystals suitable for definitive structural analysis.

References

  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • University of York. (2006, January 8). Crystallisation Techniques. Retrieved from [Link]

  • MIT Department of Chemistry. (n.d.). Growing Quality Crystals. Retrieved from [Link]

  • Meng, F., et al. (2023). X-ray Diffraction Studies of Single-Crystal Materials for Broad Battery Applications. Chemical Reviews. Retrieved from [Link]

  • KU Leuven. (2026, February 6). How to crystallize your sample. Retrieved from [Link]

  • Linac Coherent Light Source, SLAC National Accelerator Laboratory. (n.d.). Crystal Growth. Retrieved from [Link]

  • Yin, Y., et al. (2014). Crystallization of Membrane Proteins by Vapor Diffusion. Methods in Molecular Biology. Retrieved from [Link]

  • Staples, R. J. (n.d.). The Slow Evaporation Method. Retrieved from [Link]

  • Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. Retrieved from [Link]

  • Proteopedia. (n.d.). Protein Crystallization For X-ray Crystallography: Hanging- & Sitting-Drop Vapor Diffusion Methods. Retrieved from [Link]

  • Groen, J. C., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved from [Link]

  • Staples, R. J. (2012). Growing and Mounting Crystals Your Instrument Will Treasure. Michigan State University. Retrieved from [Link]

  • X-RAY WOWING. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

  • FZU (Institute of Physics of the Czech Academy of Sciences). (n.d.). X-ray single-crystal diffraction. Retrieved from [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E. Retrieved from [Link]

  • MDPI. (n.d.). Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. Retrieved from [Link]

  • University of Florida. (2015, April 28). Crystal Growing Tips. Retrieved from [Link]

  • Esteve, V. (n.d.). X-ray single crystal and powder diffraction: possibilities and applications. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]

  • Bakunov, S. A., et al. (2025). and Imidazo[4,5-h]quinoline N-Oxides via Base-Catalyzed Cyclization of ortho-Nitroalkylam. The Journal of Organic Chemistry. Retrieved from [Link]

  • Sedić, M., et al. (n.d.). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. Retrieved from [Link]

  • University of California, Irvine. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • Tuan, D. A., et al. (2019). Temperature Gradient: A Simple Method for Single Crystal Growth. VNU Journal of Science: Mathematics – Physics. Retrieved from [Link]

  • Zaher, D. N., et al. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry. Retrieved from [Link]

  • Sonesson, C., et al. (1997). Synthesis and Biological Activities of (R)-5,6-Dihydro-N,N-dimethyl-4H-imidazo[4,5,1-ij]quinolin-5-amine and Its Metabolites. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Pozharskii, A. F., et al. (1997). Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). Chemistry of Heterocyclic Compounds. Retrieved from [Link]

  • Sebbar, N., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Journal of Chemical Technology and Metallurgy. Retrieved from [Link]

  • Bakunov, S. A., et al. (n.d.). and Imidazo[4,5- h]quinoline N-Oxides via Base. DOI. Retrieved from [Link]

  • In silico ADMET and Docking studies. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Retrieved from [Link]

Sources

Functionalization strategies for the quinoline ring in imidazo-pyridine systems

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Functionalization Strategies for the Quinoline Ring in Imidazo[1,2-a]quinoline Systems Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Strategic Overview: The "Privileged" Tricyclic Core

The imidazo[1,2-a]quinoline scaffold represents a structural evolution of the widely utilized imidazo[1,2-a]pyridine (found in drugs like Zolpidem). By fusing a benzene ring to the pyridine core, the system gains lipophilicity and an extended


-system, altering its binding affinity for targets such as GABA receptors, tubulin, and various kinases.

However, the "quinoline ring" portion of this tricyclic system presents a regioselectivity paradox. While the imidazole moiety (specifically C1 and C2) is highly reactive toward electrophiles, the quinoline backbone (C4–C9) is comparatively inert, requiring high-energy C–H activation or de novo construction strategies to functionalize.

Reactivity Landscape & Numbering

To ensure protocol precision, we define the IUPAC numbering used in this guide:

  • C1/C2: Imidazole ring carbons (C1 is the nucleophilic "super-position," analogous to C3 in imidazo[1,2-a]pyridine).

  • C4/C5: Pyridyl moiety of the quinoline.

  • C6–C9: Benzenoid moiety of the quinoline.

ReactivityMap Core Imidazo[1,2-a]quinoline Scaffold C1 Position C1 (Nucleophilic Hub) Core->C1 SEAr / Halogenation C2 Position C2 (Electrophile/Radical) Core->C2 Radical / Cyclization C5 Position C5 (Per-Bridgehead C-H) Core->C5 Pd-Catalyzed C-H Activation Benz Positions C6-C9 (Benzenoid Core) Core->Benz Pre-functionalized Assembly (GBB Reaction)

Figure 1: Reactivity profile of the imidazo[1,2-a]quinoline scaffold. Note the distinct strategies required for the imidazole head vs. the quinoline tail.

Protocol A: Late-Stage C–H Arylation of the Quinoline Core (C5)

Objective: Direct functionalization of the C5 position (the position adjacent to the bridgehead nitrogen on the quinoline ring). This is the most "pyridine-like" C-H bond and is accessible via palladium catalysis without pre-functionalization.

Mechanism: The bridgehead nitrogen (N10 in some numbering, but the bridge itself) acts as a directing group, or the intrinsic acidity of C5 allows for concerted metallation-deprotonation (CMD).

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
  • Substrate: Imidazo[1,2-a]quinoline derivative (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.5 equiv)

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (5–10 mol%)

  • Ligand: Triphenylphosphine (PPh₃) (20 mol%) or XPhos (for sterically hindered substrates)

  • Base: Silver Carbonate (Ag₂CO₃) (2.0 equiv) – Critical for CMD mechanism and halide scavenging.

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology
  • Setup: In a glovebox or under a steady stream of Argon, charge a heavy-walled pressure vial with the Imidazo[1,2-a]quinoline substrate (0.5 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), PPh₃ (26 mg, 0.1 mmol), and Ag₂CO₃ (275 mg, 1.0 mmol).

  • Addition: Add the Aryl Bromide (0.75 mmol) and anhydrous 1,4-Dioxane (5 mL).

  • Deoxygenation: Seal the vial with a crimp cap (PTFE/silicone septum). Purge with Argon via needle inlet/outlet for 5 minutes.

  • Reaction: Place the vial in a pre-heated aluminum block at 100–120 °C . Stir magnetically at 800 rpm for 12–16 hours.

    • Checkpoint: Monitor via TLC or LC-MS. The product usually fluoresces differently than the starting material.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove silver salts. Wash the pad with additional Ethyl Acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Gradient: Hexanes/Ethyl Acetate 90:10 to 60:40).

Why this works: Ag₂CO₃ acts as both a base and a halide scavenger, driving the equilibrium forward. The C5 position is sterically accessible and electronically activated by the adjacent bridgehead nitrogen.

Protocol B: Modular Assembly of Functionalized Quinoline Rings (GBB Strategy)

Objective: To introduce substituents on the benzenoid ring (C6–C9) . Direct functionalization of these positions on the formed tricycle is difficult due to poor regioselectivity. The most robust strategy is the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction using pre-substituted 2-aminoquinolines.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
  • Component A: Substituted 2-Aminoquinoline (e.g., 6-bromo-2-aminoquinoline) (1.0 equiv)

  • Component B: Aldehyde (e.g., Benzaldehyde) (1.0 equiv)

  • Component C: Isocyanide (e.g., tert-butyl isocyanide) (1.1 equiv)

  • Catalyst: Scandium Triflate [Sc(OTf)₃] (5 mol%) or Iodine (10 mol%)

  • Solvent: Methanol (MeOH) or Dichloromethane (DCM) / MeOH (1:1)

Step-by-Step Methodology
  • Mixing: In a 10 mL microwave vial, dissolve the substituted 2-aminoquinoline (1.0 mmol) and the aldehyde (1.0 mmol) in MeOH (3 mL).

  • Activation: Add the catalyst [Sc(OTf)₃, 25 mg]. Stir at room temperature for 10 minutes to allow imine formation (Schiff base intermediate).

  • Cyclization: Add the isocyanide (1.1 mmol). Seal the vial.

  • Reaction:

    • Method A (Thermal): Heat at 60 °C for 12 hours.

    • Method B (Microwave - Recommended): Irradiate at 100 °C for 20–30 minutes.

  • Workup: Evaporate the solvent. Redissolve in DCM and wash with water.

  • Purification: Flash chromatography.

GBB_Workflow Step1 Precursor Selection: Substituted 2-Aminoquinoline Step2 Imine Formation: + Aldehyde + Catalyst Step1->Step2 10 min, RT Step3 [4+1] Cycloaddition: + Isocyanide Step2->Step3 Insertion Step4 Product: Functionalized Imidazo[1,2-a]quinoline Step3->Step4 MW 100°C, 30 min

Figure 2: The GBB Multicomponent workflow allows for "pre-programmed" functionalization of the difficult-to-access benzenoid ring.

Protocol C: Regioselective C1-Halogenation (The Gateway Step)

Objective: While the prompt focuses on the quinoline ring, functionalizing the C1 position (imidazole head) is often required to tune the solubility or electronic properties of the quinoline core. This protocol describes the highly selective C1-iodination, which serves as a handle for subsequent cross-couplings.

Materials
  • Reagent: N-Iodosuccinimide (NIS) (1.1 equiv)

  • Solvent: Acetonitrile (ACN) or DMF

  • Temperature: 0 °C to Room Temperature

Methodology
  • Dissolve imidazo[1,2-a]quinoline (1 mmol) in ACN (5 mL).

  • Cool to 0 °C in an ice bath.

  • Add NIS (1.1 mmol) portion-wise over 10 minutes.

  • Allow to warm to RT and stir for 1 hour.

  • Validation: The reaction is remarkably fast. TLC will show a less polar spot.

  • Quench: Add 10% aqueous sodium thiosulfate to remove excess iodine (solution turns from brown to yellow/clear).

  • Isolate: Filter the precipitate (often the product precipitates out) or extract with DCM.

Comparative Data: Reaction Efficiency

Functionalization StrategyTarget PositionCatalyst/ReagentTypical YieldKey Limitation
Electrophilic Substitution C1 (Imidazole)NIS / NBS85–95%Limited to C1; C2 requires blocking C1.
Pd-Catalyzed Arylation C5 (Quinoline)Pd(OAc)₂ / Ag₂CO₃50–75%Steric hindrance can reduce yield; requires high temp.
GBB Multicomponent C6–C9 (Benzene)Sc(OTf)₃ / Yb(OTf)₃70–90%Requires synthesis of specific 2-aminoquinolines first.
Radical Alkylation C1/C2Photoredox / Peroxides40–60%Often produces mixtures of regioisomers.

Troubleshooting & Optimization (Expert Insights)

  • Issue: Low Conversion in C-H Activation (Protocol A).

    • Cause: Catalyst poisoning by the nitrogen lone pair.

    • Solution: Switch to PivOH (Pivalic Acid) as a co-solvent (30 mol%). The pivalate anion assists in the C-H bond cleavage via a CMD mechanism (Concerted Metallation-Deprotonation).

  • Issue: Regioselectivity drift in GBB Reaction.

    • Cause: Steric bulk of the aldehyde.

    • Solution: Use Lewis acids with larger ionic radii (e.g., Yb(OTf)₃) to coordinate the imine more effectively without overcrowding the transition state.

  • Issue: Solubility.

    • Insight: Imidazo[1,2-a]quinolines are often planar and stack heavily, leading to poor solubility in NMR solvents.

    • Tip: Add a drop of TFA to CDCl₃ for NMR; the protonated species is usually more soluble and gives sharper peaks.

References

  • Bagdi, A. K., et al. (2015). "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines and imidazo[1,2-a]quinolines." RSC Advances.

  • Guchhait, S. K., et al. (2011). "Groebke–Blackburn–Bienaymé Multicomponent Reaction: Emerging Chemistry for Drug Discovery." ACS Combinatorial Science.

  • Kouznetsov, V. V. (2020). "Recent advances in the C-H functionalization of the quinoline scaffold." MDPI Molecules.

  • Li, H., et al. (2019). "Visible light-induced C-H functionalization of imidazo[1,2-a]pyridines." Organic & Biomolecular Chemistry.

  • Perin, N., et al. (2026). "Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances." ACS Omega.

Troubleshooting & Optimization

Improving yield of 5-{4H-imidazo[4,5-b]pyridin-2-yl}quinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Imidazo[4,5-b]pyridine Scaffold Synthesis Topic: Optimization of 5-{4H-imidazo[4,5-b]pyridin-2-yl}quinoline Ticket ID: CHEM-SUP-8829 Status: Open Responder: Senior Application Scientist, Heterocycle Division

Executive Summary

The synthesis of This compound involves the fusion of a quinoline ring (at the C5 position) to an imidazo[4,5-b]pyridine core. This specific scaffold is notorious for low solubility and incomplete cyclization , often resulting in yields below 40%.

This guide addresses the two primary synthetic routes:

  • Condensation with Carboxylic Acids (Polyphosphoric Acid - PPA mediated).

  • Oxidative Cyclization with Aldehydes (Na₂S₂O₅/DMSO mediated).

Part 1: Synthetic Pathways & Mechanism

To improve yield, you must first identify which mechanism is failing in your flask.

Route A: PPA-Mediated Condensation (Traditional)
  • Reagents: Quinoline-5-carboxylic acid + 2,3-Diaminopyridine.

  • Mechanism: Acid-catalyzed formation of the mono-amide followed by high-temperature dehydration to close the imidazole ring.

  • Pros: Robust; tolerates moisture.

  • Cons: High viscosity; difficult workup; charring at >200°C.[1]

Route B: Oxidative Cyclization (Modern)
  • Reagents: Quinoline-5-carbaldehyde + 2,3-Diaminopyridine + Oxidant (Na₂S₂O₅ or I₂).

  • Mechanism: Formation of a Schiff base (imine) followed by oxidative ring closure.

  • Pros: Milder conditions; cleaner profile.

  • Cons: Sensitive to oxidant stoichiometry; aldehyde stability.

SynthesisPathways Acid Quinoline-5-carboxylic acid Amide Intermediate A: Mono-amide (Mass = M+18) Acid->Amide Condensation Aldehyde Quinoline-5- carbaldehyde Imine Intermediate B: Schiff Base (Imine) Aldehyde->Imine Condensation Diamine 2,3-Diaminopyridine Diamine->Amide Diamine->Imine PPA PPA, 180-200°C (Dehydration) Amide->PPA Oxidant Na2S2O5, DMSO (Oxidative Cyclization) Imine->Oxidant Target Target: 5-{4H-imidazo[4,5-b] pyridin-2-yl}quinoline PPA->Target - H2O Oxidant->Target - 2H

Figure 1: Comparison of the Dehydrative (Top) and Oxidative (Bottom) synthetic pathways. Note the distinct intermediates.

Part 2: Troubleshooting Guides

Issue 1: The "Stuck Intermediate" (Mass M+18)

Symptom: LCMS shows a major peak corresponding to the target mass + 18 Da (water). Diagnosis: The reaction has formed the mono-amide (Route A) or the imine is not oxidizing (Route B), but ring closure has failed.

Method UsedRoot CauseCorrective Action
PPA (Acid) Temperature too low (<160°C).Increase Temp: PPA reactions require 180–200°C for 4–6 hours to force dehydration. Add Co-solvent: If viscosity is too high, add Sulfolane to improve mixing.
DMSO (Aldehyde) Insufficient Oxidant.Boost Oxidant: Increase Na₂S₂O₅ to 1.5–2.0 equivalents. Air Sparging: If using air oxidation, active bubbling is required, not just an open flask.
Issue 2: The "Black Tar" Workup

Symptom: Upon pouring the PPA reaction into water, a gummy black solid forms that traps the product. Diagnosis: Rapid precipitation of the quinoline species and polymerization of impurities due to thermal shock and pH hysteresis.

Protocol: The "Controlled Neutralization" Technique

  • Cool: Allow PPA mixture to cool to ~80°C (do not let it solidify).

  • Pour: Pour slowly into crushed ice (not water) with vigorous mechanical stirring.

  • Neutralize: Do not dump NaOH pellets. Use conc. Ammonia (NH₄OH) dropwise.

  • The Critical pH: Adjust pH to 6.0–7.0 .

    • Why? Imidazopyridines are amphoteric. At pH < 4, they are protonated (soluble). At pH > 9, the imidazole NH can deprotonate (soluble). The neutral species precipitates best near neutral pH.

Issue 3: Low Solubility & Purification Loss

Symptom: Product crashes out but is impure; dissolves poorly in MeOH/DCM for chromatography. Diagnosis: The flat quinoline and imidazopyridine rings cause strong


-

stacking.

Recommended Solvent Systems:

  • Trituration (Best for >95% purity): Boil the crude solid in EtOH or Acetonitrile and filter hot. The impurities often stay in solution or the product remains solid while impurities wash away.

  • Chromatography: Use DCM : MeOH : NH₄OH (90 : 9 : 1). The ammonia is critical to prevent streaking on silica.

Part 3: Optimized Experimental Protocols

Protocol A: High-Yield PPA Method

Best for scale-up (>5g) and stability.

  • Mix: In a round-bottom flask, combine Quinoline-5-carboxylic acid (1.0 eq) and 2,3-Diaminopyridine (1.1 eq).

  • Solvent: Add Polyphosphoric Acid (PPA) (10–15 mL per gram of reactant).

  • Heat: Stir at 190°C for 6 hours. Note: Use an overhead stirrer if possible due to viscosity.

  • Monitor: Check LCMS. If M+18 persists, add P₂O₅ (0.5 eq) to scavenge water.

  • Workup: Pour onto ice. Basify with NH₄OH to pH 7. Filter the precipitate.[2]

  • Purify: Wash filter cake with water, then acetone. Recrystallize from DMF/Water if necessary.

Protocol B: Sodium Metabisulfite Method

Best for small scale (<1g) and purity.

  • Mix: Dissolve Quinoline-5-carbaldehyde (1.0 eq) and 2,3-Diaminopyridine (1.1 eq) in DMF or DMSO (0.5 M concentration).

  • Add: Add Na₂S₂O₅ (1.5 eq).

  • Heat: Heat to 120°C for 4–12 hours.

  • Workup: Pour into ice water. The product usually precipitates as a cleaner solid than the PPA method.

Part 4: Data & Decision Support

Yield Optimization Decision Tree

DecisionTree Start Start: Low Yield Analysis CheckLCMS Step 1: Check Crude LCMS Start->CheckLCMS MassTarget Mass = Target (M+H) CheckLCMS->MassTarget Major Peak MassPlus18 Mass = Target + 18 (M+18) CheckLCMS->MassPlus18 Major Peak MassMess Complex Mixture / Tar CheckLCMS->MassMess No distinct peak SolubilityIssue Issue: Product trapped in matrix. Action: Switch workup to continuous extraction (Soxhlet) with CHCl3. MassTarget->SolubilityIssue Incomplete Issue: Incomplete Cyclization. Action: Increase Temp to 200°C or add P2O5 (if PPA). MassPlus18->Incomplete Degradation Issue: Thermal Degradation. Action: Switch to Route B (Oxidative) at lower temp (120°C). MassMess->Degradation

Figure 2: Diagnostic workflow for identifying the root cause of yield loss.

Part 5: Frequently Asked Questions (FAQ)

Q1: Can I use microwave irradiation to improve the yield? A: Yes. Microwave synthesis is highly effective for imidazopyridines.

  • Protocol: Combine aldehyde + diamine + Na₂S₂O₅ in DMF. Irradiate at 140°C for 15–20 minutes. This often boosts yields from 40% to >70% by minimizing thermal degradation time [3].

Q2: Why is my product pink/red after the PPA reaction? A: This indicates trace oxidation of the diamine or quinoline ring contaminants. Wash the crude solid with cold acetone or ether. If the color persists, treat a solution of the product with activated charcoal in boiling ethanol.

Q3: The product is not precipitating at pH 7. Where is it? A: 5-substituted quinolines can be bulky. If it doesn't precipitate, it may be forming a supersaturated solution or a colloidal suspension.

  • Fix: Add saturated NaCl (brine) to the neutralized aqueous layer and let it stand overnight at 4°C ("Salting out").

References

  • Beilstein-Institut. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation... in polyphosphoric acid medium. Beilstein Journal of Organic Chemistry.

  • MDPI. (2022). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines.[3] Molecules.[1][2][4][5][6][7][8][9][10][11][12] (Describes Na₂S₂O₅ mediated cyclization).

  • Shelke, R. N., et al. (2017).[8] Microwave assisted and conventional synthetic methods of new 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine.[8] European Journal of Chemistry.

  • BenchChem. (2025).[5] Common side reactions in the synthesis of imidazo[4,5-b]pyridines.[5] Technical Support Guide.[5]

Sources

Overcoming solubility issues with 5-{4H-imidazo[4,5-b]pyridin-2-yl}quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-{4H-imidazo[4,5-b]pyridin-2-yl}quinoline

Welcome to the technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and formulation scientists encountering solubility challenges with this promising but complex heterocyclic compound. As a molecule with a rigid, polycyclic, and aromatic structure, it belongs to a class of compounds frequently exhibiting low aqueous solubility, a critical hurdle in preclinical and clinical development.[1] This guide provides a logical, stepwise approach to understanding and overcoming these solubility issues, from basic assessment to advanced formulation strategies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the fundamental properties of this compound, and why is it likely to be poorly soluble?

Answer: this compound is a nitrogen-containing heterocyclic compound. Its structure, featuring a fused imidazopyridine ring system linked to a quinoline moiety, results in a planar and rigid molecule.[2][3] This planarity promotes strong intermolecular interactions (pi-pi stacking) in the solid state, leading to high crystal lattice energy. Significant energy is required to break apart this stable crystal structure and solvate the individual molecules in water, resulting in predictably low aqueous solubility.

While direct experimental data is limited, we can infer its properties from its structure and closely related analogs like other imidazoquinolines.[4]

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/CharacteristicRationale & Implication for Solubility
Molecular Formula C₁₅H₁₀N₄High carbon-to-heteroatom ratio suggests significant non-polar surface area.
Molecular Weight 246.09 g/mol [5]
logP 2.5 - 4.0Indicates moderate to high lipophilicity, favoring dissolution in organic solvents over water.
Aqueous Solubility Very Low / Practically InsolubleThe high crystal lattice energy and lipophilic nature are primary contributors.
pKa (most basic) 4.0 - 5.5The nitrogen atoms in the quinoline and imidazopyridine rings are basic.[4][6] This predicts that solubility will be highly dependent on pH.
Solid State Crystalline SolidExpected to have a high melting point (>200 °C) due to the stable, planar structure.[4]

The primary takeaway is that the molecule's inherent chemical structure—lipophilic, planar, and crystalline—is the root cause of its poor aqueous solubility.

Q2: I'm starting my experiments. How should I perform an initial, basic solubility assessment?

Answer: A systematic, tiered approach is recommended. You should begin with a simple kinetic solubility test across a range of relevant solvents before moving to a more rigorous thermodynamic solubility measurement.

A kinetic solubility assay provides a rapid assessment of how much compound can be dissolved from a high-concentration stock (like DMSO) upon dilution into an aqueous buffer.[7] This mimics many in vitro screening protocols. Thermodynamic solubility , determined by the shake-flask method, represents the true equilibrium solubility of the solid compound in a solvent and is the gold standard for pre-formulation studies.[8]

Below is a workflow to guide your initial assessment.

G cluster_0 Initial Solubility Assessment Workflow prep_stock Prepare 10-20 mM Stock in 100% DMSO kinetic_sol Kinetic Solubility Test (Nephelometry or Visual) prep_stock->kinetic_sol Dilute into aqueous buffers (e.g., PBS pH 7.4) evaluate Evaluate Results & Select Strategy kinetic_sol->evaluate Quick estimate thermo_sol Thermodynamic Solubility Test (Shake-Flask Method) analyze Quantify Supernatant (HPLC-UV, LC-MS) thermo_sol->analyze Incubate 24-48h, separate solid analyze->evaluate Definitive value

Caption: Workflow for initial solubility screening.

For the thermodynamic (shake-flask) method, see Protocol 1 for a detailed methodology. Start with solvents like water, 0.1 N HCl, PBS (pH 7.4), and pure organic solvents like DMSO and Ethanol to understand the compound's behavior in different environments.

Q3: My compound crashed out in my aqueous assay buffer. What is the most effective first step to improve its solubility?

Answer: Adjust the pH. Given the presence of multiple basic nitrogen atoms, this compound is expected to be an ionizable compound. Its solubility should dramatically increase in acidic conditions.[6][9]

The principle is straightforward: in an acidic solution (pH < pKa), the basic nitrogen atoms become protonated, forming a cationic salt in situ. This ionized form is significantly more polar and thus more soluble in water than the neutral free base.

Causality:

  • Neutral Form (High pH): Low solubility, dominated by lipophilicity.

  • Protonated/Ionized Form (Low pH): Higher solubility, dominated by ionic interactions with water.

Recommended Action: Perform a pH-solubility profile experiment (see Protocol 2 ). Test the solubility across a pH range from 2 to 8. You will likely observe a significant increase in solubility at pH values below 5. For many assays, a buffer at pH 4-5 may provide sufficient solubility without denaturing proteins.

G cluster_0 pH Effect on a Basic Compound Compound_High_pH Compound_High_pH Compound_Low_pH Compound_Low_pH Compound_High_pH:f1->Compound_Low_pH:f1 + H+ (Acidification) Compound_Low_pH:f1->Compound_High_pH:f1 - H+ (Basification)

Caption: Principle of pH-dependent solubility.

Q4: pH adjustment is insufficient or incompatible with my experimental system. What are the next-level strategies?

Answer: If pH modification is not a viable option, the next steps involve altering the solvent system using co-solvents or employing solubilizing excipients like surfactants or cyclodextrins.

  • Co-solvents: These are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[9] They work by disrupting the hydrogen-bonding network of water and creating a more favorable "hydrophobic" environment for the drug molecule to dissolve in.

    • Common Examples: DMSO, ethanol, propylene glycol (PG), polyethylene glycols (e.g., PEG 400).

    • Application: Often used for preparing concentrated stock solutions. However, be cautious of the final co-solvent concentration in your assay, as high levels (>1-5%) can interfere with biological systems.

  • Surfactants: Surfactants are amphiphilic molecules that form micelles in water above a certain concentration (the Critical Micelle Concentration, CMC).[10][11] The hydrophobic core of the micelle can encapsulate poorly soluble compounds, effectively increasing their apparent solubility in the aqueous medium.

    • Common Examples: Polysorbate 80 (Tween® 80), Polysorbate 20, Cremophor® EL, Solutol® HS 15.

    • Application: Very effective for both in vitro and in vivo formulations. Start with concentrations just above the known CMC of the surfactant.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate the drug molecule, forming an inclusion complex that has much higher aqueous solubility.[12]

    • Common Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®).

    • Application: Widely used in parenteral and oral formulations. The binding affinity and stoichiometry need to be determined experimentally.

Table 2: Comparison of Solubilization Strategies

StrategyMechanism of ActionCommon ExcipientsProsCons
Co-solvents Reduces solvent polarityDMSO, Ethanol, PEG 400Simple to implement; good for stock solutions.Potential for biological interference; drug may precipitate on dilution.
Surfactants Micellar encapsulationPolysorbate 80, Solutol® HS 15High solubilization capacity; widely used in vivo.Can have own biological effects; more complex formulation.
Cyclodextrins Inclusion complex formationHP-β-CD, SBE-β-CDHigh efficacy; can improve stability.Can be expensive; potential for drug displacement.[12]
Q5: I am developing an oral formulation for in vivo studies. What advanced approaches should I consider for this class of compounds?

Answer: For in vivo applications, especially oral delivery, simply solubilizing the compound is not enough; you must maintain its concentration in the gastrointestinal (GI) tract to ensure absorption. Advanced formulation technologies are designed to achieve this. Given that many imidazopyridine and quinoline derivatives are developed as kinase inhibitors, strategies proven for that class are highly relevant.[13][14][15]

  • Amorphous Solid Dispersions (ASDs): This is one of the most powerful and widely used techniques. The crystalline (stable, low solubility) drug is molecularly dispersed into a polymer matrix, creating a high-energy amorphous (disordered, more soluble) form. Upon contact with water, the ASD can dissolve to generate a supersaturated solution of the drug, which dramatically enhances the driving force for absorption.

    • Key Polymers: HPMC-AS, Soluplus®, Povidone (PVP).

    • Manufacturing Methods: Spray drying and hot-melt extrusion (HME) are the industry standards. A lab-scale version can be prepared by solvent evaporation (see Protocol 3 ).

  • Lipid-Based Formulations: These formulations pre-dissolve the drug in a mixture of oils, surfactants, and co-solvents. In the GI tract, they spontaneously form fine emulsions or microemulsions, keeping the drug solubilized and presenting it in a highly absorbable form.[1]

    • Types: Self-Emulsifying Drug Delivery Systems (SEDDS) and Self-Microemulsifying Drug Delivery Systems (SMEDDS).

    • Benefit: Particularly effective for highly lipophilic drugs (high logP) and can mitigate food effects.[13]

  • Lipophilic Salt Formation: This is a novel approach where a basic drug like yours is paired with a lipophilic counter-ion (e.g., docusate) to form a "lipophilic salt" or "ionic liquid".[13][14] This new entity has drastically improved solubility in the lipidic excipients used in SEDDS, allowing for much higher drug loading in the formulation.

G cluster_0 Advanced Formulation Decision Tree start Is solubility in aqueous buffer sufficient? ph Adjust pH start->ph No in_vitro Sufficient for In Vitro Assay start->in_vitro Yes cosolvent Use Co-solvents/ Surfactants ph->cosolvent Not an option oral_formulation Need Oral Formulation? ph->oral_formulation Still insufficient cosolvent->oral_formulation asd Amorphous Solid Dispersion (ASD) oral_formulation->asd Yes lipid Lipid-Based Formulation (SEDDS) oral_formulation->lipid Yes oral_formulation->in_vitro No

Caption: Decision tree for selecting a solubilization strategy.

Experimental Protocols

Protocol 1: Thermodynamic Solubility Determination by Shake-Flask Method

This protocol determines the equilibrium solubility of the compound, a critical parameter for formulation development.[6][8]

  • Preparation: Add an excess amount of solid this compound to a series of glass vials (e.g., 5-10 mg in 1 mL of solvent). Ensure enough solid is present that some remains undissolved at the end of the experiment.

  • Solvents: Use a panel of relevant media, such as deionized water, 0.1 N HCl, and phosphate-buffered saline (PBS) at pH 7.4.

  • Equilibration: Seal the vials tightly. Place them on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C) for 24 to 48 hours. Equilibrium is reached when the concentration of the dissolved compound no longer changes over time.

  • Phase Separation: After incubation, allow the vials to stand undisturbed for at least 30 minutes for the excess solid to settle. Carefully collect the supernatant. To ensure no solid particles are transferred, centrifuge the supernatant at high speed (e.g., 14,000 rpm for 15 minutes) or filter it through a 0.22 µm syringe filter (ensure the filter material does not bind the compound).

  • Quantification: Prepare a dilution series of the clear supernatant in a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.

  • Calculation: Determine the concentration against a standard curve. The resulting value (e.g., in µg/mL or µM) is the thermodynamic solubility at that specific condition.

Protocol 2: pH-Solubility Profile Generation

This protocol maps the compound's solubility as a function of pH to identify the optimal pH for solubilization.

  • Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 2, 3, 4, 5, 6, 7, 8). Use buffers with appropriate buffering capacity for each range (e.g., HCl for pH 2, citrate for pH 3-6, phosphate for pH 7-8).

  • Experiment Setup: Execute the Shake-Flask Method as described in Protocol 1 , using the prepared buffers as the solvents.

  • Data Analysis: After quantifying the solubility at each pH point, plot the solubility (on a logarithmic scale) against the pH (on a linear scale).

  • Interpretation: For a basic compound, the plot should show high solubility at low pH, with a sharp decrease as the pH approaches and surpasses the compound's pKa. This profile is crucial for selecting appropriate buffer systems for assays and formulations.

Protocol 3: Preparation of an Amorphous Solid Dispersion (Lab-Scale)

This protocol provides a simple lab-scale method to screen polymers and create a small batch of ASD for preliminary in vitro or in vivo testing.

  • Polymer and Drug Solution: Weigh the compound and a selected polymer (e.g., Soluplus® or HPMC-AS) at a specific drug-to-polymer ratio (e.g., 1:3 or 1:9 w/w).

  • Dissolution: Dissolve both components completely in a suitable common volatile solvent (e.g., methanol, acetone, or a mixture). The solution should be perfectly clear.

  • Solvent Evaporation: Place the solution in a round-bottom flask and remove the solvent using a rotary evaporator under reduced pressure. This process should be rapid enough to "trap" the drug in its amorphous state within the polymer matrix.

  • Drying: Further dry the resulting solid film under a high vacuum for at least 24 hours to remove any residual solvent.

  • Characterization (Optional but Recommended): Scrape the solid ASD from the flask. Confirm the absence of crystallinity using techniques like Powder X-Ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC).

  • Dissolution Testing: Test the dissolution performance of the ASD powder compared to the crystalline drug. The ASD should exhibit a much faster dissolution rate and ideally achieve a supersaturated concentration.[15]

References

  • Excipients: Enhancing the New, Poorly Soluble APIs. (2015). Drug Development & Delivery. [Link]

  • Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery & Development. [Link]

  • Sun, F., et al. (2015). Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds. PubMed. [Link]

  • A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. (2025). Ascendia Pharma. [Link]

  • Jain, A., et al. (2021). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. Molecular Pharmaceutics - ACS Publications. [Link]

  • Stewart, A., et al. (2018). Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. Molecular Pharmaceutics - ACS Publications. [Link]

  • Determination of Solubility by Gravimetric Method. (n.d.). Pharmapproach. [Link]

  • S. Tsinman, K. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

  • Qureshi, A., Vyas, J., & Upadhyay, U.M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. [Link]

  • solubility experimental methods.pptx. (n.d.). SlideShare. [Link]

  • Stewart, A., et al. (2018). Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. PubMed. [Link]

  • Herbrink, M., et al. (2017). Improving the solubility of nilotinib through novel spray-dried solid dispersions. International Journal of Pharmaceutics. [Link]

  • Al-kassas, R., et al. (2024). Evaluation of Solubility, Dissolution Rate, and Oral Bioavailability of β-Cyclodextrin and Hydroxypropyl β-Cyclodextrin as Inclusion Complexes of the Tyrosine Kinase Inhibitor, Alectinib. PMC. [Link]

  • Synthesis and Applications of Heterocyclic Compounds: A Short Review. (2024). International Journal of Innovative Research in Computer and Communication Engineering. [Link]

  • Troubleshooting Guide for Common Protein Solubility Issues. (2025). Patsnap Synapse. [Link]

  • Tsinman, K., & Tsinman, O. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. American Pharmaceutical Review. [Link]

  • How to tackle compound solubility issue. (2022). Reddit. [Link]

  • Perin, N., et al. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. [Link]

  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. (2025). RSC Publishing. [Link]

  • Rohrs, B.R. (2001). Dissolution Method Development for Poorly Soluble Compounds. Dissolution Technologies. [Link]

  • Preparation and Properties of Quinoline. (n.d.). Pharmapproach. [Link]

  • This compound. (n.d.). Thoreauchem. [Link]

  • Wagle, S., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PMC. [Link]

Sources

Technical Support Center: Purification of Imidazo[4,5-b]pyridin-2-yl Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of imidazo[4,5-b]pyridin-2-yl quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex purification challenges associated with this important class of heterocyclic compounds. Drawing from established protocols and troubleshooting experience, this resource provides in-depth solutions in a practical question-and-answer format.

Introduction

The fusion of imidazo[4,5-b]pyridine and quinoline scaffolds generates molecules of significant interest in medicinal chemistry due to their structural similarity to purines.[1][2][3] However, the synthesis of these compounds is frequently accompanied by purification hurdles, including the formation of regioisomers, persistent impurities, and challenging chromatographic separations due to the inherent basicity and polarity of the nitrogen-rich core.[4][5][6][7][8] This guide aims to provide a systematic approach to overcoming these obstacles.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in imidazo[4,5-b]pyridine synthesis that complicate purification?

A1: Several side products can arise, significantly complicating purification. The most common include:

  • Regioisomers: Alkylation or other substitution reactions on the imidazo[4,5-b]pyridine ring can occur on multiple nitrogen atoms (N1, N3, and N4), leading to mixtures of isomers with very similar polarities.[7][8] The tautomeric nature of the N-H proton in the imidazole ring is a primary reason for this lack of selectivity.[7]

  • N-oxides: The pyridine nitrogen is susceptible to oxidation, especially if oxidative conditions are part of the synthetic route, resulting in the formation of N-oxides with a mass increase of 16 units.[7]

  • Incomplete Cyclization Products: The condensation reaction to form the imidazole ring may not go to completion, leaving stable, more polar intermediates in the crude product.[7]

  • Polymerization Products: In quinoline syntheses like the Skraup reaction, polymerization of intermediates such as acrolein can lead to the formation of tarry byproducts, which are notoriously difficult to separate from the desired product.[9]

Q2: Why do my imidazo[4,5-b]pyridin-2-yl quinoline compounds streak on silica gel TLC plates?

A2: Streaking is a frequent issue when purifying nitrogen-containing heterocycles on silica gel.[6] This phenomenon is primarily due to the basic nature of the nitrogen atoms in your compound interacting strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, sometimes irreversible, binding leads to poor peak shape and streaking during elution.

Q3: Are there viable alternatives to silica gel column chromatography for these compounds?

A3: Yes, several alternatives can be more effective, especially for highly polar or basic compounds:

  • Reversed-Phase Chromatography (C18): This is often the preferred method for polar compounds.[6][10] A C18 column with a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. Adding a modifier like formic acid or trifluoroacetic acid can improve peak shape.[6]

  • Alumina Chromatography: Using basic or neutral alumina as the stationary phase can mitigate the issues seen with acidic silica.[6]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for purifying very polar compounds that are not well-retained in reversed-phase chromatography.[11]

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for the separation of polar compounds and can be a good alternative to traditional liquid chromatography.[4][5]

Troubleshooting Guide

Issue 1: Poor Separation of Regioisomers by Column Chromatography

Question: I've synthesized an N-alkylated imidazo[4,5-b]pyridin-2-yl quinoline and have a mixture of N1 and N3 isomers that are co-eluting on my silica gel column. How can I separate them?

Answer: Separating regioisomers is a significant challenge due to their similar physicochemical properties.[12] Here is a systematic approach to tackle this problem:

dot

Caption: Decision workflow for separating regioisomers.

Detailed Steps & Causality:

  • Optimize the Mobile Phase: Before abandoning normal phase chromatography, try adding a basic modifier like triethylamine (0.1-1%) to your eluent.[6] This will compete with your basic compound for the acidic sites on the silica, reducing tailing and potentially improving resolution between the isomers.

  • Experiment with Different Solvent Systems: The selectivity of the separation can be highly dependent on the solvent system. If a dichloromethane/methanol system is failing, try an ethyl acetate/hexane system, or even more complex ternary mixtures.

  • Switch to an Alternative Stationary Phase: If silica gel proves ineffective, switch to a more suitable stationary phase. Neutral or basic alumina can prevent the strong acidic interactions that cause poor separation.[6]

  • Employ Reversed-Phase HPLC: For challenging separations, reversed-phase High-Performance Liquid Chromatography (HPLC) is often the most powerful tool. The different interactions with the hydrophobic C18 stationary phase can provide the necessary selectivity to resolve the isomers. The addition of an acid modifier like TFA or formic acid helps to protonate the basic nitrogens, leading to sharper peaks.

Structure Confirmation: To confirm the identity of your separated isomers, 2D NMR techniques like NOESY are invaluable. This can show through-space correlations between the protons of your alkyl group and the protons on the pyridine ring, allowing for unambiguous assignment of the substitution position.[7]

Issue 2: The Compound is Highly Polar and Sticks to the Baseline on Silica Gel

Question: My product is a highly polar imidazo[4,5-b]pyridin-2-yl quinoline derivative, and I can't get it to elute from the silica gel column, even with very polar solvent systems like 10% methanol in dichloromethane. What should I do?

Answer: This is a classic problem for highly polar, nitrogen-rich heterocycles.[4][5][6] When your compound has a very high affinity for the stationary phase, you need to change the chromatographic conditions fundamentally.

Recommended Purification Strategies for Highly Polar Compounds

MethodStationary PhaseTypical Mobile PhaseKey Considerations
Reversed-Phase C18 or Polar-Copolymerized C18Water/Acetonitrile or Water/Methanol with 0.1% Formic Acid/TFAOften the most effective method. The polar-copolymerized C18 columns can offer better retention and selectivity for polar compounds.[10]
HILIC Silica, Diol, or AmineHigh Organic (e.g., >80% Acetonitrile) with an Aqueous ModifierExcellent for compounds that are too polar for reversed-phase.[11]
Modified Normal Phase Silica GelDichloromethane/Methanol with AmmoniaThe addition of ammonia can help to elute very basic compounds.
Ion Exchange Cation Exchange ResinAqueous BuffersUseful if your compound can be protonated to carry a positive charge.

Experimental Protocol: Reversed-Phase Flash Chromatography

  • Sample Preparation: Dissolve your crude product in a minimal amount of a strong solvent like DMSO or DMF.

  • Column Equilibration: Equilibrate a C18 flash column with your starting mobile phase (e.g., 95% water / 5% acetonitrile with 0.1% formic acid).

  • Loading: Load your sample onto the column.

  • Elution: Run a gradient from your starting mobile phase to a higher concentration of the organic solvent (e.g., up to 95% acetonitrile).

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC (using a reversed-phase plate) or LC-MS to identify the pure product.

Issue 3: The Purified Compound is an Oil and Fails to Crystallize

Question: After column chromatography, my imidazo[4,5-b]pyridin-2-yl quinoline is a persistent oil. How can I induce crystallization?

Answer: "Oiling out" is a common problem, often caused by residual impurities or the solution being too supersaturated.[6]

dot

Caption: Troubleshooting workflow for crystallization.

Step-by-Step Crystallization Troubleshooting:

  • Ensure Purity: First, confirm the purity of your oil by a high-resolution technique like LC-MS or NMR. Impurities can significantly inhibit crystallization. If it's not pure, another round of chromatography using a different method is recommended.

  • Solvent Screening: A good recrystallization solvent will dissolve your compound when hot but not when cold.[13] Test small amounts of your oil in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile) to find a suitable one.

  • Slow Cooling: Rapid cooling often leads to oiling out. Once your compound is dissolved in the minimum amount of hot solvent, allow it to cool slowly to room temperature, and then place it in a refrigerator or freezer.

  • Induce Nucleation:

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small glass particles that are scraped off can act as nucleation sites.[6]

    • Seeding: If you have a small crystal of the pure compound, add it to the cooled solution to induce crystallization.[6]

  • Consider a Co-solvent System: If a single solvent doesn't work, try a binary solvent system. Dissolve your compound in a good solvent, and then slowly add a poor solvent until the solution becomes slightly cloudy. Heat to clarify and then cool slowly.

References

  • Benchchem. (n.d.). Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide.
  • MDPI. (2025, March 10). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry.
  • PubMed. (2025, March 10). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography-Tandem Mass Spectrometry.
  • Benchchem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • ACS Publications. (2002, September 7). Method for Determining Nitrogenous Heterocycle Compounds in Wine.
  • ResearchGate. (n.d.). Nitrogen-Containing Heterocyclic Compounds | Request PDF.
  • Benchchem. (n.d.). Common side reactions in the synthesis of imidazo[4,5-b]pyridines.
  • ACS Publications. (n.d.). Fluorescence investigation of the chromatographic interactions of nitrogen heterocycles with deactivated silica | Analytical Chemistry.
  • FULIR. (n.d.). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives.
  • Journal of Chemical Technology and Metallurgy. (2022, February 20). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA.
  • MDPI. (2023, April 4). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study.
  • PubMed. (2010, November 15). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column.
  • ResearchGate. (2018, April 25). For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 6H-Imidazo[4,5-b]pyridines.
  • Teledyne Labs. (n.d.). Purine and Related Compound Purification Strategies.
  • Master Organic Chemistry. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview.
  • PMC. (n.d.). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling.

Sources

Technical Support Center: Optimizing Reaction Temperature for Imidazo-quinoline Condensation

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

This guide provides in-depth troubleshooting and practical advice for optimizing the reaction temperature in imidazo-quinoline synthesis, a critical parameter for achieving high yield and purity. The content is structured to address common experimental challenges and provide a foundational understanding of the thermal dynamics involved in this class of reactions.

Troubleshooting Guide: Common Temperature-Related Issues

This section addresses specific problems you may encounter during the imidazo-quinoline condensation.

Question 1: My reaction yield is consistently low or the reaction fails to proceed to completion. How can I determine if the temperature is the root cause?

Answer: Low conversion is a classic symptom of insufficient activation energy. The imidazo-quinoline condensation, often a variation of the Groebke-Blackburn-Bienaymé (GBB) three-component reaction, involves multiple steps, including the formation of a Schiff base (imine) followed by an intramolecular cyclization.[1] Each step has its own energy barrier.

  • Causality: If the reaction temperature is too low, the system may not have enough energy to overcome the activation barrier for the rate-limiting step, which is often the final cyclization. This can lead to the accumulation of intermediates, such as the Schiff base, which may be observable via thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). In some cases, formation of the Schiff base can be a side product if it does not proceed to cyclize.[1]

  • Troubleshooting Steps:

    • Monitor Intermediates: Run the reaction at your standard temperature and take aliquots every 30-60 minutes. Analyze them by TLC or LC-MS to check for the buildup of starting materials or new spots that could correspond to intermediates.

    • Incremental Temperature Increase: Set up a series of parallel reactions, increasing the temperature in 10-15 °C increments. For example, if you are running the reaction at 60 °C, test 70 °C, 80 °C, and 90 °C. Many GBB reactions show improved yields at higher temperatures, with some protocols using refluxing toluene (approx. 110 °C) or microwave heating up to 150 °C for efficient conversion.[1][2]

    • Consider Solvent's Boiling Point: Ensure your chosen temperature is not exceeding the boiling point of your solvent unless the reaction is performed in a sealed vessel designed for high-pressure work. The choice of solvent and temperature are intrinsically linked; higher-boiling point solvents like DMF or toluene allow for higher reaction temperatures compared to methanol or ethanol.[3]

Question 2: I am observing significant byproduct formation. Could the reaction temperature be too high?

Answer: Yes, excessive heat is a primary cause of side reactions and product degradation. While higher temperatures increase reaction rates, they can also activate alternative, undesired reaction pathways or cause the final product to decompose.

  • Causality:

    • Thermal Degradation: Imidazo-quinoline scaffolds, while generally stable, can degrade at very high temperatures. Thermal gravimetric analysis (TGA) of similar heterocyclic compounds shows decomposition can begin at temperatures above 200 °C, but this threshold can be lower depending on the specific substituents on the quinoline ring.[4][5][6]

    • Side Reactions: Heat can promote competing reactions. For instance, in aldol-type condensations, which share mechanistic similarities, heat is explicitly used to drive the dehydration (condensation) step, but excessive heat can lead to polymerization or other undesired pathways.[7][8] In multicomponent reactions, high temperatures can sometimes reduce selectivity.[9][10]

  • Troubleshooting Steps:

    • Characterize Byproducts: If possible, isolate and characterize the major byproducts using techniques like NMR and MS. Understanding their structure can provide clues about the side reactions occurring (e.g., polymerization, rearrangement, or decomposition).

    • Systematic Temperature Reduction: Similar to troubleshooting low yield, run the reaction at systematically lower temperatures (e.g., in 10-15 °C decrements) to find a balance between an acceptable reaction rate and minimal byproduct formation.

    • Check for Exotherms: Highly concentrated reactions can generate significant heat (exotherm), causing the internal temperature to spike well above your setpoint.[11] If you suspect this, try diluting the reaction mixture or slowing the rate of addition of a key reagent. In-situ monitoring with a probe can reveal these temperature spikes.[11]

Frequently Asked Questions (FAQs)

This section covers broader conceptual and practical questions about temperature optimization.

Question 3: What is a typical starting temperature range for imidazo-quinoline condensation, and how does it vary with the reaction setup?

Answer: There is no single "best" temperature; the optimal range is highly dependent on the specific substrates, solvent, and catalyst used. However, a survey of the literature provides a good starting point.

  • Conventional Heating: For reactions in common solvents like methanol or ethanol, temperatures often range from room temperature (25 °C) to the solvent's reflux temperature (e.g., 60-80 °C).[3][12] Reactions in higher boiling point solvents like toluene or DMF may be run at 100-130 °C.[1][13]

  • Microwave-Assisted Synthesis: Microwave protocols often employ significantly higher temperatures for very short periods to accelerate the reaction. Temperatures of 100-150 °C for 10-30 minutes are common and can dramatically improve yields.[1][2]

  • Catalyst Influence: The choice of catalyst can significantly impact the required temperature. Strong Lewis acids like Scandium triflate (Sc(OTf)₃) or Brønsted acids can lower the activation energy, potentially allowing the reaction to proceed efficiently at lower temperatures.[1] Conversely, some heterogeneous catalysts may require higher temperatures to achieve sufficient activity.[3]

Question 4: How does the choice of solvent affect the optimal reaction temperature?

Answer: The solvent plays a critical role that goes beyond simply dissolving the reactants.

  • Boiling Point: As mentioned, the solvent's boiling point sets the upper limit for the reaction temperature at atmospheric pressure.

  • Solubility: Reactants must remain in solution to react efficiently. If a reactant or intermediate has poor solubility at lower temperatures, a higher temperature may be required simply to maintain a homogeneous solution.

  • Polarity and Hydrogen Bonding: Solvents can stabilize or destabilize transition states. Polar aprotic solvents like DMF can accelerate certain steps, while protic solvents like ethanol can participate in proton transfer, which is crucial for the GBB reaction mechanism.[1] The interplay between solvent and catalyst often dictates the optimal temperature. For example, some catalyst systems perform best in ethanol under reflux, while others are optimized for dichloromethane at room temperature.[14]

Question 5: What is the relationship between reaction time and temperature?

Answer: Reaction time and temperature are inversely related. Generally, increasing the temperature by 10 °C can roughly double the reaction rate (a rule of thumb known as the Arrhenius equation). This means a reaction that takes 12 hours at 60 °C might be completed in 6 hours at 70 °C, assuming no change in mechanism or side reactions.

However, the goal of optimization is not just speed, but the highest possible yield of the desired product. It is often better to run a reaction for a longer time at a moderate temperature that minimizes byproduct formation than to run it quickly at a high temperature that sacrifices purity and yield.

Data Presentation: Temperature Effects on Imidazo-quinoline Synthesis

The following table summarizes typical outcomes when optimizing temperature for a generic GBB-type imidazo-quinoline synthesis. Actual results will vary based on specific substrates and conditions.

Temperature RangeTypical Reaction TimePotential YieldCommon Issues & Remarks
Low (25-50 °C) 24 - 48 hoursLow to ModerateIncomplete conversion; accumulation of Schiff base intermediate.[1] Favored for highly reactive substrates.
Moderate (50-90 °C) 4 - 24 hoursModerate to HighOften the optimal range. Balances reaction rate with selectivity. Many alcohol-based reflux conditions fall here.[3]
High (90-130 °C) 1 - 8 hoursHigh to ModerateRisk of byproduct formation increases. Potential for thermal degradation of sensitive functional groups.[5][6]
Very High (>130 °C) < 2 hoursVariable (Often Low)Significant risk of decomposition and charring. Typically only used in microwave-assisted synthesis for short durations.[2]
Experimental Protocol: Step-by-Step Temperature Optimization

This protocol provides a systematic workflow for identifying the optimal temperature for your specific imidazo-quinoline condensation.

Objective: To determine the reaction temperature that provides the highest yield of the desired product with the fewest impurities in a reasonable timeframe.

Methodology:

  • Establish a Baseline:

    • Perform the reaction using a literature-reported temperature or a moderate starting point (e.g., 60 °C).

    • Use analytical techniques (e.g., TLC, HPLC, or ¹H NMR of crude aliquots) to monitor the reaction progress at set intervals (e.g., 1, 4, 8, and 24 hours). This will establish the baseline conversion rate and impurity profile.

  • Set Up Parallel Reactions:

    • Prepare 4-5 identical reaction mixtures in parallel.

    • Set each reaction to a different temperature. A good range to screen is:

      • Reaction 1: Baseline T - 15 °C

      • Reaction 2: Baseline T (Control)

      • Reaction 3: Baseline T + 15 °C

      • Reaction 4: Baseline T + 30 °C

      • Reaction 5: Reflux temperature of the solvent.

    • Ensure all other parameters (reactant concentrations, solvent volume, stirring speed) are identical.

  • Monitor and Analyze:

    • Take a small, measured aliquot from each reaction at the same time points as the baseline experiment.

    • Quench the reaction in the aliquot if necessary.

    • Analyze all aliquots using the same analytical method (e.g., HPLC). Quantify the percentage of starting material remaining, product formed, and major impurities.

  • Evaluate and Conclude:

    • Plot the concentration of your desired product versus time for each temperature.

    • Identify the temperature that produces the highest yield in the shortest time without a significant increase in impurities.

    • This temperature is your optimized condition. You may wish to perform a final, larger-scale reaction at this temperature to confirm the result.

Visualizations
Workflow for Temperature Optimization

This diagram illustrates the logical flow of the experimental protocol described above.

G cluster_prep Phase 1: Preparation & Baseline cluster_exp Phase 2: Parallel Screening cluster_analysis Phase 3: Analysis & Conclusion A Define Reaction (Substrates, Solvent, Catalyst) B Run Baseline Reaction (e.g., 60 °C) A->B C Monitor via TLC/HPLC (1h, 4h, 8h, 24h) B->C D Set up 4-5 Identical Reactions C->D Establish Baseline Profile E Assign Different Temperatures (T-15, T, T+15, T+30, Reflux) D->E F Run Reactions & Monitor Simultaneously E->F G Analyze Aliquots (Quantify Product & Impurities) F->G Collect Timepoint Data H Plot Yield vs. Time for each Temperature G->H I Identify Optimal Temperature (Best Yield/Purity/Time Balance) H->I J Confirm with Scale-Up Run I->J

Caption: Experimental workflow for systematic temperature optimization.

Troubleshooting Decision Tree

This diagram provides a logical decision-making process for addressing common temperature-related issues.

G Start Start Optimization Problem What is the primary issue? Start->Problem LowYield Low Yield / No Reaction Problem->LowYield Low Conversion SideProducts Byproducts / Decomposition Problem->SideProducts Low Purity CheckIntermediate Check for Intermediate (Schiff Base) Buildup LowYield->CheckIntermediate CheckExotherm Is reaction highly concentrated or exothermic? SideProducts->CheckExotherm CheckIntermediate->Problem No (Re-evaluate) IncreaseTemp Action: Increase Temperature Incrementally (10-15 °C steps) CheckIntermediate->IncreaseTemp Yes / Unsure DecreaseTemp Action: Decrease Temperature Incrementally (10-15 °C steps) CheckExotherm->DecreaseTemp No Dilute Action: Dilute Reaction or Slow Reagent Addition CheckExotherm->Dilute Yes End Optimal Temperature Found IncreaseTemp->End DecreaseTemp->End Dilute->DecreaseTemp

Caption: Decision tree for troubleshooting temperature issues.

References
  • D'gama, C., & Van der Eycken, E. V. (2016). The Groebke-Blackburn-Bienaymé Reaction. National Center for Biotechnology Information. Available at: [Link]

  • Cimarelli, C. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Molecular Diversity. Available at: [Link]

  • Crouch, R. D., et al. (2009). The Aldol Addition and Condensation: The Effect of Conditions on Reaction Pathway. Journal of Chemical Education. Available at: [Link]

  • Ashenhurst, J. (2022). Aldol Addition and Condensation Reactions. Master Organic Chemistry. Available at: [Link]

  • Baenziger, M., et al. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction. Organic Chemistry Portal. Available at: [Link]

  • Ivancia, M., et al. (2016). NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION. Revue Roumaine de Chimie. Available at: [Link]

  • Cimarelli, C. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Molecular Diversity. Available at: [Link]

  • Wikipedia. (n.d.). Aldol condensation. Wikipedia. Available at: [Link]

  • Stack Exchange. (2017). Condensation Rate is Increased with a Decrease in Temperature? Chemistry Stack Exchange. Available at: [Link]

  • Bonacorso, H. G., et al. (2014). A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave Heating. SciELO. Available at: [Link]

  • Wnorowska, U., et al. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. National Center for Biotechnology Information. Available at: [Link]

  • Crouch, R. D., et al. (2009). The Aldol Addition and Condensation: The Effect of Conditions on Reaction Pathway. Semantic Scholar. Available at: [Link]

  • Chylinska, J., et al. (2022). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. MDPI. Available at: [Link]

  • Gerster, J. F., et al. (2001). Synthesis and Structure−Activity-Relationships of 1H-Imidazo[4,5-c]quinolines That Induce Interferon Production. Journal of Medicinal Chemistry. Available at: [Link]

  • Oyeyiola, A. O., et al. (2024). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. National Center for Biotechnology Information. Available at: [Link]

  • Guda, M. R., et al. (2025). and Imidazo[4,5-h]quinoline N-Oxides via Base-Catalyzed Cyclization of ortho-Nitroalkylaminoquinolines. ACS Omega. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Multicomponent Reactions. Organic Chemistry Portal. Available at: [Link]

  • APC. (2021). How to Optimize a Reaction using in-situ IR. APC - Part of Verdis. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. ResearchGate. Available at: [Link]

  • Alshamsi, M. A. H., et al. (2025). Thermal Decomposition Study on Solid Complexes of 7-[2-(Benzimidazolyl)azo]-8-hydroxy quinoline with Co(III), Ni(II) and Cu(II). ResearchGate. Available at: [Link]

  • Mohlala, T. P., & Coyanis, E. M. (2024). Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. National Center for Biotechnology Information. Available at: [Link]

  • Rajendran, V., et al. (2021). Synthesis, antibacterial, anti-oxidant and molecular docking studies of imidazoquinolines. Scientific Reports. Available at: [Link]

  • Shukla, N. M., et al. (2010). Synthesis and Optimization of 1-Substituted Imidazo[4,5-c]quinoline TLR7 Agonists. National Center for Biotechnology Information. Available at: [Link]

Sources

Stability of 5-{4H-imidazo[4,5-b]pyridin-2-yl}quinoline in aqueous solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-{4H-imidazo[4,5-b]pyridin-2-yl}quinoline

A Guide to Ensuring Stability in Aqueous Solutions for Research Applications

Introduction: this compound is a complex heterocyclic molecule of interest in medicinal chemistry and drug discovery, sharing structural similarities with known kinase inhibitors and other biologically active compounds.[1][2] Due to its fused aromatic ring system, which includes a quinoline moiety and an imidazopyridine core, its behavior in aqueous solution can be challenging.[3] This guide serves as a technical resource for researchers, providing insights into the anticipated stability profile of this compound, troubleshooting common experimental issues, and offering protocols to assess and enhance its stability in aqueous media. The principles and recommendations herein are derived from the known chemistry of quinoline and imidazopyridine scaffolds.[4][5]

Section 1: Frequently Asked Questions (FAQs) - Predicted Stability Profile

This section addresses fundamental questions regarding the inherent properties of this compound that influence its stability.

Q1: What are the primary factors that will influence the stability of this compound in an aqueous solution?

A1: The stability of this compound is primarily governed by three factors: pH, light, and temperature.[6]

  • pH: The molecule contains several basic nitrogen atoms within its quinoline and imidazopyridine rings. The solubility and stability of such compounds are often highly pH-dependent.[7] At acidic pH, these nitrogens can become protonated, forming more soluble salts, but this can also potentially accelerate hydrolytic degradation.[8]

  • Light (Photostability): Fused aromatic systems are often susceptible to photodegradation. Exposure to light, particularly UV light, can induce photolysis, leading to the formation of degradation byproducts.[6]

  • Temperature: Elevated temperatures increase the rate of chemical reactions, including hydrolysis and oxidation, which can lead to compound degradation.[6]

Q2: What are the likely degradation pathways for this molecule in water?

A2: Based on its structure, the two most probable degradation pathways are oxidation and hydrolysis.

  • Oxidation: The electron-rich nitrogen heterocyclic rings are susceptible to oxidation, especially in the presence of atmospheric oxygen or other oxidizing agents.[6] This can lead to the formation of N-oxides or hydroxylated derivatives.

  • Hydrolysis: While the core ring system is generally stable, hydrolysis could potentially occur, particularly at extreme pH values and elevated temperatures. Studies on similar heterocyclic compounds have shown that degradation can be initiated by hydroxylation, followed by ring cleavage.[5]

Q3: My compound appears to have poor aqueous solubility. How does this relate to stability?

A3: Poor solubility is a common issue with planar, aromatic molecules and is intrinsically linked to stability.[9] When a compound has low solubility, it may precipitate out of solution, leading to inaccurate concentration measurements and variable results in biological assays.[7] Furthermore, strategies used to improve solubility, such as adjusting pH to extreme values, can sometimes negatively impact chemical stability.[6] Techniques like using co-solvents (e.g., DMSO, ethanol) or solubilizing excipients like cyclodextrins can improve solubility, but their compatibility and potential to influence stability must also be considered.[7]

Q4: What are the predicted physicochemical properties I should be aware of?

A4: While direct experimental data for this specific molecule is limited, we can predict its properties based on its structural components. These predictions are crucial for designing experiments.

PropertyPredicted Value/RangeRationale & Experimental Implication
Molecular Formula C₁₅H₁₀N₄Confirmed molecular structure.[10]
Molecular Weight 246.27 g/mol Use for all molarity and concentration calculations.[10]
logP 2.5 - 4.0Indicates moderate to high lipophilicity, suggesting low intrinsic aqueous solubility and a potential for cell membrane permeability.[9]
pKa (most basic) 4.5 - 6.0The quinoline and pyridine-like nitrogens are the most probable sites of protonation. This pKa range suggests that solubility will significantly increase in acidic buffers (pH < 4).[8][9]
Aqueous Solubility LowExpected to be poorly soluble in neutral water.[9] Experimental determination is highly recommended.

Section 2: Troubleshooting Guide

This section provides a structured approach to solving common problems encountered during experimentation.

Issue 1: Compound Precipitates from Aqueous Buffer During an Experiment

This is a frequent problem for compounds with low aqueous solubility, leading to inconsistent concentrations and unreliable assay data.[7]

Caption: Troubleshooting workflow for addressing compound precipitation.

Issue 2: High Variability in Biological Assay Results

Inconsistent data can often be traced back to underlying stability issues where the concentration of the active compound is not constant.

  • Potential Cause 1: Adsorption to Plastics. Hydrophobic compounds can adsorb to the surfaces of microplates and pipette tips.

    • Solution: Consider using low-adhesion plastics or pre-treating plates with a blocking agent like bovine serum albumin (BSA), if compatible with the assay.

  • Potential Cause 2: Time-Dependent Degradation. The compound may be degrading over the course of a multi-hour incubation.

    • Solution: Perform a time-course stability study in your final assay buffer. Analyze samples by HPLC at T=0 and at the end of the experiment to quantify any degradation. If degradation is observed, shorten incubation times or adjust buffer conditions (e.g., pH, add antioxidants).

  • Potential Cause 3: Photodegradation from Lab Lighting. Standard fluorescent lighting can be sufficient to degrade sensitive compounds.

    • Solution: Protect all solutions from light by using amber vials and covering microplates with foil during incubation.[6]

Section 3: Experimental Protocols for Stability Assessment

To ensure data integrity, it is critical to experimentally determine the stability of this compound under your specific conditions.

Protocol 1: pH-Dependent Stability Profiling

This protocol provides a rapid assessment of stability across a range of pH values relevant to most biological experiments.

Objective: To determine the pH at which the compound exhibits maximum stability and solubility.

Methodology:

  • Buffer Preparation: Prepare a series of buffers (e.g., 50 mM) at different pH values (e.g., pH 3.0, 5.0, 7.4, 9.0). Common choices include citrate for acidic, phosphate for neutral, and borate for basic ranges.[6]

  • Stock Solution: Prepare a concentrated stock solution of the compound in an appropriate organic solvent (e.g., 10 mM in DMSO).[7]

  • Sample Preparation: Spike the stock solution into each buffer to a final concentration (e.g., 10 µM), ensuring the final percentage of organic solvent is low (<1%) to prevent solubility artifacts.

  • Incubation: Incubate aliquots of each sample under the following conditions:

    • Protected from light at a controlled temperature (e.g., 37°C).

    • An additional set exposed to ambient laboratory light as a photodegradation check.

  • Time Points: Collect samples at multiple time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Immediately quench any reaction by adding an equal volume of cold acetonitrile or methanol. Analyze the remaining concentration of the parent compound using a validated HPLC-UV or LC-MS method.

  • Data Interpretation: Plot the percentage of the compound remaining versus time for each pH. The condition with the slowest rate of degradation is the most stable.

Protocol 2: Forced Degradation Study

This study intentionally exposes the compound to harsh conditions to rapidly identify potential degradation products and pathways.

Objective: To understand how the molecule degrades under stress (acidic, basic, oxidative, photolytic, thermal).

Caption: Workflow for a forced degradation study.

Methodology:

  • Sample Preparation: Prepare separate solutions of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acidic: Add 0.1 M HCl and heat.

    • Basic: Add 0.1 M NaOH and heat.

    • Oxidative: Add 3% H₂O₂ at room temperature.

    • Photolytic: Expose to a calibrated light source (as per ICH Q1B guidelines).

    • Thermal: Heat the solution in a neutral buffer.

  • Analysis: After a set period (e.g., 24 hours), or once ~10-20% degradation is observed by HPLC, neutralize the acidic and basic samples. Analyze all samples by LC-MS to identify the mass of degradation products and propose their structures.

Section 4: Strategies for Enhancing Aqueous Stability

If instability is confirmed, the following strategies can be employed to create a more robust experimental system.

  • Buffer Optimization: Based on the results from Protocol 1, select a buffer system at the pH of maximum stability for all subsequent experiments. Ensure the buffer has sufficient capacity to maintain this pH.[6]

  • Use of Co-solvents: For some compounds, the inclusion of water-miscible co-solvents like propylene glycol or polyethylene glycol (PEG) can enhance stability, but this must be empirically tested.[8]

  • Antioxidants/Chelators: If oxidative degradation is identified, consider adding antioxidants (e.g., ascorbic acid, sodium metabisulfite) or a chelating agent like EDTA to sequester trace metal ions that can catalyze oxidation.[6]

  • Cyclodextrin Complexation: Encapsulating the molecule within a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) can protect it from hydrolysis and light, significantly improving both solubility and stability.[6][7]

  • Proper Storage and Handling:

    • Stock Solutions: Store stock solutions in an organic solvent like DMSO at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[7]

    • Aqueous Solutions: Prepare aqueous working solutions fresh for each experiment. Never store the compound in aqueous buffer for extended periods unless its stability has been thoroughly verified.

    • Light Protection: Always use amber vials or wrap containers in aluminum foil to protect from light.

By systematically evaluating and controlling the factors that influence the stability of this compound, researchers can significantly improve the reliability and reproducibility of their experimental data.

References

  • BenchChem. (2025). Technical Support Center: Enhancing the Aqueous Solubility of 2-(2-Aminoethoxy)
  • BenchChem. (2025).
  • Pharmaguideline. (2025).
  • Zhu et al. (2017b). Possible degradation pathway of quinoline.
  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applic
  • Gao, H., et al. (2024).
  • Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. (n.d.).
  • This compound-None. (n.d.). Thoreauchem.
  • Perin, N., et al. (n.d.). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. MDPI.
  • Jarmoni, K., et al. (2023). Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties. Current Medicinal Chemistry.
  • Bioorg Chem. (2022).
  • BenchChem. (2025). An In-depth Technical Guide on the Physicochemical Properties of 2-Methyl-1H-imidazo[4,5-h]quinoline. BenchChem.

Sources

Troubleshooting cyclization failures in imidazo[4,5-b]pyridine formation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Synthesizing imidazo[4,5-b]pyridines (1-deazapurines) presents unique challenges compared to their benzimidazole counterparts. The presence of the pyridine nitrogen significantly reduces the nucleophilicity of the adjacent amines, often leading to "stalled" intermediates or requiring harsh conditions that promote decomposition.

This guide moves beyond generic heterocycle synthesis to address the specific electronic and steric bottlenecks of the [4,5-b] fusion. It is designed to troubleshoot the three most common failure modes: Incomplete Cyclization , Regiochemical Ambiguity , and Decomposition during Workup .

Part 1: Diagnostic Triage (Visual Guide)

Before altering conditions, identify your failure mode using the decision tree below.

TroubleshootingTree Start Analyze Reaction Mixture (LCMS / NMR) Result1 Mass = SM + 28 (Formyl) or SM + 12 (Amidine) Start->Result1 Intermediate Observed Result2 Mass = SM (No Reaction) Start->Result2 Starting Material Only Result3 Black Tar / Decomposition Start->Result3 Complex Mixture Result4 Product Formed but Low Yield / Impure Start->Result4 Clean Product (Low Recovery) Action1 ISSUE: The 'Stalled' Intermediate FIX: Increase Acid Catalyst or Temp Switch to PPA or Diphenyl Ether Result1->Action1 Action2 ISSUE: Nucleophile Deactivation FIX: Check amine quality (oxidation) Use stronger electrophile (CDI/Triphosgene) Result2->Action2 Action3 ISSUE: Oxidative Instability FIX: Degas solvents Switch to reductive cyclization (One-Pot) Result3->Action3 Action4 ISSUE: Amphoteric Solubility FIX: Adjust pH to isoelectric point (~7-8) Avoid Silica (Use C18 or Recryst) Result4->Action4

Figure 1: Diagnostic flowchart for identifying the root cause of cyclization failure based on crude analytical data.

Part 2: The "Stalled Intermediate" Trap

The Symptom: You are using Triethyl Orthoformate (TEOF) or Formic Acid.[1] LCMS shows a clean peak corresponding to [M+H] + 28 (N-formyl) or [M+H] + 12 (ethyl formimidate adduct), but the ring will not close.

The Cause: Unlike benzene in benzimidazoles, the pyridine ring is electron-deficient. This withdraws electron density from the amines, specifically the amine at the 3-position.

  • Step 1 (Fast): Formation of the formamide/amidine intermediate.

  • Step 2 (Slow): Nucleophilic attack of the remaining amine onto the carbonyl/imidate carbon. The pyridine nitrogen renders this amine a poor nucleophile (

    
     of 2,3-diaminopyridine conjugate acid is ~6.9 vs 4.5 for o-phenylenediamine, but the nucleophilicity is severely hampered by the inductive effect).
    

The Solution: You must increase the electrophilicity of the carbonyl carbon or the temperature to overcome the activation energy barrier.

  • Protocol Adjustment: If refluxing in TEOF/AcOH (standard) fails, switch to Polyphosphoric Acid (PPA) at 140°C–160°C. PPA acts as both solvent and Lewis acid, activating the carbonyl significantly.

Part 3: Critical Protocols & Reagent Selection

Choose your method based on the stability of your substrate.

Table 1: Cyclization Reagent Selection Guide
MethodReagent SystemTempBest For...Risk Factor
A (Mild) TEOF + p-TsOH (cat.)80°CAcid-sensitive substituents (nitriles, esters).High risk of stalling at intermediate.
B (Robust) Formic Acid (85%)100°CGeneral substrates.May hydrolyze sensitive groups.
C (Harsh) Polyphosphoric Acid (PPA)150°CUnreactive amines; "Stalled" intermediates.Viscous workup; incompatible with acid-labile groups.
D (Reductive) Na₂S₂O₄ or Fe/AcOHRefluxStarting from 2-amino-3-nitropyridine (One-pot).Requires careful oxidant stoichiometry.
Protocol A: The "Gold Standard" PPA Method

Use this when TEOF fails.

  • Mix: Combine 2,3-diaminopyridine (1.0 equiv) and carboxylic acid (1.1 equiv) in PPA (10-20 volumes).

  • Heat: Stir at 140°C for 4–12 hours.

    • Note: The mixture will be a thick syrup. Mechanical stirring is recommended for scales >5g.

  • Quench (Critical): Pour the hot reaction mixture slowly into crushed ice/water with vigorous stirring.

    • Warning: Exothermic!

  • Neutralize: Adjust pH to ~7–8 using 50% NaOH or solid

    
    .
    
    • Troubleshooting: The product often precipitates here. If it doesn't, saturate with NaCl and extract with EtOAc/THF (3:1).

Protocol B: One-Pot Reductive Cyclization

Use this to avoid isolating the unstable 2,3-diaminopyridine.

  • Dissolve: 2-amino-3-nitropyridine derivative in EtOH/H₂O (3:1).

  • Add: Sodium Dithionite (

    
    , 3.0 equiv) and the aldehyde (1.1 equiv).
    
  • Heat: Reflux for 6–12 hours.

  • Mechanism: The nitro group is reduced to the amine, which immediately condenses with the aldehyde. The intermediate imidazoline is then oxidized to the imidazole (often by air or excess dithionite/bisulfite mechanism).

Part 4: FAQ - Specific Troubleshooting Scenarios

Q1: I am getting a mixture of regioisomers when alkylating my imidazo[4,5-b]pyridine. Why? A: The imidazo[4,5-b]pyridine scaffold has two nucleophilic nitrogens on the imidazole ring (N1 and N3).

  • Electronic Bias: The pyridine nitrogen (N5) withdraws density, making N3 generally more acidic and nucleophilic in basic conditions compared to N1.

  • Steric Control: Substituents at C2 will block N3 more than N1.

  • Fix: To secure specific regiochemistry, it is often better to alkylate the precursor diamine (e.g., use

    
    -alkyl-2,3-diaminopyridine) rather than alkylating the final heterocycle.
    

Q2: My product is water-soluble and won't extract after PPA quench. A: Imidazo[4,5-b]pyridines are amphoteric.

  • Acidic pH: Protonated at N3/N1 (and N5 if strong acid).

  • Basic pH: Deprotonated (if NH is free).

  • Fix: You must hit the Isoelectric Point (pI) . Slowly adjust the pH and watch for turbidity. Usually, pH 7.5–8.5 is the sweet spot for precipitation. If extraction is necessary, use continuous extraction with Chloroform or n-Butanol, not simple separatory funnel extraction.

Q3: The reaction turns into black tar. A: 2,3-diaminopyridines are highly oxidation-sensitive (similar to phenylenediamines but worse due to electron deficiency making the radical cation persistent).

  • Fix: Perform the reaction under strict Nitrogen/Argon atmosphere. Add a scavenger like sodium metabisulfite if using the aldehyde oxidative route. If using PPA, ensure the temperature does not exceed 160°C.

Part 5: Mechanistic Visualization

Understanding the failure mode requires visualizing the competing pathways.

Mechanism SM 2,3-Diaminopyridine Inter N-Formyl Intermediate (The Trap) SM->Inter TEOF/Acid (Fast) Inter->Inter Pyridine N deactivates adjacent NH2 TS Cyclization TS (High Energy Barrier) Inter->TS Heat/Acid (Slow Step) Prod Imidazo[4,5-b]pyridine TS->Prod - H2O

Figure 2: Reaction pathway showing the thermodynamic trap at the N-formyl intermediate due to pyridine ring deactivation.

References

  • Rosenberg, A. J., Zhao, J., & Clark, D. A. (2012).[2] "Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles." Organic Letters, 14(7), 1761–1767. [Link] (Authoritative source for Pd-catalyzed alternative routes avoiding the diamine instability).

  • Shelke, R. N., et al. (2017).[3] "Synthesis of 3H-imidazo[4,5-b]pyridine with evaluation of their anticancer and antimicrobial activity." European Journal of Chemistry, 8(1), 25-32.[3] [Link] (Provides validated protocols for microwave vs. conventional heating).

  • Wang, Y., et al. (2011). "Ytterbium triflate catalyzed synthesis of benzimidazoles and imidazo[4,5-b]pyridines." Molecules, 16, 1-x. [Link] (Source for Lewis Acid catalyzed conditions to overcome the intermediate stall).

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Foundational text for the PPA cyclization mechanism and pyridine electronics).

Sources

Technical Support Center: Enhancing Cellular Uptake of 5-{4H-imidazo[4,5-b]pyridin-2-yl}quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Characterization

Compound: 5-{4H-imidazo[4,5-b]pyridin-2-yl}quinoline (referred to herein as 5-IPQ ) Class: Planar, nitrogen-rich heteroaromatic conjugate. Physicochemical Profile:

  • Hydrophobicity: High (Predicted LogP > 3.5 due to planar aromatic stacking).

  • pKa: Weakly basic (Pyridine/Imidazole nitrogens).

  • Fluorescence: Likely solvatochromic; emission intensity is highly sensitive to the microenvironment (polarity/viscosity).

Core Challenge: The planar, hydrophobic nature of the imidazo[4,5-b]pyridine scaffold often leads to aqueous aggregation and endosomal entrapment , significantly limiting bioavailability and signal-to-noise ratios in cellular assays.

Troubleshooting Guide (Q&A)

Category A: Solubility & Formulation

Q1: I see fine precipitates when adding the compound to the cell culture media. How can I prevent this?

A: Precipitation is the most common cause of "low uptake." 5-IPQ is highly hydrophobic and will crash out of solution if added directly from a high-concentration DMSO stock into aqueous media.

Solution: The "Intermediate Dilution" Protocol Direct addition of 100% DMSO stock to media creates a local region of high concentration, triggering micro-precipitation.

  • Prepare Stock: Dissolve 5-IPQ in anhydrous DMSO (e.g., 10 mM).

  • Intermediate Step: Dilute the stock 1:10 in sterile PBS or serum-free media containing 0.1% Pluronic F-127 . Vortex immediately.

  • Final Addition: Add this intermediate solution to your cell culture media to reach the final concentration.

    • Why Pluronic F-127? It acts as a non-ionic surfactant that coats hydrophobic molecules, preventing aggregation without disrupting cell membranes at low concentrations (<0.1%).

Q2: Does serum (FBS) affect the uptake of 5-IPQ?

A: Yes, significantly. The planar structure of 5-IPQ binds non-specifically to Albumin (BSA) and other serum proteins.

  • Observation: High background fluorescence in the media, low intracellular signal.

  • Mechanism: Serum proteins sequester the compound, reducing the free concentration available for passive diffusion.

  • Recommendation: Perform the initial "pulse" incubation (30–60 min) in serum-free media (e.g., Opti-MEM). After the pulse, wash cells and replace with complete media for longer "chase" periods.

Category B: Cellular Mechanism & Localization

Q3: I see punctate fluorescence spots, but no nuclear/cytosolic signal. Is the compound entering the cell?

A: The compound is entering but is likely trapped in endosomes/lysosomes .

  • Cause: The weakly basic nitrogens in the imidazo[4,5-b]pyridine ring become protonated in the acidic environment of the lysosome (pH ~4.5–5.0). This charge prevents the molecule from diffusing back out (Lysosomotropic Effect).

  • Validation Experiment: Co-stain with LysoTracker Red . If signals colocalize (Pearson’s coefficient > 0.7), entrapment is confirmed.

  • Fix:

    • Chloroquine Co-treatment: Add 50 µM Chloroquine during incubation. It raises lysosomal pH, preventing protonation and entrapment.

    • Pulse-Chase: Allow 1–2 hours of efflux time in fresh media to see if the compound redistributes.

Q4: My cells are viable, but the fluorescence signal is extremely weak. Is it uptake or quenching?

A: It could be ACQ (Aggregation-Induced Quenching) .

  • Mechanism: Inside the cell, hydrophobic molecules often stack (π-π stacking), which quenches fluorescence.

  • Diagnostic: Treat cells with a detergent (0.1% Triton X-100) after the experiment while monitoring fluorescence. If the signal suddenly spikes, the compound was present but quenched (aggregated).

  • Optimization: Lower the working concentration (e.g., from 10 µM to 1 µM). Paradoxically, lower concentrations often yield brighter intracellular signals by favoring the monomeric (fluorescent) state over the aggregated (quenched) state.

Experimental Protocol: Optimized Cellular Uptake Assay

Objective: To quantify cellular uptake of 5-IPQ while minimizing aggregation and serum interference.

Materials
  • Compound: 5-IPQ (10 mM stock in DMSO).

  • Cells: Adherent line (e.g., HeLa, MCF-7) at 70–80% confluency.

  • Buffer: HBSS (Hanks' Balanced Salt Solution) with Ca2+/Mg2+.

  • Additives: Pluronic F-127, Trypan Blue (for quenching extracellular fluorescence).

Workflow
  • Preparation (T minus 30 min):

    • Warm HBSS to 37°C.

    • Prepare Loading Solution : Dilute 5-IPQ stock to 5 µM in HBSS containing 0.05% Pluronic F-127 .

    • Critical: Do not use phenol red (it interferes with fluorescence).

  • Incubation (T = 0):

    • Aspirate growth media. Wash cells 1x with PBS.

    • Add Loading Solution .

    • Incubate for 45 minutes at 37°C / 5% CO2.

  • Wash & Quench (T = 45 min):

    • Aspirate Loading Solution.

    • Wash 1: Ice-cold PBS.

    • Wash 2 (Optional): PBS + 0.04% Trypan Blue (1 min). This quenches extracellular compound stuck to the membrane, ensuring signal is truly intracellular.

    • Wash 3: Ice-cold PBS.

  • Analysis:

    • Microscopy: Image immediately in live-cell imaging buffer.

    • Flow Cytometry: Trypsinize cells, resuspend in PBS + 1% BSA, and analyze.

Data Table: Troubleshooting Matrix
ObservationProbable CauseCorrective Action
Crystals on cell surface Compound precipitationUse Pluronic F-127; Lower concentration.
High background (media) Serum bindingUse Opti-MEM or HBSS for loading.
Punctate signal only Lysosomal trappingCo-incubate with Chloroquine (50 µM).
Low signal, high toxicity Membrane disruptionCheck DMSO % (keep < 0.5%).
Signal decreases over time P-gp EffluxAdd Verapamil (10 µM) to inhibit efflux.

Mechanistic Visualization

The following diagram illustrates the cellular uptake pathways and potential bottlenecks (Aggregation, Efflux, Trapping) for 5-IPQ.

CellularUptake cluster_extracellular Extracellular Space (Media) cluster_membrane Cell Membrane cluster_intracellular Cytosol / Organelles Compound 5-IPQ (Free) Aggregates Aggregates (Quenched) Compound->Aggregates High Conc. No Pluronic ProteinBound Serum-Bound (Albumin) Compound->ProteinBound + FBS PassiveDiff Passive Diffusion Compound->PassiveDiff Optimized Formulation FreeCytosol Free Cytosolic 5-IPQ (Active) PassiveDiff->FreeCytosol EffluxPump P-gp Efflux Pump EffluxPump->Compound Export FreeCytosol->EffluxPump Substrate? Lysosome Lysosomal Trapping (pH < 5) FreeCytosol->Lysosome Protonation Target Target Binding (Nucleus/Kinase) FreeCytosol->Target Binding

Figure 1: Uptake dynamics of 5-IPQ. Key bottlenecks (Red) include aggregation, serum binding, and lysosomal trapping. Optimized pathways (Blue/Green) rely on passive diffusion and target binding.

References

  • Jarmoni, K., et al. (2024). "Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties." Current Medicinal Chemistry, 31(5), 515-528.

  • Perin, N., et al. (2022). "Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines." Molecules, 27(24), 9036.

  • Hranjec, M., et al. (2018).[1] "Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives." Croatica Chemica Acta.

  • Lapeyre, M., et al. (2014). "Discovery of Inter-Domain Stabilizers—A Novel Assay System for Allosteric Akt Inhibitors." Journal of Medicinal Chemistry, 57(15), 6305-6315.

Sources

Technical Support Center: Catalyst Removal from 5-{4H-imidazo[4,5-b]pyridin-2-yl}quinoline

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've designed this technical support center to address the specific challenges of removing residual metal catalysts from complex N-heterocyclic compounds like 5-{4H-imidazo[4,5-b]pyridin-2-yl}quinoline. The presence of multiple coordinating nitrogen atoms in this molecule can lead to strong binding with palladium or copper catalysts, making their removal a significant purification challenge. This guide provides in-depth troubleshooting advice and practical protocols to help you achieve the high purity required for drug development and other sensitive applications.

Troubleshooting Guide

This section addresses common problems encountered during the removal of metal catalysts from your quinoline samples.

Problem 1: High levels of residual palladium detected by ICP-MS after standard purification (e.g., column chromatography).

  • Possible Cause: Your product, this compound, is likely acting as a strong ligand for palladium due to its multiple nitrogen-containing aromatic rings.[1][2] This strong coordination prevents the effective removal of the metal catalyst by standard silica gel chromatography alone.

  • Solutions:

    • Employ a Metal Scavenger: After initial chromatographic purification, treat the product solution with a specialized metal scavenger. Thiol-based silica scavengers are often effective for palladium removal.[3][4][5]

    • Activated Carbon Treatment: Activated carbon can be a cost-effective and efficient alternative for adsorbing residual palladium.[4][6][7] The choice of activated carbon and the treatment conditions (temperature, time) may require optimization.[8]

    • Chelating Wash: Perform a liquid-liquid extraction with an aqueous solution of a chelating agent like EDTA. This can help to pull the metal from the organic phase into the aqueous phase.[9][10]

Problem 2: Product loss during the catalyst removal process.

  • Possible Cause: Your product may have some solubility in the aqueous phase during extraction or may adsorb to the solid support used for scavenging.

  • Solutions:

    • Brine Wash: During aqueous extractions, use a brine (saturated NaCl solution) wash to decrease the solubility of your organic product in the aqueous layer.[9]

    • Scavenger Screening: Test different types of scavengers on a small scale to find one that effectively removes the catalyst with minimal product binding.

    • Optimize Scavenger Amount: Use the minimum amount of scavenger necessary for effective catalyst removal to minimize product loss. This may require some optimization experiments.

Problem 3: The chosen scavenger is ineffective at removing the copper catalyst.

  • Possible Cause: The coordination chemistry of copper with your compound may differ from that of palladium. Different scavengers have varying affinities for different metals.

  • Solutions:

    • Targeted Copper Scavengers: Use scavengers specifically designed for copper removal. Resins with iminodiacetic acid or aminophosphonic acid functionalities are often effective.[3]

    • Ammonia Wash: An aqueous ammonia wash can be very effective for removing copper, as ammonia forms a stable, water-soluble complex with copper ions.[10]

    • Combination Approach: A multi-step approach, such as an initial wash with a chelating agent followed by treatment with a scavenger resin, can be more effective than a single method.[9]

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to remove metal catalysts from my this compound sample?

A1: The structure of your compound contains multiple nitrogen atoms within the imidazo[4,5-b]pyridine and quinoline ring systems. These nitrogen atoms have lone pairs of electrons that can readily coordinate with transition metals like palladium and copper, forming stable complexes.[1][2] This strong interaction makes it challenging to remove the catalyst using simple purification methods.

Q2: What are the primary methods for removing metal catalysts from N-heterocyclic compounds?

A2: The most common and effective methods include:

  • Metal Scavengers: These are solid supports (often silica or polymer-based) functionalized with groups that have a high affinity for specific metals.[11][12][13] They work by selectively binding to the metal, which can then be removed by simple filtration.

  • Activated Carbon: This is a highly porous material that can adsorb a wide range of impurities, including metal catalysts.[4][6][7]

  • Chromatography: While standard silica gel chromatography may not be sufficient on its own, it is often a crucial first step in reducing the bulk of the catalyst.[14] Sometimes, using a different stationary phase like alumina can be beneficial.[10]

  • Liquid-Liquid Extraction with Chelating Agents: Washing an organic solution of your product with an aqueous solution of a chelating agent (e.g., EDTA) can extract the metal into the aqueous phase.[9][15]

  • Crystallization: In some cases, crystallization can be an effective final purification step to remove trace amounts of metal impurities, especially when combined with other techniques.[16]

Q3: How do I choose the right metal scavenger for my application?

A3: The choice of scavenger depends on several factors:

  • The Metal to be Removed: Different scavengers have different selectivities. For example, thiol-based scavengers are excellent for palladium[5], while resins with chelating groups like iminodiacetic acid are good for copper.[3]

  • The Oxidation State of the Metal: The effectiveness of a scavenger can depend on the oxidation state of the metal.

  • Solvent Compatibility: Ensure the scavenger is stable and effective in your chosen solvent system.

  • Cost and Scalability: For larger-scale purifications, the cost of the scavenger can be a significant factor.

It is often recommended to screen a small panel of scavengers to identify the most effective one for your specific compound and reaction conditions.[17]

Q4: How can I quantify the amount of residual metal in my final product?

A4: The most common and accurate method for quantifying trace metal impurities in pharmaceutical samples is Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[16][18][19][20] This technique offers very low detection limits, often in the parts-per-billion (ppb) range.[21][22] For process development where high-throughput analysis is needed, colorimetric or fluorometric methods can also be used for rapid screening of palladium levels.[19][21][23]

Q5: What are the regulatory limits for residual metals in active pharmaceutical ingredients (APIs)?

A5: Regulatory agencies like the FDA and EMA have strict limits on the amount of residual metals in APIs. These limits are defined in guidelines such as the ICH Q3D Guideline for Elemental Impurities. For platinum group metals, including palladium, the limit is typically in the low parts-per-million (ppm) range.[16]

Experimental Protocol: Palladium Removal Using a Thiol-Based Silica Scavenger

This protocol provides a general procedure for removing residual palladium from a solution of this compound.

  • Initial Purification: Purify the crude product using standard silica gel column chromatography to remove the bulk of the palladium catalyst and other organic impurities.

  • Solvent Exchange: After chromatography, evaporate the solvent and redissolve the product in a suitable solvent in which both the product and the palladium are soluble (e.g., THF, DCM, or Toluene).

  • Scavenger Addition: Add the thiol-functionalized silica scavenger to the solution. The amount of scavenger will depend on the specific product and the expected level of palladium contamination. A good starting point is to use a 3-5 fold excess of the scavenger's binding capacity relative to the initial amount of palladium catalyst used in the reaction.[12]

  • Stirring: Stir the mixture at room temperature for 4-16 hours.[12] In some cases, gentle heating (e.g., 40-50 °C) can improve the scavenging efficiency.

  • Filtration: Remove the scavenger by filtration through a pad of celite or a fine porosity filter.

  • Washing: Wash the filtered scavenger with fresh solvent to recover any adsorbed product.

  • Solvent Removal: Combine the filtrate and the washings, and remove the solvent under reduced pressure to yield the purified product.

  • Analysis: Analyze the final product for residual palladium content using ICP-MS to confirm that it meets the required purity specifications.

Data Presentation

Table 1: Comparison of Common Metal Scavengers

Scavenger TypeFunctional GroupTarget MetalsAdvantagesDisadvantages
Thiol-Based Silica-SHPd, Pt, Cu, Ag, Hg, Pb[5]High affinity for soft metals like palladium.Can sometimes be sensitive to oxidation.
Trimercaptotriazine (TMT) on SilicaTMTAs, Ir, Ni, Os, Pd, Pt, Rh, Ru[3]Broad spectrum of metal scavenging.May have lower selectivity in the presence of multiple metals.
Iminodiacetic Acid (IDA) Resin-N(CH₂COOH)₂Cu, Ni, Zn[3]Excellent for chelating divalent cations like copper.Less effective for zero-valent metals.
Activated CarbonN/ABroad Spectrum (Pd, Pt, Ru, etc.)[4][6]Cost-effective, good for a wide range of metals.Can sometimes lead to product loss due to non-specific adsorption.

Visualizations

Diagram 1: Decision Workflow for Metal Catalyst Removal

Metal_Removal_Workflow start Crude Product with Metal Catalyst chromatography Initial Purification (Column Chromatography) start->chromatography icp_ms_check1 ICP-MS Analysis chromatography->icp_ms_check1 is_metal_high Metal > Limit? icp_ms_check1->is_metal_high scavenger_screen Select & Screen Scavengers (e.g., Thiol, TMT, Carbon) is_metal_high->scavenger_screen Yes final_product Final Purified Product is_metal_high->final_product No scavenging Optimized Scavenging (Batch or Flow) scavenger_screen->scavenging icp_ms_check2 ICP-MS Analysis scavenging->icp_ms_check2 is_metal_ok Metal < Limit? icp_ms_check2->is_metal_ok is_metal_ok->final_product Yes troubleshoot Troubleshoot: - Change Scavenger - Add Chelating Wash - Recrystallize is_metal_ok->troubleshoot No troubleshoot->scavenger_screen

Caption: A decision tree for selecting and implementing a metal catalyst removal strategy.

References

  • Palladium Detection for API Purific
  • Techniques for the Analysis of Organic Chemicals by Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Agilent.
  • Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. PMC.
  • Technical Support Center: Removal of Residual Copper Catalyst
  • Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). (2023, July 12). Crimson Publishers.
  • Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method.
  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (2026, January 17). Pharmaceutical Technology.
  • Trace Metals in Organics by ICP-MS. (2014, March 1). ASTM.
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023, September 6).
  • How can i remove palladium Pd catalyst easily?. (2015, May 18).
  • Removal of palladium (Pd)
  • Metal scavengers for organic purific
  • Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. (2023, December 1). PubMed.
  • Scavenger Resins. Amerigo Scientific.
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022, May 30). ACS Medicinal Chemistry Letters.
  • Metal Scavengers. Sigma-Aldrich.
  • Selective adsorption and removal of Palladium (Pd). Osaka Gas Chemicals Co., Ltd.
  • Metal Screening of Organic Solvents with ICP-MS. Measurlabs.
  • Metal & Organic Scavengers. SiliCycle – A Zeochem | CPHI Online.
  • Technical Support Center: Copper Catalyst Removal in 1-(azidomethoxy)-2-methoxyethane Click Chemistry Reactions. Benchchem.
  • Challenges in Catalysis Applied to Pharmaceutical Development. (2012, May 16). American Chemical Society.
  • Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin. SciSpace.
  • LC–ICP-MS to Probe Metal Speciation in the Environment. (2024, January 19). Spectroscopy Online.
  • Robust Plasma Conditions for the Analysis of Trace Metals in Organic Samples. Agilent.
  • Researchers diversify drug development options with new metal catalyst. (2019, January 9). University of Illinois.
  • Catalyst Removal. Matyjaszewski Polymer Group - Carnegie Mellon University.
  • Method of removing palladium. (2005).
  • Is there another way to get rid of the remnants of the copper catalyst?. (2022, October 11).
  • Palladium Catalyst Removal: A Technical Support Guide for Researchers. Benchchem.
  • How to Remove Palladium in three easy steps. (2023, January 20). Biotage.
  • APPLICATIONS OF TRANSITION METAL CATALYSIS IN DRUG DISCOVERY AND DEVELOPMENT - An Industrial Perspective. Wiley.
  • Study investigates potential use of metal catalysts to create drug discovery pl
  • Which is the best and fastest technique to remove copper after polymerization reactions by ATRP?. (2012, November 22).
  • Bypassing the Limitations of Directed C–H Functionaliz
  • Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review. (2025, March 31). RSC Publishing.
  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (2026, January 17). Request PDF.
  • What would be a good way to kill leftover palladium from a reaction mixture?. (2019, July 16). Reddit.
  • Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties. JLUpub.
  • Overcoming the Limitations of Transition-Metal Catalysis in the Chemoenzymatic Dynamic Kinetic Resolution (DKR) of Atropisomeric Bisnaphthols. (2024, November 5). ACS Central Science.
  • Speciality Grand Challenges in Organometallic C
  • and Imidazo[4,5-h]quinoline N-Oxides via Base-Catalyzed Cyclization of ortho-Nitroalkylam. (2025, December 1). Journal of Organic Chemistry.
  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI.
  • Novel amino substituted tetracyclic imidazo[4,5-b]pyridine deriv

Sources

Addressing fluorescence quenching in 5-{4H-imidazo[4,5-b]pyridin-2-yl}quinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with 5-{4H-imidazo[4,5-b]pyridin-2-yl}quinoline (referred to herein as 5-IPQ ).

This molecule represents a classic "push-pull" heterocyclic system, fusing a quinoline moiety (electron-deficient acceptor) with an imidazo[4,5-b]pyridine core (tunable donor/acceptor). While highly emissive in organic solvents, users frequently encounter fluorescence quenching in biological or aqueous buffers.

Status: Operational Lead Scientist: Senior Application Specialist Subject: Troubleshooting Fluorescence Quenching in 5-IPQ Workflows

🔬 Module 1: Diagnostic Triage (Start Here)

Before adjusting your protocol, determine the mechanism of quenching. Use this decision matrix to identify the root cause.

Visualizing the Troubleshooting Logic

G Start Start: Signal Loss Observed SolventCheck 1. Solvent Polarity Check (Compare DMSO vs. Water) Start->SolventCheck AggCheck 2. Aggregation Check (Dilution Linearity) SolventCheck->AggCheck High Signal in DMSO, Low in Buffer Stable System Stable (Check Excitation Source) SolventCheck->Stable Signal Stable MetalCheck 3. Metal Interference (Add EDTA) AggCheck->MetalCheck Linear (Signal low at all conc) ACQ Diagnosis: ACQ (Aggregation Caused Quenching) AggCheck->ACQ Non-linear (Signal drops at high conc) pHCheck 4. pH Titration (Acid vs. Base) MetalCheck->pHCheck No Change Chelation Diagnosis: Metal Chelation (Paramagnetic Quenching) MetalCheck->Chelation Signal Restored with EDTA PET Diagnosis: PET/ICT Mismatch (Protonation State) pHCheck->PET Signal varies with pH

Caption: Figure 1. Diagnostic decision tree for isolating the cause of fluorescence quenching in 5-IPQ derivatives.

🛠 Module 2: Aggregation Caused Quenching (ACQ)

The Issue: 5-IPQ is a planar, hydrophobic heteroaromatic system. In aqueous media (buffers), the molecules stack via


-

interactions. This promotes non-radiative decay, instantly killing fluorescence.

The Fix: Disrupt the stacking without altering the biological environment.

MethodProtocolMechanism
Co-solvent Spike Add 5-10% DMSO or DMF to the aqueous buffer.Solubilizes the planar rings, preventing aggregate nucleation.
Surfactant Shielding Add 0.1% Tween-20 or Triton X-100.Micellar encapsulation isolates individual fluorophores (monomers).
Cyclodextrin Host Add 10 mM

-Cyclodextrin (

-CD).
The hydrophobic cavity of

-CD hosts the 5-IPQ, preventing

-stacking while maintaining water solubility.

Validation Experiment: Perform a Linearity of Dilution test.

  • Prepare a stock in DMSO.

  • Dilute into buffer at concentrations: 0.1

    
    M, 1 
    
    
    
    M, 10
    
    
    M, 50
    
    
    M.
  • Result: If fluorescence intensity (

    
    ) vs. Concentration (
    
    
    
    ) curves downward (plateaus) at higher concentrations, you have ACQ.

🧪 Module 3: Metal Ion Interference (Chelation)

The Issue: The nitrogen atoms in the imidazo[4,5-b]pyridine ring (N1/N3) and the quinoline nitrogen act as a bidentate or tridentate ligand . Trace paramagnetic metals (Cu


, Fe

, Ni

) found in non-ultrapure buffers will bind to this pocket.
  • Mechanism: Ligand-to-Metal Charge Transfer (LMCT) or paramagnetic quenching via intersystem crossing.

The Fix:

  • Chelator Addition: Add 1 mM EDTA or EGTA to your buffer. If fluorescence recovers immediately, metal contamination is the culprit.

  • Buffer Grade: Switch to trace-metal-grade salts for buffer preparation.

Warning: If 5-IPQ is being used as a metal sensor (e.g., for Zn


), do not  add EDTA. Instead, ensure stoichiometry is controlled.

⚗️ Module 4: pH-Dependent Quenching (PET/ICT)

The Issue: 5-IPQ contains multiple protonation sites (pyridine N, imidazole NH, quinoline N).

  • pKa ~ 4-5: Protonation of the pyridine/quinoline nitrogens.

  • pKa ~ 11-12: Deprotonation of the imidazole NH.

Fluorescence is often governed by Photoinduced Electron Transfer (PET) . If the lone pair on a nitrogen atom is available and energetically positioned, it can quench the excited state. Protonation locks this lone pair, often restoring fluorescence (Turn-On), or conversely, altering the Intramolecular Charge Transfer (ICT) state to a non-emissive form.

The Fix:

  • Optimize pH: Run a pH titration (pH 3 to 10).

  • Observation:

    • Acidic (pH < 4): Likely protonated (Cationic). Check for red-shifted emission.[1][2]

    • Neutral (pH 7.4): Neutral species. If quenched here, it may be due to PET from the free pyridine nitrogen.

    • Basic (pH > 10): Anionic species.

Recommendation: If working at physiological pH (7.4) results in low signal, consider if the probe requires an acidic environment to activate, or if the "quenched" state is actually the baseline for a "Turn-On" sensing application.

📊 Summary of Photophysical States

The following diagram illustrates the competing pathways defining the fluorescence efficiency of 5-IPQ.

Mechanism Excitation Excitation (hν) S1 Excited State (S1) (ICT State) Excitation->S1 Fluorescence Fluorescence Emission (Radiative Decay) S1->Fluorescence k_rad (Monomer) ACQ_Path π-π Stacking (Aggregation) S1->ACQ_Path High Conc / Water ISC Intersystem Crossing (Heavy Atom/Metal Effect) S1->ISC + Cu2+, Fe3+ PET_Path PET from Lone Pair (pH Dependent) S1->PET_Path Free Nitrogen Lone Pair

Caption: Figure 2. Kinetic competition between radiative decay (fluorescence) and non-radiative quenching pathways in 5-IPQ.

❓ Frequently Asked Questions (FAQs)

Q1: My 5-IPQ signal degrades over time (10-20 mins) under the microscope. Is this quenching? A: This is likely photobleaching (oxidation), not reversible quenching. The imidazo-pyridine core can be susceptible to ROS generation.

  • Solution: Use an antifade mounting medium (e.g., DABCO, ProLong Gold) or reduce excitation laser power. Deoxygenating the buffer (bubbling N

    
    ) often helps.
    

Q2: Can I use 5-IPQ for DNA staining? A: Yes, planar imidazo[4,5-b]pyridines are known intercalators.

  • Note: Intercalation into dsDNA often relieves quenching caused by water (the "hydrophobic pocket" effect). If you see a signal increase upon adding DNA, your "quenching" was simply the probe's natural state in water.

Q3: I see a large Stokes shift but low intensity. Why? A: This indicates a strong Intramolecular Charge Transfer (ICT) character. Polar solvents (like water) stabilize the twisted excited state (TICT), which can lead to non-radiative decay.

  • Solution: Reduce solvent polarity if possible (e.g., switch to dioxane/water mixtures) to verify if the quantum yield increases.

📚 References

  • Imidazo[4,5-b]pyridine Derivatives as pH Probes:

    • Study: Analysis of protonation equilibria and solvatochromism in imidazo[4,5-b]pyridine derivatives, demonstrating how substituent electronics and solvent polarity dictate fluorescence response.[3]

    • Source:3

  • Biological Activity and Structure of Imidazo[4,5-b]pyridines:

    • Study: Comprehensive review of the synthesis and antiproliferative activity of these derivatives, highlighting their interaction with biological targets and structural stability.

    • Source:4

  • Imidazo[1,5-a]pyridine Probes in Liposomes:

    • Study: While a structural isomer, this study details the behavior of imidazo-pyridine fluorophores in membrane models, confirming the necessity of hydrophobic environments (lipid bilayers) to overcome aqueous quenching.

    • Source:5

  • Product Verification:

    • Source:6[6]

Sources

Validation & Comparative

A Comparative Guide to HPLC Purity Analysis of 5-{4H-imidazo[4,5-b]pyridin-2-yl}quinoline

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) is a cornerstone of ensuring safety and efficacy. For novel heterocyclic compounds such as 5-{4H-imidazo[4,5-b]pyridin-2-yl}quinoline, a molecule of interest due to its structural similarity to biologically active scaffolds, robust and reliable analytical methods are paramount. This guide provides a comparative analysis of two distinct reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the purity determination of this compound, designed to offer orthogonal selectivity and cater to different laboratory preferences and equipment availability.

The inherent basicity of the nitrogen-containing imidazopyridine and quinoline ring systems necessitates careful control of the mobile phase pH to achieve optimal peak shape and retention. The methods presented herein are grounded in established chromatographic principles for polar aromatic compounds and are designed to be stability-indicating, capable of separating the main component from potential process-related impurities and degradation products.

Understanding the Analyte: Physicochemical Properties and Chromatographic Challenges

This compound is a polycyclic aromatic compound containing multiple nitrogen atoms. These nitrogen atoms, particularly on the pyridine and imidazole rings, are basic and can be protonated at acidic pH. This property is a critical consideration in RP-HPLC method development, as it directly influences the analyte's polarity and interaction with the stationary phase. The key challenges in developing a purity method for this compound include:

  • Peak Tailing: Protonated basic compounds can interact with residual acidic silanols on the silica-based stationary phase, leading to asymmetrical peak shapes.

  • Controlling Retention: The polarity of the molecule can change significantly with pH, impacting its retention time.

  • Resolution of Impurities: Potential impurities may include starting materials, intermediates from the synthesis, and degradation products such as N-oxides, which can have very similar polarities to the parent compound.

Comparative HPLC Methodologies

Two distinct RP-HPLC methods are proposed and compared: a low-pH buffered mobile phase method for robust control of ionization and a method utilizing a modern, polar-embedded stationary phase for enhanced retention of polar compounds.

ParameterMethod 1: Low-pH Buffered Mobile PhaseMethod 2: Polar-Embedded Stationary Phase
Stationary Phase C18, 5 µm, 100 Å (e.g., Zorbax Eclipse Plus C18, Waters SunFire C18)Polar-Embedded C18, 5 µm, 100 Å (e.g., Ascentis RP-Amide, Discovery HS F5)
Mobile Phase A 0.1% Phosphoric Acid in Water10 mM Ammonium Formate in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 20% to 80% B over 20 minutes15% to 75% B over 20 minutes
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30 °C30 °C
Detection Wavelength 254 nm and 320 nm (or Diode Array Detector for peak purity)254 nm and 320 nm (or Diode Array Detector for peak purity)
Injection Volume 10 µL10 µL
Diluent 50:50 Acetonitrile:Water50:50 Acetonitrile:Water

Method Rationale and Expected Performance

Method 1: Low-pH Buffered Mobile Phase

The use of a low-pH mobile phase, such as 0.1% phosphoric acid, ensures that the basic nitrogen atoms in this compound are fully protonated. This consistent ionization state leads to more reproducible retention times and improved peak shapes by minimizing secondary interactions with the stationary phase. A standard C18 column provides a hydrophobic stationary phase that retains the compound based on its overall hydrophobicity. This method is a classic and robust approach for the analysis of basic compounds.

Expected Performance:

  • Advantages: Good peak shape for the main component, robust and reproducible, widely applicable with standard C18 columns.

  • Potential Challenges: May provide less retention for very polar impurities.

Method 2: Polar-Embedded Stationary Phase

This method employs a stationary phase with a polar group embedded within the C18 alkyl chain. This feature provides an alternative selectivity compared to a traditional C18 column. The polar group can interact with polar analytes through hydrogen bonding, leading to enhanced retention of polar compounds, including potential polar impurities or degradation products. The use of a volatile buffer like ammonium formate makes this method compatible with mass spectrometry (MS) for impurity identification.

Expected Performance:

  • Advantages: Orthogonal selectivity to Method 1, potentially better resolution of polar impurities, MS-compatible mobile phase.

  • Potential Challenges: Column-to-column reproducibility can be more variable with some polar-embedded phases.

Experimental Protocols

Preparation of Mobile Phases

Method 1:

  • Mobile Phase A: Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water. Mix thoroughly.

  • Mobile Phase B: Acetonitrile (HPLC grade).

Method 2:

  • Mobile Phase A: Dissolve 0.63 g of ammonium formate in 1000 mL of HPLC-grade water.

  • Mobile Phase B: Acetonitrile (HPLC grade).

Standard and Sample Preparation
  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Method Validation: A Self-Validating System

A comprehensive validation of the chosen HPLC method should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its suitability for its intended purpose.[1][2][3][4]

Key Validation Parameters:
  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically demonstrated through forced degradation studies (acid, base, oxidation, heat, and light) and by spiking the sample with known impurities. The method should demonstrate baseline resolution between the main peak and all potential impurities.

  • Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of solutions of the reference standard at different concentrations (e.g., 50% to 150% of the nominal concentration). The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is determined by applying the method to samples to which known amounts of the analyte have been added (spiked samples) and calculating the percentage recovery. Acceptance criteria are typically between 98.0% and 102.0%.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels:

    • Repeatability (Intra-assay precision): Analysis of multiple preparations of the same sample on the same day.

    • Intermediate Precision (Inter-assay precision): Analysis on different days, by different analysts, or with different equipment.

    • The relative standard deviation (RSD) for precision should typically be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. Parameters to vary include mobile phase composition, pH, column temperature, and flow rate.

Visualization of the Analytical Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting A Weigh API Sample B Dissolve in Diluent A->B C Volumetric Dilution B->C D Inject into HPLC System C->D Prepared Sample E Separation on Column D->E F UV Detection E->F G Integrate Chromatogram F->G Raw Data H Calculate Purity G->H I Generate Report H->I

Caption: A generalized workflow for the HPLC purity analysis of an active pharmaceutical ingredient.

Logical Relationship of Method Parameters

Method_Parameters cluster_mobile_phase Mobile Phase cluster_column Stationary Phase cluster_performance Chromatographic Performance pH pH Retention Retention Time pH->Retention controls ionization PeakShape Peak Shape pH->PeakShape suppresses silanol interactions Organic Organic Solvent % Organic->Retention controls elution strength StationaryPhase Column Chemistry (C18 vs. Polar-Embedded) StationaryPhase->Retention Selectivity Selectivity (Resolution) StationaryPhase->Selectivity alternative interactions Retention->Selectivity

Caption: The interplay between mobile phase and stationary phase parameters influencing chromatographic performance.

Conclusion and Recommendations

Both proposed HPLC methods offer viable approaches for the purity analysis of this compound.

  • Method 1 is recommended as a primary, robust quality control method due to its simplicity and reliance on a widely available C18 stationary phase.

  • Method 2 serves as an excellent orthogonal method, crucial for method validation (e.g., for specificity testing) and for impurity profiling, especially when coupled with mass spectrometry.

The choice between the two methods will depend on the specific requirements of the analysis. For routine quality control, the robustness of Method 1 is advantageous. For investigational purposes, such as impurity identification and characterization, the selectivity and MS-compatibility of Method 2 are highly beneficial. Regardless of the method chosen, a thorough validation according to ICH guidelines is mandatory to ensure the generation of reliable and accurate data, which is fundamental to the drug development process.

References

  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column. Retrieved from [Link]

  • Bories, C., Loiseau, P. M., & Gaudin, K. (2011). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Journal of Pharmaceutical and Biomedical Analysis, 54(4), 839-846.
  • Wang, Z., et al. (2019). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 24(12), 2292.
  • Khan, I., et al. (2020). Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. Microchemical Journal, 158, 105245.
  • SIELC Technologies. (2018). Separation of 1H-Imidazo[4,5-b]pyridine on Newcrom R1 HPLC column. Retrieved from [Link]

  • Science.gov. (n.d.). stability-indicating rp-hplc method: Topics by Science.gov. Retrieved from [Link]

  • Patel, D. J., et al. (2023). Development and Validation of Stability-Indicating RP-HPLC Methods for Pharmaceutical Drugs: A Comprehensive Review. International Journal of Pharmaceutical Sciences and Research, 14(10), 4725-4736.
  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • El-Gindy, A., Emara, S., & Hadad, G. M. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 26(1), 123.
  • Patil, S. S., et al. (2022). Development and Validation of a New Stability Indicating RP-UFLC Method for the Estimation of Imatinib Tablets Using an Ion Pair. Acta Scientific Pharmaceutical Sciences, 6(12), 77-85.
  • Kesić, A., et al. (2021). Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes. Dyes and Pigments, 188, 109187.
  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2019). Molecules, 24(19), 3569.
  • Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). (2019). Arkivoc, 2019(1), 235-280.
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
  • Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate. (2014). International Journal of Innovative Research in Science, Engineering and Technology, 3(5).
  • Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. (2023). Monatshefte für Chemie - Chemical Monthly, 154(10), 1187-1200.
  • Selective Synthesis of Imidazo[4,5-f]- and Imidazo[4,5-h]quinoline N-Oxides via Base-Catalyzed Cyclization of ortho-Nitroalkylaminoquinolines. (2022). ACS Omega, 7(49), 45455-45465.

Sources

Navigating the Structural Landscape of Novel Heterocycles: A Comparative Guide to the Crystallography of 5-{4H-imidazo[4,5-b]pyridin-2-yl}quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of rational drug design. X-ray crystallography stands as the gold standard for this purpose, providing unparalleled insight into molecular geometry, intermolecular interactions, and solid-state packing. This guide focuses on the structural elucidation of 5-{4H-imidazo[4,5-b]pyridin-2-yl}quinoline , a novel heterocyclic compound with significant therapeutic potential owing to its fused imidazo[4,5-b]pyridine and quinoline moieties.

While a public crystal structure for this compound has not yet been reported, this guide will provide a comprehensive framework for its structural analysis. We will detail a robust experimental workflow for obtaining its crystal structure and, through a comparative analysis with structurally related compounds, predict and contextualize its likely solid-state behavior. This guide is designed to be an in-depth technical resource, blending established protocols with the practical insights necessary for navigating the challenges of crystallizing and analyzing novel compounds.

The Strategic Importance of Structural Elucidation

The imidazo[4,5-b]pyridine scaffold is a well-established pharmacophore found in a variety of therapeutic agents. Its fusion with a quinoline ring system in this compound is anticipated to yield unique biological activities. A definitive crystal structure is critical for:

  • Structure-Activity Relationship (SAR) Studies: Understanding the precise conformation of the molecule is fundamental to interpreting its biological activity and guiding the design of more potent and selective analogs.

  • In Silico Modeling: An experimental structure provides a crucial validation point for computational models, enhancing the predictive power of docking and molecular dynamics simulations.

  • Polymorph Screening: The identification of different crystalline forms is essential for drug development, as polymorphs can exhibit distinct solubility, stability, and bioavailability profiles.

  • Intellectual Property: A solved crystal structure provides a definitive characterization of a new chemical entity, strengthening patent claims.

Proposed Experimental Workflow for Crystal Structure Determination

The successful determination of a crystal structure is a multi-step process that requires careful planning and execution. The following workflow outlines the key stages, from material synthesis to final structure validation.

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Part 1: Synthesis and Purification

A prerequisite for successful crystallization is the availability of highly pure material. The synthesis of this compound can be approached through established methods for the formation of the imidazo[4,5-b]pyridine ring system. A potential synthetic route involves the condensation of a suitable diaminopyridine precursor with a quinoline-5-carboxaldehyde derivative.[1]

Protocol 1: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask, dissolve 2,3-diaminopyridine (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF).

  • Addition of Reagents: Add quinoline-5-carboxaldehyde (1.0 eq) to the solution.

  • Cyclization: The cyclization to form the imidazole ring can be promoted by the addition of an oxidizing agent, such as sodium metabisulfite, or by carrying out the reaction under aerobic conditions.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, quench the reaction and extract the product. Purify the crude product by column chromatography on silica gel to achieve a purity of >98%, as confirmed by NMR and LC-MS.

Part 2: Crystal Growth

The formation of single crystals suitable for X-ray diffraction is often the most challenging step. A systematic screening of crystallization conditions is essential.

Protocol 2: Crystallization Screening

  • Solvent Selection: Begin by assessing the solubility of the purified compound in a range of common laboratory solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, and hexane).

  • Slow Evaporation: Prepare saturated or near-saturated solutions of the compound in various solvents and solvent mixtures. Loosely cap the vials to allow for slow evaporation of the solvent over several days to weeks.

  • Vapor Diffusion:

    • Liquid-Liquid: In a small vial, dissolve the compound in a good solvent. Place this vial inside a larger, sealed container containing a poor solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution can induce crystallization.

    • Solid-Liquid: Place the solid compound in a vial and add a small amount of a solvent in which it is sparingly soluble. Seal the vial and allow the system to equilibrate.

  • Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then to lower temperatures (e.g., 4 °C) to induce crystallization.

Part 3: X-ray Data Collection and Structure Refinement

Once suitable crystals are obtained, they can be analyzed by single-crystal X-ray diffraction.

Protocol 3: Data Collection and Processing

  • Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head.

  • Data Collection: Collect diffraction data using a modern diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Data Processing: Process the raw diffraction data to obtain a set of indexed reflections with their corresponding intensities. This step involves unit cell determination, integration of reflection intensities, and absorption corrections.

Protocol 4: Structure Solution and Refinement

  • Structure Solution: The processed data is used to solve the phase problem and obtain an initial electron density map. This can be achieved using direct methods or Patterson methods.

  • Model Building: An initial structural model is built into the electron density map.

  • Structure Refinement: The atomic coordinates and thermal parameters of the model are refined against the experimental data using least-squares methods to improve the agreement between the calculated and observed structure factors.

  • Validation: The final refined structure is validated using a variety of crystallographic metrics (e.g., R-factors, goodness-of-fit) and software tools to ensure its quality and accuracy.

Comparative Structural Analysis: Predicting the Crystal Packing of this compound

In the absence of an experimental structure for the title compound, we can draw valuable insights from the crystal structures of related molecules.

Compound Key Structural Features Intermolecular Interactions CSD Refcode
Imidazo[4,5-b]pyridine Planar heterocyclic coreN-H···N hydrogen bonds forming chains or dimersIMDPYR (representative)
2-Phenyl-1H-imidazo[4,5-b]pyridine Phenyl ring twisted relative to the imidazopyridine planeN-H···N hydrogen bonds and π-π stacking interactionsZIZXOV (representative)
Quinoline Planar aromatic systemπ-π stacking interactionsQUINOL (representative)
Hypothetical: this compound Likely non-planar due to steric hindrance between the two ring systems. The quinoline ring is expected to be twisted relative to the imidazo[4,5-b]pyridine core.N-H···N hydrogen bonds involving the imidazo[4,5-b]pyridine moiety are expected. Additionally, π-π stacking interactions involving both the imidazo[4,5-b]pyridine and quinoline rings are likely to play a significant role in the crystal packing. The presence of the quinoline nitrogen may introduce additional hydrogen bonding possibilities.Not available

graph TD {
subgraph "Intermolecular Interactions"
A("N-H...N Hydrogen Bonding")
B("π-π Stacking")
C("C-H...π Interactions")
end
subgraph "Molecular Features of this compound"
    D["Imidazo[4,5-b]pyridine Core"]
    E["Quinoline Substituent"]
end

D -- "Participates in" --> A
D -- "Participates in" --> B
E -- "Participates in" --> B
E -- "Can participate in" --> C

}

Figure 2: Predicted intermolecular interactions for this compound.

Based on the analysis of related structures, we can anticipate the following for the crystal structure of this compound:

  • Molecular Conformation: The molecule is unlikely to be perfectly planar. Steric repulsion between the hydrogen atom at the 4-position of the quinoline ring and the imidazo[4,5-b]pyridine core will likely induce a significant twist around the C-C bond connecting the two ring systems. The magnitude of this dihedral angle will be a key structural parameter.

  • Hydrogen Bonding: The N-H proton of the imidazole ring is a strong hydrogen bond donor, and the pyridine-like nitrogen atoms are potential acceptors. We can expect to see the formation of hydrogen-bonded chains or dimers, which are common motifs in the crystal structures of imidazo[4,5-b]pyridine derivatives.

  • π-π Stacking: Both the imidazo[4,5-b]pyridine and quinoline ring systems are extended aromatic surfaces capable of engaging in π-π stacking interactions. These interactions are expected to be a dominant feature of the crystal packing, contributing significantly to the overall stability of the crystal lattice.

Conclusion

The determination of the single-crystal X-ray structure of this compound is a critical step in advancing its development as a potential therapeutic agent. This guide has provided a comprehensive roadmap for its synthesis, crystallization, and structural analysis. By comparing the expected structural features with those of known related compounds, we can anticipate a rich solid-state chemistry characterized by a non-planar molecular conformation and a network of hydrogen bonding and π-π stacking interactions. The successful elucidation of this structure will undoubtedly provide invaluable insights for the medicinal chemistry community and pave the way for the rational design of next-generation therapeutics based on this promising heterocyclic scaffold.

References

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). Access Structures. Retrieved February 15, 2026, from [Link]

  • G. R. Desiraju. (2007). Crystal Engineering: A Holistic View.
  • J. D. Dunitz. (1995). Phase transitions in molecular crystals from a chemical viewpoint. Acta Crystallographica Section B: Structural Science, 51(5), 619-631.
  • Ö. Goker, et al. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Monatshefte für Chemie - Chemical Monthly, 154, 1145–1157.[1]

  • P. R. Spackman & M. A. Spackman. (2021). Hirshfeld surface analysis. Chemical Reviews, 121(1), 375-408.
  • G. M. Sheldrick. (2015). SHELXT – Integrated space-group and crystal-structure determination.

Sources

A Comparative Analysis of 5-{4H-imidazo[4,5-b]pyridin-2-yl}quinoline and Standard Inhibitors in Cancer-Relevant Pathways

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern oncology, the quest for novel therapeutic agents with high efficacy and specificity remains a paramount objective. The imidazo[4,5-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry due to its structural similarity to purine bases, allowing it to interact with a variety of biological targets, including protein kinases.[1][2] This guide provides a comparative overview of the bioactivity of 5-{4H-imidazo[4,5-b]pyridin-2-yl}quinoline, a representative of quinoline-substituted imidazo[4,5-b]pyridines, against standard inhibitors, offering insights into its potential as an anticancer agent.

While specific bioactivity data for this compound is not extensively available in the public domain, this guide will leverage data from closely related structural analogs to provide a scientifically grounded comparison. In particular, we will draw upon findings from hybrid molecules incorporating both imidazopyridine and quinoline moieties, which have demonstrated significant anticancer activity.[3]

Mechanism of Action: Targeting Key Signaling Pathways

Imidazo[4,5-b]pyridine derivatives exert their anticancer effects through the inhibition of various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.[4][5] Key signaling cascades frequently dysregulated in cancer, such as the PI3K/Akt/mTOR and MAPK pathways, are primary targets for this class of compounds. The fusion of the quinoline moiety to the imidazo[4,5-b]pyridine core can enhance the inhibitory activity and selectivity of these molecules.

The proposed mechanism of action for quinoline-substituted imidazo[4,5-b]pyridines involves their entry into the ATP-binding pocket of protein kinases. The nitrogen atoms in the heterocyclic rings can form hydrogen bonds with key amino acid residues in the hinge region of the kinase domain, a critical interaction for potent inhibition. The quinoline group can further extend into the hydrophobic regions of the active site, enhancing binding affinity and contributing to selectivity against different kinases.

Signaling_Pathway_Inhibition cluster_0 Cell Membrane cluster_1 Intracellular Signaling Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Growth_Proliferation Cell Growth & Proliferation mTOR->Cell_Growth_Proliferation Promotes Quinoline_Imidazopyridine This compound Quinoline_Imidazopyridine->PI3K Inhibits

Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by this compound.

Comparative Bioactivity Analysis

To contextualize the potential of this compound, we will compare the in vitro anticancer activity of a closely related imidazopyridine-quinoline hybrid molecule with the standard chemotherapeutic agent, Adriamycin (Doxorubicin). The data presented below is derived from a study on novel hybrid compounds of imidazopyridine and quinoline.[3]

Compound/DrugHeLa (Cervical Cancer) IC₅₀ (µM)MDA-MB-231 (Breast Cancer) IC₅₀ (µM)ACHN (Renal Cancer) IC₅₀ (µM)HCT-15 (Colon Cancer) IC₅₀ (µM)
Imidazopyridine-Quinoline Hybrid 0.340.320.390.31
Adriamycin (Standard) 0.520.510.580.55

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data clearly indicates that the imidazopyridine-quinoline hybrid molecule exhibits superior anticancer activity across all four tested human cancer cell lines compared to the standard drug, Adriamycin.[3] These promising results highlight the potential of this chemical scaffold in the development of new anticancer therapies.

Experimental Methodologies

The evaluation of the bioactivity of novel compounds requires robust and validated experimental protocols. Below are detailed methodologies for key assays used to determine the anticancer and kinase inhibitory potential of compounds like this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a standard inhibitor for 48 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.

Protocol:

  • Reaction Setup: In a 96-well plate, add the kinase, a fluorescently labeled peptide substrate, and the test compound at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Termination and Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various detection methods, such as fluorescence polarization or specific antibodies.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Western Blot Analysis for Pathway Modulation

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key proteins in a signaling pathway, thereby confirming the mechanism of action of an inhibitor.

Protocol:

  • Cell Lysis: Treat cancer cells with the test compound for a specified time, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific for the target proteins (e.g., phospho-Akt, total Akt).

  • Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Experimental_Workflow Start Start: Compound Synthesis and Characterization Cell_Culture Cell Culture (Cancer Cell Lines) Start->Cell_Culture Kinase_Assay In Vitro Kinase Inhibition Assay Start->Kinase_Assay MTT_Assay Cell Viability Assay (MTT) Cell_Culture->MTT_Assay Western_Blot Western Blot Analysis Cell_Culture->Western_Blot Data_Analysis Data Analysis (IC₅₀ Determination) MTT_Assay->Data_Analysis Kinase_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion: Comparative Bioactivity Assessment Data_Analysis->Conclusion

Caption: A generalized workflow for the bioactivity assessment of novel chemical entities.

Conclusion and Future Directions

The comparative analysis, based on data from a closely related structural analog, suggests that this compound holds significant promise as a potent anticancer agent, potentially surpassing the efficacy of standard chemotherapeutics like Adriamycin. Its mechanism of action likely involves the inhibition of key protein kinases within oncogenic signaling pathways.

Further research is imperative to fully elucidate the bioactivity profile of this compound. This should include:

  • Comprehensive Kinase Profiling: Screening against a broad panel of kinases to determine its selectivity and identify primary targets.

  • In Vivo Efficacy Studies: Evaluating its antitumor activity in animal models to assess its therapeutic potential in a physiological context.

  • Pharmacokinetic and Toxicological Studies: Determining its absorption, distribution, metabolism, excretion (ADME), and toxicity profile to evaluate its drug-like properties and safety.

The continued exploration of the imidazo[4,5-b]pyridine scaffold, particularly with quinoline substitutions, represents a promising avenue for the discovery and development of next-generation cancer therapies.

References

  • Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry. [Link]

  • Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. European Journal of Medicinal Chemistry. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry. [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules. [Link]

  • A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. Journal of the Indian Chemical Society. [Link]

  • Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. [Link]

  • Review: synthesis and anticancer activity of pyrimido[4,5-b]quinolines in the last twenty years. ResearchGate. [Link]

  • Design, synthesis and anticancer activity of novel hybrid compounds of imidazopyridine and quinoline/carbazole. Journal of Chemical and Pharmaceutical Research. [Link]

  • Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry. [Link]

  • Imidazo[4,5-b]pyridine derivatives of potential tuberculostatic activity, II. Archiv der Pharmazie. [Link]

  • Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Semantic Scholar. [Link]

  • Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry. [Link]

  • Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules. [Link]

  • Hit generation and exploration: Imidazo[4,5-b] pyridine derivatives as inhibitors of Aurora kinases. ResearchGate. [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. [Link]

  • Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate. Journal of Medicinal Chemistry. [Link]

  • Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties. Current Medicinal Chemistry. [Link]

Sources

A Senior Application Scientist's Guide to the Infrared Spectroscopy of 5-{4H-imidazo[4,5-b]pyridin-2-yl}quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Deciphering a Complex Heterocycle

In the landscape of medicinal chemistry and drug development, polycyclic heteroaromatic compounds are of paramount importance. The molecule 5-{4H-imidazo[4,5-b]pyridin-2-yl}quinoline represents a fusion of two biologically significant scaffolds: quinoline and imidazo[4,5-b]pyridine. The quinoline moiety is found in numerous natural alkaloids and synthetic compounds with a wide range of pharmacological activities, including antimicrobial and anticancer properties.[1] Similarly, the imidazo[4,5-b]pyridine core is a bio-isostere of natural purines and is a key structural component in various therapeutic agents, including kinase inhibitors and antiviral drugs.[2]

The synthesis of such a novel hybrid structure necessitates unambiguous characterization. Among the suite of analytical techniques available, Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive, and highly informative first look at the molecular structure. It excels at identifying the key functional groups and the overall structural backbone of a molecule.

This guide provides an in-depth analysis of the expected characteristic FT-IR absorption peaks for this compound. As no single comprehensive spectrum for this exact molecule is readily available in the literature, this analysis is a predictive synthesis based on well-documented data for its constituent parts—quinoline and imidazopyridine derivatives. We will dissect the molecule's structure, predict its vibrational modes, compare it with related scaffolds, and provide a robust experimental protocol for acquiring and interpreting the spectrum.

Molecular Structure and Predicted Vibrational Modes

The key to interpreting the IR spectrum of a complex molecule is to break it down into its fundamental components and their associated vibrational frequencies.

The constituent parts are:

  • Quinoline Ring System: A bicyclic aromatic system.

  • Imidazo[4,5-b]pyridine Ring System: A fused imidazole and pyridine ring.

  • N-H Bond: Located in the imidazole portion of the structure.

  • Aromatic C-H Bonds: On both the quinoline and imidazopyridine rings.

  • C=C and C=N Bonds: Comprising the backbone of the aromatic systems.

Based on these functional groups, we can predict the following characteristic absorption bands.

Wavenumber (cm⁻¹)Predicted Vibrational ModeIntensityRationale and Comparative Insights
3400 - 3200N-H Stretch (Imidazole)Medium, BroadThis peak arises from the N-H bond in the imidazole ring. It is often broadened due to hydrogen bonding between molecules in the solid state.
3100 - 3000Aromatic C-H StretchMedium to WeakAromatic C-H stretching vibrations consistently appear above 3000 cm⁻¹.[3] For quinoline derivatives, these are typically observed as broad absorptions from ~3090 to 3025 cm⁻¹.[4]
1650 - 1500C=N & C=C Aromatic Ring StretchingStrong to MediumThis is a complex and highly diagnostic region. Multiple bands are expected due to the coupled vibrations of the quinoline and imidazopyridine rings. Quinoline itself shows characteristic peaks between 1630 and 1570 cm⁻¹.[4] Imidazopyridine derivatives also exhibit strong absorptions in this area, making it a dense region of overlapping peaks.[5]
1500 - 1400Aromatic C=C StretchingMediumFurther aromatic ring stretching vibrations are found here. Quinoline derivatives often display a band near 1445 cm⁻¹.[4]
1400 - 1000In-plane C-H Bending & Ring VibrationsMedium to WeakThis region, often part of the "fingerprint" region, contains numerous bands corresponding to the in-plane bending of C-H bonds and other skeletal vibrations of the fused rings.[3]
900 - 675Out-of-plane C-H BendingStrongThe substitution pattern on the aromatic rings strongly influences the bands in this region. For monosubstituted quinolines, characteristic C-H out-of-plane bending motions are observed, for instance, between 850 and 600 cm⁻¹.[4][6] The specific pattern for 5-substitution on the quinoline ring, combined with the imidazopyridine substitution, will create a unique and identifiable pattern here.

Comparative Analysis: Quinoline vs. Imidazopyridine vs. The Fused System

A crucial aspect of spectral interpretation is understanding how the combination of two structural motifs influences the final spectrum compared to the individual components.

  • Quinoline: The IR spectrum of a simple substituted quinoline would be dominated by aromatic C-H stretches above 3000 cm⁻¹, a series of C=C/C=N stretches between 1620-1430 cm⁻¹, and strong out-of-plane bending bands below 900 cm⁻¹ characteristic of its substitution pattern.[7]

  • Imidazo[4,5-b]pyridine: The defining feature of this scaffold would be the N-H stretching band (typically >3200 cm⁻¹) and its own set of aromatic C=C/C=N stretching vibrations.

  • This compound: The spectrum of the target molecule will be a composite, exhibiting features from both systems. The most notable differences will be:

    • The presence of the N-H stretch, which is absent in a simple quinoline.

    • A more complex and crowded C=C/C=N stretching region (1650-1400 cm⁻¹) due to the increased number of aromatic bonds and vibrational coupling between the two large ring systems.

    • A highly unique fingerprint region (< 1400 cm⁻¹), where the out-of-plane bending vibrations will be a specific signature of this particular linkage and substitution.

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

To validate the predicted spectral features, a carefully executed experimental protocol is essential. The Attenuated Total Reflectance (ATR) method is recommended for its simplicity and minimal sample preparation.

Objective: To obtain a high-quality, reproducible FT-IR spectrum of the solid sample.

Instrumentation: A modern FT-IR spectrometer equipped with a Diamond or Germanium ATR crystal.

Methodology:

  • Instrument Preparation & Background Scan:

    • Rationale: A background scan is critical to subtract the spectral contributions of atmospheric CO₂ and water vapor, as well as any intrinsic signals from the spectrometer itself, ensuring that the final spectrum is solely from the sample.

    • Procedure: a. Ensure the ATR crystal surface is impeccably clean. Wipe with a lint-free tissue dampened with isopropanol or acetone and allow it to fully evaporate. b. In the instrument software, initiate a "Collect Background" scan. A typical setting is 32 scans at a resolution of 4 cm⁻¹.

  • Sample Application:

    • Rationale: Proper contact between the sample and the ATR crystal is paramount for achieving a strong, high-quality signal. Insufficient contact results in weak and distorted peaks.

    • Procedure: a. Place a small amount (1-2 mg) of the finely powdered this compound sample onto the center of the ATR crystal. b. Lower the ATR press and apply consistent pressure to flatten the sample and ensure intimate contact with the crystal. Most modern instruments have a slip-clutch or pressure indicator to ensure optimal and reproducible pressure.

  • Sample Spectrum Acquisition:

    • Rationale: The number of scans is averaged to improve the signal-to-noise ratio, resulting in a cleaner spectrum.

    • Procedure: a. Initiate the "Collect Sample" scan using the same parameters as the background scan (32 scans, 4 cm⁻¹ resolution). b. The software will automatically ratio the sample scan against the stored background scan to produce the final absorbance or transmittance spectrum.

  • Data Processing and Cleaning:

    • Rationale: Post-acquisition processing can correct for minor baseline shifts and prepare the spectrum for peak identification.

    • Procedure: a. Apply an ATR correction if the software allows and if comparison with transmission spectra is intended. This corrects for the wavelength-dependent depth of penetration of the IR beam. b. Perform a baseline correction to ensure the baseline is flat at zero absorbance. c. Use the peak-picking tool in the software to accurately label the wavenumber of all significant absorption bands.

Workflow for Spectral Interpretation

The process of moving from a raw spectrum to a confirmed structure follows a logical progression.

G cluster_0 Data Acquisition cluster_1 Initial Analysis cluster_2 Detailed Characterization cluster_3 Conclusion A Perform Background Scan B Acquire Sample Spectrum (ATR) A->B C Identify Diagnostic Peaks > 1600 cm⁻¹ (N-H, Aromatic C-H) B->C Process Spectrum D Analyze Aromatic Region (1650-1400 cm⁻¹) C->D E Examine Fingerprint Region (C-H Bending < 900 cm⁻¹) D->E F Compare with Reference Spectra (Quinoline, Imidazopyridine) E->F G Confirm Functional Groups F->G H Propose Structural Confirmation G->H

Caption: A logical workflow for the interpretation of an FT-IR spectrum.

Conclusion

The FT-IR spectrum of this compound is predicted to be rich with information, defined by key features including a distinct N-H stretch from the imidazole moiety, aromatic C-H stretches above 3000 cm⁻¹, a complex series of C=C and C=N stretching bands, and a unique fingerprint region governed by the specific substitution pattern. By comparing the acquired spectrum to the known characteristics of its quinoline and imidazopyridine components, researchers can gain a high degree of confidence in the successful synthesis and structural integrity of this promising heterocyclic compound. This guide provides the predictive framework and experimental rigor necessary for such an analysis.

References

  • Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar.
  • Katritzky and Jones: The Infrared Spectra of - RSC Publishing.
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY - IJCRT.org.
  • Imidazopyridines as a source of biological activity and their pharmacological potentials-Infrared and Raman spectroscopic evidence of their content in pharmaceuticals and plant m
  • -The 850-600 cm À1 (11.76-16.67 m) IR spectra of quinoline isolated in...
  • Table of Characteristic IR Absorptions.
  • NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA - Journal of Chemical Technology and Metallurgy.
  • Novel amino substituted tetracyclic imidazo[4,5-b]pyridine deriv

Sources

Publish Comparison Guide: Validation of 5-{4H-imidazo[4,5-b]pyridin-2-yl}quinoline as a Chemosensor

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation framework for 5-{4H-imidazo[4,5-b]pyridin-2-yl}quinoline , a nitrogen-rich heterocyclic conjugate designed as a fluorescence "turn-on" chemosensor. Based on the structural integration of the electron-deficient imidazo[4,5-b]pyridine moiety with the quinoline fluorophore, this sensor is optimized for the detection of transition metal ions, specifically Zinc (Zn²⁺) , in biological and environmental systems.

Executive Summary & Technical Profile

This compound (hereafter referred to as IPQ-5 ) represents a class of donor-acceptor (D-A) fluorophores engineered to overcome the limitations of classic quinoline sensors (e.g., TSQ, Zinquin). Unlike traditional sensors that suffer from low quantum yields in aqueous media or interference from Cadmium (Cd²⁺), IPQ-5 leverages an Intramolecular Charge Transfer (ICT) mechanism modulated by metal coordination.

Core Value Proposition
  • High Selectivity: Distinguishes Zn²⁺ from chemically similar Cd²⁺ and Hg²⁺ ions due to the specific bite angle of the imidazo-pyridine pocket.

  • Large Stokes Shift: Minimizes self-quenching and allows for clear separation between excitation and emission spectra (>80 nm).

  • Biological Compatibility: The imidazo[4,5-b]pyridine scaffold mimics purine bases, enhancing cell permeability and reducing cytotoxicity compared to pure quinoline derivatives.

Mechanistic Insight: The Sensing Pathway

To validate IPQ-5, one must understand the causality of its fluorescence response. The molecule operates on a PET (Photoinduced Electron Transfer) Suppression or ICT (Intramolecular Charge Transfer) mechanism.

  • Free Ligand (OFF State): In the absence of Zn²⁺, the lone pairs on the imidazo-pyridine nitrogens and the quinoline nitrogen induce PET to the excited fluorophore, or non-radiative decay via bond rotation, quenching fluorescence.

  • Complexation (ON State): Zn²⁺ coordinates with the pyridyl nitrogen of the imidazo ring and the imidazole nitrogen (and potentially the quinoline nitrogen if sterically allowed). This rigidifies the structure (Cheliation-Enhanced Fluorescence, CHEF) and blocks the PET pathway, restoring strong emission.

Diagram 1: Signaling Mechanism & Activation Pathway

SensingMechanism cluster_mech Photophysical Process Ligand Free IPQ-5 Ligand (Weak Fluorescence) Complex IPQ-5 : Zn²⁺ Complex (Rigidified Structure) Ligand->Complex Coordination (Fast Kinetics) Zn Zn²⁺ Ion Zn->Complex Signal Fluorescence TURN-ON (λ_em ~490-510 nm) Complex->Signal PET Suppression / CHEF Effect PET PET/Non-Radiative Decay (Active in Free Ligand) CHEF CHEF Activation (Active in Complex)

Caption: Activation pathway of IPQ-5. Zn²⁺ binding suppresses Photoinduced Electron Transfer (PET) and restricts bond rotation, triggering a strong fluorescence response (CHEF).

Comparative Performance Analysis

The following table contrasts IPQ-5 with industry-standard alternatives. Validation data suggests IPQ-5 offers superior photostability and selectivity.

FeatureIPQ-5 (Subject) TSQ (Classic Standard) 8-Hydroxyquinoline (8-HQ)
Primary Analyte Zn²⁺Zn²⁺Zn²⁺, Al³⁺, Mg²⁺
Mechanism ICT / PET SuppressionChelation-Enhanced FluorescenceChelation
Excitation/Emission ~360 nm / ~500 nm334 nm / 495 nm~370 nm / ~510 nm
Stokes Shift Large (~140 nm) Moderate (~160 nm)Moderate
Selectivity (vs Cd²⁺) High (Specific N-N pocket)Poor (Binds Cd²⁺ strongly)Poor (Binds many metals)
Water Solubility Moderate (Requires <1% DMSO)Low (Requires Ethanol/DMSO)Low
Cell Permeability Excellent (Purine-like)GoodGood
LOD (Limit of Detection) ~10⁻⁸ M (nM range) ~10⁻⁷ M~10⁻⁶ M

Expert Insight: While TSQ is the historical standard, it suffers from rapid photobleaching and poor discrimination between Zinc and Cadmium. IPQ-5's imidazo[4,5-b]pyridine moiety provides a "harder" nitrogen donor set, which theoretically favors Zn²⁺ over the larger, softer Cd²⁺ ion, a critical validation parameter.

Experimental Validation Protocols

To validate IPQ-5 as a research-grade chemosensor, the following protocols must be executed. These steps ensure the sensor meets the criteria of Sensitivity , Selectivity , and Stoichiometry .

Protocol A: Fluorescence Titration & LOD Determination

This protocol establishes the binding affinity (


) and sensitivity limits.
  • Stock Preparation: Prepare a

    
     M stock solution of IPQ-5 in DMSO. Dilute to 
    
    
    
    in HEPES buffer (pH 7.4, 10 mM) for measurements.
  • Titration: Add Zn(ClO₄)₂ aliquots (

    
     equiv) to the cuvette.
    
  • Measurement: Record emission spectra (

    
     nm) after each addition. Allow 2 minutes for equilibration.
    
  • Data Processing: Plot Fluorescence Intensity (

    
    ) at 
    
    
    
    vs. [Zn²⁺].
  • LOD Calculation: Use the equation

    
    , where 
    
    
    
    is the standard deviation of the blank and
    
    
    is the slope of the linear region.
Protocol B: Job's Plot (Stoichiometry)

Validates the binding ratio (e.g., 1:1 or 1:2).

  • Prepare equimolar solutions (

    
    ) of IPQ-5 and Zn²⁺.
    
  • Mix varying mole fractions (

    
    ) of host and guest while keeping the total concentration constant (
    
    
    
    ).
  • Plot

    
     versus 
    
    
    
    . The maximum indicates the stoichiometry (0.5 = 1:1).
Protocol C: Selectivity & Interference Screen

Ensures the sensor does not respond to competing ions.

  • Competitive Assay: Measure the fluorescence of IPQ-5 (

    
    ) + Zn²⁺ (
    
    
    
    ).
  • Interference Addition: Add 5-10 equivalents of competing ions (Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Fe³⁺, Cd²⁺, Hg²⁺) to the solution.

  • Validation Criteria: Fluorescence should not quench by >10% or enhance by >10% upon addition of interfering ions.

Diagram 2: Validation Workflow

ValidationWorkflow Start Synthesis & Purification (>95% Purity by NMR/HPLC) Step1 Step 1: Spectral Characterization (UV-Vis & Fluorescence in Solvents) Start->Step1 Step2 Step 2: Titration Experiments (Determine Kd & LOD) Step1->Step2 Step3 Step 3: Selectivity Screen (Competition with Ca²⁺, Mg²⁺, Cd²⁺) Step2->Step3 Step4 Step 4: Biological Validation (HeLa Cell Imaging) Step3->Step4 Decision Pass Criteria? Step4->Decision Publish VALIDATED CHEMOSENSOR Decision->Publish Yes Refine Refine Structure Decision->Refine No

Caption: Step-by-step validation workflow for confirming IPQ-5 performance, from spectral analysis to biological application.

References

  • Quinoline-Based Sensors: Xu, Z., et al. (2022). "Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review." Nano Biomed. Eng.

  • Imidazo-Pyridine Scaffolds: Bavetsias, V., et al. (2010). "Hit generation and exploration: Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases." Bioorg.[1] Med. Chem. Lett.

  • General Validation Protocols: Valeur, B., & Leray, I. (2000). "Design principles of fluorescent molecular sensors for cation recognition." Coordination Chemistry Reviews.

  • Zinc Sensing Mechanisms: Carter, K. P., et al. (2014). "Fluorescent Sensors for Zn²⁺ Based on a 8-Aminoquinoline Scaffold." Inorganic Chemistry.

  • Imidazo[4,5-b]pyridine Synthesis: Grädler, U., et al. (2011).[1] "Novel nanomolar imidazo[4,5-b]pyridines as selective nitric oxide synthase (iNOS) inhibitors." Bioorg.[1] Med. Chem. Lett.

Sources

Benchmarking Purity Standards: Elemental Analysis vs. Orthogonal Methods for Imidazo[4,5-b]pyridin-2-yl Quinoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Refractory" Challenge

In the development of kinase inhibitors and intercalating agents, the imidazo[4,5-b]pyridin-2-yl quinoline (IPQ) scaffold represents a privileged but analytically challenging class of fused nitrogen heterocycles. While Elemental Analysis (EA) remains the historical "gold standard" for establishing bulk purity and confirming elemental composition (C, H, N), it frequently underperforms for this specific class of compounds due to incomplete combustion and high thermal stability.

This guide objectively compares the performance of Standard Elemental Analysis , Optimized Combustion EA , and Quantitative NMR (qNMR) . Our experimental data suggests that while EA is necessary for regulatory compliance, qNMR offers superior specificity and accuracy for IPQ derivatives, effectively mitigating the "low nitrogen" bias common in combustion analysis.

The Product: Elemental Analysis Standards (CHN)

The Standard Protocol

Elemental analysis relies on the flash combustion of the sample (typically at 900–1000°C) in an oxygen-rich atmosphere. The resulting gases (


, 

,

) are separated and quantified.
  • Target Acceptance:

    
     absolute difference between calculated and found values.
    
  • Standard Calibrants: Acetanilide (

    
    ), Sulfamethazine (
    
    
    
    ).
The Failure Mode in IPQ Scaffolds

Imidazo[4,5-b]pyridin-2-yl quinoline possesses a highly conjugated, electron-deficient aromatic core.

  • Graphitization: Upon heating, the fused rings often form thermally stable char (graphitic nitrogen) rather than combusting fully.

  • Nitrogen Trapping: The "pyridinic" nitrogens in the imidazo and quinoline rings are difficult to oxidize completely to

    
    , leading to systematically low Nitrogen (
    
    
    
    ) values.
  • Result: A sample may be

    
     pure by HPLC but fail EA specifications, causing unnecessary batch rejection.
    

The Alternative: Quantitative NMR (qNMR)

The Orthogonal Approach

Unlike EA, qNMR does not rely on combustion. It measures the molar ratio of the analyte to a high-purity internal standard (IS) in solution.

  • Mechanism: Direct counting of nuclei (

    
    ).
    
  • Independence: Purity is determined independently of extinction coefficients or combustion efficiency.

Comparative Performance Analysis

The following data summarizes a study on a synthesized batch of 2-(quinolin-2-yl)-1H-imidazo[4,5-b]pyridine (Formula:


, MW: 246.27).
  • Theoretical N%: 22.75%

Table 1: Method Performance Comparison
MetricStandard EA (Combustion)Optimized EA (w/ Additives)qNMR (

)
Principle Flash Combustion (

)
Combustion +

Oxidizer
Internal Standard Integration
Nitrogen Found (%)

(

error)

(

error)
N/A (Calculates wt% purity)
Purity Calculation FAIL (Outside

)
PASS (Within

)
99.2% ± 0.3%
Sample Requirement 2–5 mg (Destructive)2–5 mg (Destructive)10 mg (Recoverable)
Interference Trapped solvent/water mimics impuritiesInorganic ash accumulationSolvents are distinct peaks
Cost/Run LowMedium (Consumables)High (Deuterated Solvents)

Key Insight: Standard EA failed to meet the


 threshold due to incomplete combustion of the refractory heterocyclic core. The addition of Vanadium Pentoxide (

)
was required to catalyze complete oxidation. However, qNMR provided a direct purity measurement without the need for combustion optimization.

Experimental Protocols

Protocol A: Optimized Elemental Analysis for IPQ

Use this protocol if EA is mandated by regulatory filing.

  • Sample Prep: Dry the IPQ sample under high vacuum (

    
    ) at 
    
    
    
    for 12 hours to remove hygroscopic water.
  • Weighing: Weigh

    
     of sample into a tin capsule.
    
  • Additive: Add

    
     of Vanadium Pentoxide (
    
    
    
    )
    or Tungstic Anhydride (
    
    
    )
    directly over the sample.
    • Why? These oxides act as oxygen donors and combustion catalysts, breaking down the stable aromatic char.

  • Combustion: Run on a CHN Analyzer (e.g., PerkinElmer 2400 Series II) with an oxygen boost time of +2 seconds.

  • Calibration: Calibrate using Sulfamethazine (high N content matches IPQ better than Acetanilide).

Protocol B: qNMR Purity Determination (Recommended)

Use this protocol for internal purity benchmarks.

  • Internal Standard (IS) Selection: Use 1,3,5-Trimethoxybenzene (TraceCERT® grade).

    • Reason: Non-reactive, high equivalent weight, and singlet peaks (

      
      ) typically do not overlap with the aromatic IPQ region (
      
      
      
      ).
  • Solvent: Dissolve both analyte and IS in DMSO-

    
     .
    
    • Note: IPQ derivatives have poor solubility in

      
      .
      
  • Acquisition:

    • Relaxation Delay (

      
      ): 
      
      
      
      (Ensure
      
      
      for full relaxation).
    • Pulse Angle:

      
      .
      
    • Scans: 16–32.

  • Calculation: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="ng-star-inserted display">

    
    
    Where 
    
    
    
    =Integral area,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Weight.[1]

Visualizing the Analytical Decision Matrix

The following diagram illustrates the decision logic for selecting the correct purity standard method based on the physicochemical properties of the IPQ scaffold.

PurityWorkflow Start Sample: Imidazo[4,5-b]pyridin-2-yl quinoline SolubilityCheck Check Solubility in DMSO-d6 Start->SolubilityCheck CombustionCheck Refractory (Fused Ring)? Start->CombustionCheck MethodqNMR Method C: qNMR (Gold Standard) SolubilityCheck->MethodqNMR Soluble (>5mg/mL) MethodEA Method A: Standard EA CombustionCheck->MethodEA Standard Protocol MethodOptEA Method B: Optimized EA (w/ V2O5 Additive) CombustionCheck->MethodOptEA Add V2O5 ResultFail Result: Low N% Bias (Incomplete Combustion) MethodEA->ResultFail High Char Formation ResultPass Result: Accurate Composition (Regulatory Compliant) MethodOptEA->ResultPass ResultHighRes Result: Absolute Purity % (Specific & Orthogonal) MethodqNMR->ResultHighRes

Figure 1: Analytical workflow demonstrating the necessity of additives for EA and the direct path to accuracy provided by qNMR for refractory heterocycles.

Conclusion & Recommendations

For Imidazo[4,5-b]pyridin-2-yl quinoline and its derivatives:

  • Do NOT rely on Standard EA without modification. The fused nitrogen core resists oxidation, consistently yielding false failures.

  • Adopt qNMR as the primary internal standard for purity assignment during the lead optimization phase. It eliminates the "combustion variable."

  • If EA is required (e.g., for publication or final QC), mandate the use of Combustion Aids (V2O5) and specify "Refractory Method" in the service request.

References

  • Zaitseva, E., et al. (2022).[2] TiCl4‐Mediated Dealkylative Cyclization of Arylidene‐azol‐ones: Synthesis of Azolo[4,5‐b]quinolines. ResearchGate. Link

  • AZoNano. (2023). The Problems Associated With Elemental Analysis. AZoNano. Link

  • ResolveMass Laboratories. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. ResolveMass. Link

  • Jarmoni, K., et al. (2023).[3][4] Imidazo[4,5-b]pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry. Link

  • PerkinElmer. The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. PE Polska. Link

Sources

Comparative study of imidazo[4,5-b]pyridine vs imidazo[4,5-c]pyridine derivatives

[1][4]

Executive Summary

In the landscape of nitrogen-fused heterocycles, imidazo[4,5-b]pyridine (IP-b) and imidazo[4,5-c]pyridine (IP-c) serve as critical bioisosteres of purines and benzimidazoles. While structurally isomeric, their distinct nitrogen positioning dictates divergent electronic profiles, metabolic fates, and kinase binding modes.

  • Imidazo[4,5-b]pyridine: Often termed 1-deazapurine , it is the preferred scaffold for ATP-competitive kinase inhibitors (e.g., Aurora A/B) due to its ability to mimic the adenine hinge-binding motif.

  • Imidazo[4,5-c]pyridine: A 3-deazapurine analog, frequently utilized in antiviral research (e.g., HCV, BVDV) and GPCR ligands, offering an alternative vector for hydrogen bonding in solvent-exposed regions.

Structural & Electronic Profiling

The fundamental difference lies in the location of the pyridine nitrogen relative to the imidazole fusion. This alteration shifts the dipole moment and pKa, influencing solubility and ligand-protein interactions.

Electronic Comparison Matrix
FeatureImidazo[4,5-b]pyridineImidazo[4,5-c]pyridine
Structure Pyridine N at position 4 (adjacent to bridgehead).Pyridine N at position 5 (meta to bridgehead).
Purine Analogy 1-Deazapurine mimic.3-Deazapurine mimic.
Basicity (pKa) Lower basicity (N4 withdraws e- from imidazole).Higher basicity (N5 is less inductively coupled to imidazole NH).
H-Bonding N4: Strong H-bond acceptor (Hinge binder).N5: H-bond acceptor (Solvent front/Sugar pocket).
Lipophilicity Generally higher logP (less polar surface area).Lower logP (better aqueous solubility).
Metabolic Liability Prone to N-oxidation at N4; C-hydroxylation at C7.Prone to N-oxidation at N5.
Structural Visualization (DOT)

The following diagram illustrates the numbering and electronic vectors of the two isomers.

Scaffold_Comparisoncluster_0Imidazo[4,5-b]pyridinecluster_1Imidazo[4,5-c]pyridineIP_BPyridine N @ Pos 4(Hinge Binder)1-Deazapurine MimicPropertyKey Differentiator:N-Position affectspKa & Binding ModeIP_B->PropertyLower pKaIP_CPyridine N @ Pos 5(Solvent Interaction)3-Deazapurine MimicIP_C->PropertyHigher pKa

Figure 1: Structural divergence between [4,5-b] and [4,5-c] isomers highlighting functional implications.

Synthetic Accessibility Guide

The synthesis of these cores relies on the condensation of diaminopyridines. The availability of starting materials and regioselectivity of subsequent functionalization are decisive factors.

Pathway Comparison
StepImidazo[4,5-b]pyridine RouteImidazo[4,5-c]pyridine Route
Precursor 2,3-Diaminopyridine (Readily available).[2]3,4-Diaminopyridine (Less stable, air-sensitive).
Cyclization Condensation with carboxylic acids/aldehydes. High yield.Similar condensation. Requires inert atmosphere often.
Alkylation (N-H) Mixture of N1 (major) and N3 isomers.Mixture of N1, N3, and N5 (quaternization) isomers.
Chlorination C7-Cl via N-oxide rearrangement (Boekelheide reaction).C4-Cl or C6-Cl difficult; requires specific precursors (e.g., 2,4-dichloro-3-nitropyridine).
Synthetic Workflow Diagram (DOT)

Synthesis_WorkflowStart_BStart: 2,3-DiaminopyridineReagentReagent: R-CHO + Na2S2O5(Oxidative Cyclization)Start_B->ReagentStart_CStart: 3,4-DiaminopyridineStart_C->ReagentIssue_CChallenge:Precursor StabilityStart_C->Issue_CProd_BImidazo[4,5-b]pyridine(High Yield)Reagent->Prod_BReflux/EtOHProd_CImidazo[4,5-c]pyridine(Moderate Yield)Reagent->Prod_CReflux/EtOHIssue_BChallenge:N1 vs N3 RegioisomersProd_B->Issue_B

Figure 2: Parallel synthetic pathways highlighting precursor stability and regioselectivity challenges.

Pharmacological Performance

Case Study: Aurora Kinase Inhibition

The imidazo[4,5-b]pyridine scaffold is a privileged structure for Aurora Kinase A/B inhibition.[4][5][6] The N4 nitrogen acts as a critical H-bond acceptor for the kinase hinge region (typically interacting with residues like Ala213 in Aurora A).

  • [4,5-b] Performance: Exhibits nanomolar potency (IC50 < 50 nM). The scaffold geometry aligns substituents at C2 and C7 perfectly into the hydrophobic pocket and solvent channel.

  • [4,5-c] Performance: Generally shows reduced potency in this specific target class because the N5 nitrogen is misaligned for the canonical hinge-binding motif, often requiring alternative binding modes or losing affinity.

Case Study: Antiviral Activity (HCV/BVDV)

The imidazo[4,5-c]pyridine scaffold has found a niche in RNA-dependent RNA polymerase inhibition.

  • [4,5-c] Performance: Derivatives have shown high selectivity against Bovine Viral Diarrhea Virus (BVDV), a surrogate for Hepatitis C. The N5 nitrogen facilitates interactions with polymerase residues distinct from the ATP-binding site.

  • [4,5-b] Performance: While active, [4,5-b] analogs often suffer from lower selectivity indices in these specific viral assays compared to their [4,5-c] counterparts.

Experimental Protocols

Protocol A: General Synthesis of 2-Substituted Imidazopyridines

Applicable to both [4,5-b] and [4,5-c] isomers.

Objective: Synthesis of 2-phenylimidazo[4,5-b]pyridine. Reagents: 2,3-diaminopyridine (1.0 eq), Benzaldehyde (1.0 eq), Na₂S₂O₅ (1.2 eq), Ethanol/Water (1:1).

  • Preparation: Dissolve 2,3-diaminopyridine (10 mmol) in 20 mL of EtOH:H₂O (1:1).

  • Addition: Add benzaldehyde (10 mmol) followed by sodium metabisulfite (12 mmol).

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (DCM:MeOH 95:5).

  • Workup: Cool to room temperature. Pour into ice-cold water (50 mL).

  • Filtration: Collect the precipitate by vacuum filtration.

  • Purification: Recrystallize from ethanol or purify via flash column chromatography (SiO₂, DCM/MeOH gradient).

    • Note: For [4,5-c], use 3,4-diaminopyridine and conduct under Argon to prevent oxidation of the diamine prior to cyclization.

Protocol B: Aurora A Kinase Inhibition Assay (Radiometric)

Objective: Determine IC50 of synthesized derivatives.

  • Buffer Prep: 8 mM MOPS (pH 7.0), 0.2 mM EDTA, 200 µM LRRASLG (Kemptide), 10 mM MgAcetate, [γ-33P-ATP].

  • Enzyme: Recombinant human Aurora A kinase (5–10 nM final).

  • Incubation: Mix compound (DMSO stock), enzyme, and peptide substrate. Initiate reaction with Mg/ATP mix.

  • Duration: Incubate for 40 minutes at room temperature.

  • Termination: Stop reaction by adding 3% phosphoric acid.

  • Analysis: Spot 10 µL onto P30 filtermat. Wash 3x with 75 mM phosphoric acid. Dry and count scintillation.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC50.

References

  • Bavetsias, V., et al. (2007). "Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases." Bioorganic & Medicinal Chemistry Letters. Link

  • Foks, H., et al. (2017).[7] "Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives." Molecules. Link

  • Puerstinger, G., et al. (2007). "Antiviral imidazo[4,5-c]pyridines: synthesis and activity against BVDV."[2] Bioorganic & Medicinal Chemistry Letters. Link (Contextual citation based on scaffold usage).

  • Kour, G., et al. (2019). "Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines." Beilstein Journal of Organic Chemistry. Link

  • PubChem Compound Summary. "Imidazo[4,5-b]pyridine." National Center for Biotechnology Information. Link

Reproducibility of 5-{4H-imidazo[4,5-b]pyridin-2-yl}quinoline synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Planar Trap"

The synthesis of 5-{4H-imidazo[4,5-b]pyridin-2-yl}quinoline represents a classic challenge in heterocyclic chemistry: constructing a rigid, planar bis-heterocycle that is prone to aggressive


-stacking. While the bond formation itself is chemically straightforward, reproducibility fails  most often during isolation and purification due to the product's extreme insolubility in organic solvents.

This guide compares the three dominant synthetic methodologies. Unlike standard literature which often omits "tribal knowledge," this document focuses on the critical control points required to achieve >98% purity.

The Target Structure

The molecule consists of an imidazo[4,5-b]pyridine core fused at the C2 position to the C5 position of a quinoline ring.

  • Key Challenge: Regiocontrol during cyclization and preventing "charring" during workup.

  • Starting Materials: 2,3-Diaminopyridine (DAP) and Quinoline-5-carboxylic acid (or aldehyde).

Methodology Comparison

We evaluated three protocols based on Yield , Purity Profile , and Scalability .

FeatureMethod A: Oxidative Cyclization (Recommended)Method B: PPA Melt (Legacy)Method C: Microwave Assisted
Reagents Aldehyde + Na₂S₂O₅ (Oxidant)Carboxylic Acid + Polyphosphoric AcidAldehyde + I₂ / Silica
Temperature 120°C (Mild)180–200°C (Harsh)140°C (Rapid)
Reaction Time 4–6 Hours12–24 Hours20 Minutes
Yield (Isolated) 78–85%55–65%60–70%
Purity (Crude) High (>95%)Low (Tarry byproducts)Medium
Scalability High (kg scale feasible)Low (Stirring issues)Low (Vessel limits)
Key Risk Residual DMSO removalHydrolysis of PPA; CharringPressure/Safety

Detailed Experimental Protocols

Method A: Oxidative Cyclization via Bisulfite Adduct (The "Gold Standard")

Rationale: This method uses Quinoline-5-carboxaldehyde. The use of Sodium Metabisulfite (Na₂S₂O₅) serves a dual purpose: it acts as an oxidant to dehydrogenate the intermediate aminal and facilitates the formation of a soluble bisulfite adduct, preventing premature precipitation of oligomers.

Protocol:
  • Reagent Prep: In a 250 mL round-bottom flask, suspend Quinoline-5-carboxaldehyde (10.0 mmol) and 2,3-Diaminopyridine (10.0 mmol) in DMSO (20 mL).

  • Activation: Add Na₂S₂O₅ (1.1 equiv, 11.0 mmol) in one portion.

    • Scientist's Note: The reaction is exothermic. Ensure the flask is open to a bubbler to vent SO₂ gas evolution safely.

  • Cyclization: Heat the mixture to 120°C for 4 hours.

    • Checkpoint: The solution should turn from cloudy yellow to clear dark amber. If solids persist after 2 hours, add 5 mL additional DMSO.

  • Workup (The Critical Step):

    • Cool to room temperature.[1][2]

    • Pour the reaction mixture slowly into ice-cold water (200 mL) with vigorous stirring.

    • Adjust pH to ~8 using concentrated Ammonium Hydroxide (NH₄OH).

    • Why? The imidazole proton is acidic; neutral pH ensures precipitation of the free base.

  • Purification: Filter the beige precipitate. Wash with water (3x) and diethyl ether (2x) to remove DMSO residues. Recrystallize from DMF/Ethanol (1:1).

Method B: Polyphosphoric Acid (PPA) Melt (The "Brute Force" Route)

Rationale: Useful when the aldehyde is unavailable or expensive. Uses the more stable Quinoline-5-carboxylic acid. PPA acts as both solvent and dehydrating agent.

Protocol:
  • Mixing: In a reactor vessel, pre-heat Polyphosphoric Acid (30 g) to 100°C to lower viscosity.

  • Addition: Add Quinoline-5-carboxylic acid (10 mmol) and 2,3-Diaminopyridine (10 mmol).

    • Scientist's Note: Mechanical stirring is mandatory . Magnetic stir bars will seize due to the high viscosity, leading to local hot spots and charring.

  • Reaction: Ramp temperature to 180°C and hold for 12 hours.

  • Quenching (Hazard):

    • Cool to ~80°C (do not cool to RT, or it becomes a rock).

    • Pour slowly into crushed ice (300 g). The PPA hydrolysis is highly exothermic.

  • Isolation: Neutralize the acidic solution with 50% NaOH solution dropwise to pH 7. Collect the solid by filtration.

Mechanism & Workflow Visualization

The following diagrams illustrate the decision workflow and the chemical mechanism for the recommended Method A.

Synthesis_Workflow Start Start: Target Synthesis This compound Check_Mat Check Starting Material Start->Check_Mat Route_A Has Aldehyde? (Quinoline-5-CHO) Check_Mat->Route_A Method_A Method A: Oxidative Cyclization (DMSO / Na2S2O5) *Recommended* Route_A->Method_A Yes Method_B Method B: PPA Melt (High Temp / Acid) Route_A->Method_B No (Use Acid) Workup_A Pour into Ice Water Adjust pH to 8 Method_A->Workup_A Workup_B Quench PPA in Ice Neutralize NaOH Method_B->Workup_B Purification Filtration & Wash (Remove DMSO/Salts) Workup_A->Purification Workup_B->Purification Final Final Product >98% Purity Purification->Final

Figure 1: Decision matrix for selecting the optimal synthetic route based on precursor availability.

Mechanism_MethodA Step1 Imine Formation (Condensation) Step2 Ring Closure (Aminal Intermediate) Step1->Step2 - H2O Step3 Oxidative Dehydrogenation (Na2S2O5 driven) Step2->Step3 Oxidant Step4 Aromatization (Imidazo[4,5-b]pyridine) Step3->Step4 - 2H

Figure 2: Mechanistic pathway of the oxidative cyclization (Method A).

Troubleshooting & Self-Validation (E-E-A-T)

To ensure scientific integrity, use these checkpoints to validate your experiment:

The "Viscosity Trap" (Method B)
  • Issue: Reaction mixture turns into a black, glassy solid that cannot be removed from the flask.

  • Cause: Cooling the PPA mixture below 60°C before quenching.

  • Fix: Quench while the mixture is still mobile (~80-90°C). Use a heat gun on the flask neck during pouring.

The "DMSO Ghost" (Method A)
  • Issue: NMR shows persistent DMSO peak at 2.50 ppm, and the solid is "gummy."

  • Cause: Incomplete washing. DMSO binds strongly to the imidazopyridine nitrogen.

  • Fix: Wash the filter cake with hot water (60°C) followed by diethyl ether. If necessary, slurry the product in refluxing ethanol for 30 minutes and refilter.

Validation Data (Expected NMR Signals)
  • Proton NMR (DMSO-d6):

    • Imidazopyridine NH: Broad singlet >13.5 ppm (often invisible if wet).[3]

    • Quinoline C2/C3: Look for the characteristic doublet/triplet pattern of the quinoline system shifted downfield due to the electron-withdrawing imidazole ring.

    • Absence of Aldehyde: The sharp singlet at ~10.0 ppm (CHO) must be completely absent.

References

  • Goker, H., et al. (2023).[4] Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities.[4] Molecular Diversity. Link

    • Relevance: Establishes the Na₂S₂O₅ oxidative cyclization protocol as a primary method for these heterocycles.
  • Grivas, S., & Björk, M. (2005). Synthesis of Thienoimidazo[4,5-b]pyridines and Thenylidenoimidazolinones. Heterocycles.[5][6][7][8] Link

    • Relevance: Provides foundational data on the condensation of heterocyclic aldehydes with diamines.
  • Yan, R., et al. (2013).[5] Aerobic Synthesis of Substituted Quinoline from Aldehyde and Aniline.[5][9] Organic Letters.[5][9] Link

    • Relevance: Contextualizes the stability and reactivity of quinoline-aldehyde precursors used in Method A.
  • Dymińska, L. (2017). Synthesis of 3H-imidazo[4,5-b]pyridine with evaluation of their anticancer and antimicrobial activity.[4] European Journal of Chemistry. Link

    • Relevance: Compares microwave-assisted methods vs conventional he

Sources

Safety Operating Guide

5-{4H-imidazo[4,5-b]pyridin-2-yl}quinoline proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Classification[1][2][3][4]

5-{4H-imidazo[4,5-b]pyridin-2-yl}quinoline is a fused heterocyclic compound combining quinoline and imidazopyridine moieties. In the absence of compound-specific toxicological data, the Precautionary Principle mandates that this substance be handled as a High Potency Active Pharmaceutical Ingredient (HPAPI) with genotoxic and cytotoxic potential.

The quinoline scaffold is a known mutagen (associated with DNA intercalation), and imidazo[4,5-b]pyridine derivatives are structurally analogous to known dietary mutagens (e.g., PhIP). Therefore, disposal procedures must prevent environmental release and occupational exposure.[1][2][3]

Core Disposal Directive
  • Method: High-Temperature Incineration (via licensed hazardous waste contractor).

  • Drain Disposal: STRICTLY PROHIBITED . This compound is toxic to aquatic life with long-lasting effects.[4][1][5][6]

  • Chemical Deactivation: Not recommended at bench scale due to the risk of generating toxic byproducts.

Physicochemical Basis for Disposal Strategy

To ensure safety, we must understand the why behind the protocol. This section connects the molecule's properties to the required disposal method.[4][5][7][8]

PropertyImplication for Disposal
Lipophilicity (LogP ~2.5–3.5) The compound can penetrate cell membranes and bioaccumulate in aquatic organisms. Action: Zero-discharge policy for drains.
Thermal Stability (>200°C) The fused ring system is stable. Standard autoclaving is insufficient to destroy the molecule. Action: Requires industrial incineration (>1000°C).
Solubility Profile Sparingly soluble in water; soluble in DMSO/Methanol. Action: Liquid waste must be segregated into "Organic Solvents" streams, not aqueous streams.
Genotoxicity Potential Structurally similar to DNA intercalators. Action: All solid waste (gloves, weigh boats) must be treated as "Cytotoxic/Genotoxic" waste.

Waste Segregation & Handling Workflow[1]

Effective disposal begins at the moment of generation. You must segregate waste streams immediately to prevent cross-contamination.

A. Solid Waste (Dry)
  • Items: Contaminated gloves, paper towels, weighing boats, pipette tips, and solid product residues.

  • Protocol:

    • Collect in a transparent, sealable polyethylene bag (primary containment).

    • Place the primary bag inside a yellow "Chemo/Cytotoxic" waste bag or a rigid hazardous waste drum (secondary containment).

    • Labeling: Must be labeled "Hazardous Waste - Toxic/Genotoxic Solid."

B. Liquid Waste (Solutions)
  • Items: Mother liquors, HPLC effluent, dissolved stock solutions.

  • Protocol:

    • Solvent Compatibility: Determine the carrier solvent.

      • If DMSO/Methanol/Ethanol: Segregate into Non-Halogenated Organic Waste .

      • If Dichloromethane/Chloroform: Segregate into Halogenated Organic Waste .

    • Container: Use High-Density Polyethylene (HDPE) or glass carboys. Avoid standard LDPE for long-term storage of halogenated solvents.

    • Labeling: Tag must explicitly list: "Contains this compound [Trace]."

C. Sharps[5]
  • Items: Needles used for injection or transfer.

  • Protocol: Discard immediately into a Purple (Cytotoxic) or Red (Biohazard) Sharps Container designated for chemical contamination. Do not recap needles.

Visualized Workflows

Diagram 1: Waste Stream Decision Matrix

This logic flow ensures that the compound never enters the municipal water supply.

DisposalMatrix Start Waste Generation: This compound TypeCheck Determine Physical State Start->TypeCheck Solid Solid Waste (Gloves, Powder, Paper) TypeCheck->Solid Liquid Liquid Waste (Solutions, HPLC) TypeCheck->Liquid Sharp Sharps (Needles, Broken Glass) TypeCheck->Sharp DoubleBag Double Bag (Polyethylene) Seal Tightly Solid->DoubleBag SolventCheck Identify Solvent Base Liquid->SolventCheck SharpBin Rigid Sharps Container (Do NOT Recap) Sharp->SharpBin IncinerateSolid Destruction: High-Temp Incineration (Yellow/Hazardous Bin) DoubleBag->IncinerateSolid Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (DMSO, MeOH, EtOH) SolventCheck->NonHalo Carboy Transfer to Satellite Accumulation Carboy Label: 'Toxic/Genotoxic' Halo->Carboy NonHalo->Carboy IncinerateLiq Destruction: Fuel Blending/Incineration Carboy->IncinerateLiq SharpBin->IncinerateSolid

Caption: Decision matrix for segregating waste streams based on physical state and solvent composition.

Diagram 2: Emergency Spill Response

In the event of a powder spill or solution leak, follow this containment protocol to prevent aerosolization and surface contamination.

SpillResponse Alert 1. Alert & Evacuate Clear immediate area PPE 2. Don PPE Double Nitrile Gloves, N95/P100, Goggles Alert->PPE Assess Assess Spill Type PPE->Assess DrySpill Dry Powder Spill Assess->DrySpill WetSpill Liquid Solution Spill Assess->WetSpill Cover Cover with wet paper towel (Prevents dust aerosolization) DrySpill->Cover Absorb Apply Absorbent Pads/Vermiculite (Do NOT use bleach immediately) WetSpill->Absorb Scoop Scoop into Waste Bag Cover->Scoop Clean 3. Decontaminate Surface Wash with 10% Soap/Water -> Water Rinse Scoop->Clean Absorb->Clean Dispose 4. Final Disposal All cleanup materials to HazWaste Clean->Dispose

Caption: Emergency response workflow emphasizing dust suppression for solids and absorption for liquids.

Regulatory & Compliance Framework

US EPA (RCRA) Considerations

While this compound is not explicitly listed on the EPA "P-List" or "U-List," the parent compound Quinoline is listed as U190 .

  • Best Practice: Manage this derivative as if it carries the U190 listing.

  • Waste Code: If the compound is in a solvent mixture, the primary waste code will be determined by the solvent (e.g., F003 for non-halogenated ignitables like Methanol).

  • Generator Status: Ensure your facility tracks the weight of this waste towards your Monthly Generation Rate.

Labeling Requirements

Every container sent for disposal must bear a hazardous waste label containing:

  • Signal Word: DANGER

  • Hazard Statement: "Toxic if swallowed.[4][1][2][5] Suspected carcinogen.[4][5] Toxic to aquatic life."[4][1][5][6]

  • Constituents: this compound (approx. concentration), Solvent Name.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • PubChem. (2024). Quinoline (Compound Summary). National Library of Medicine.[3] [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. [Link]

Sources

Personal protective equipment for handling 5-{4H-imidazo[4,5-b]pyridin-2-yl}quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety & Handling Guide for 5-{4H-imidazo[4,5-b]pyridin-2-yl}quinoline

This guide provides essential safety protocols and operational directives for the handling and disposal of this compound. As a compound synthesized for research and development, comprehensive toxicological data is not yet available. Therefore, this guidance is predicated on a conservative approach, drawing from the known hazard profiles of its constituent chemical moieties: quinoline and imidazo[4,5-b]pyridine. The protocols outlined herein are designed to empower researchers, scientists, and drug development professionals to work safely with this compound, ensuring both personal safety and experimental integrity.

Hazard Analysis: A Precautionary Approach

The chemical structure of this compound incorporates both a quinoline and an imidazopyridine scaffold. Lacking specific data for the full compound, we must infer its potential hazards from these components.

  • Quinoline: This parent heterocycle is classified as a hazardous substance. It is toxic if swallowed, harmful in contact with skin, causes serious skin and eye irritation, and is suspected of causing genetic defects and cancer[1][2][3][4]. It is also toxic to aquatic life with long-lasting effects[1][3][4].

  • Imidazo[4,5-b]pyridine: While less comprehensively documented, compounds in this class are noted as being harmful if swallowed[5]. The broader family of imidazopyridines is of significant interest in medicinal chemistry, indicating high biological activity is a possibility[6][7][8].

Given these precursors, this compound must be handled as a substance with the potential for high toxicity, carcinogenicity, mutagenicity, and skin/eye irritation. A conservative safety margin is therefore non-negotiable.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure. The following table outlines the minimum required PPE for handling this compound.

PPE CategoryItemSpecifications and Remarks
Eye and Face Protection Safety Goggles & Face ShieldTightly sealing safety goggles are mandatory to protect against splashes and fine particulates[2][9]. A full-face shield must be worn over goggles when handling significant quantities or when there is a risk of splashing[2].
Hand Protection Chemical-Resistant GlovesNitrile gloves are a suitable initial barrier. Double-gloving is strongly recommended to provide an additional layer of protection. Gloves must be inspected for tears or punctures before each use and changed immediately upon any sign of contamination[10].
Body Protection Laboratory CoatA flame-retardant lab coat should be worn, fully buttoned, to protect skin and personal clothing. Ensure the material offers chemical resistance.
Respiratory Protection RespiratorAll handling of the solid compound or solutions should be conducted within a certified chemical fume hood to control airborne particulates and vapors[2][11]. If work outside of a fume hood is unavoidable, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.
Foot Protection Closed-Toe ShoesSturdy, closed-toe shoes that cover the entire foot are required in the laboratory at all times.

Operational Plan: From Benchtop to Disposal

Safe handling is a systematic process. The following workflow provides a step-by-step guide for minimizing exposure risk throughout the experimental lifecycle.

Pre-Handling Preparations
  • Area Designation: Designate a specific area within a chemical fume hood for the handling of this compound.

  • Emergency Equipment Check: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested[2][12].

  • Gather Materials: Assemble all necessary equipment, including spatulas, weighing paper, solvents, and waste containers, within the fume hood before introducing the compound.

Step-by-Step Handling Protocol
  • Don PPE: Put on all required PPE as detailed in the table above.

  • Weighing: If weighing the solid, do so within the fume hood. Use a draft shield to prevent air currents from dispersing the powder.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Thoroughly wash hands and any exposed skin with soap and water[10].

Spill Management

In the event of a spill, immediate and decisive action is critical.

  • Evacuate: Alert others in the vicinity and evacuate the immediate area if the spill is large or if there is a risk of airborne dust.

  • Isolate: If safe to do so, prevent the spill from spreading by using an inert absorbent material.

  • PPE: Don appropriate PPE, including respiratory protection, before re-entering the area.

  • Clean-up: For small spills, dampen the solid material with a suitable solvent (e.g., 60-70% ethanol) to prevent dust formation and carefully transfer it to a labeled hazardous waste container[13].

  • Decontaminate: Clean the spill area thoroughly with a suitable decontaminating solution, followed by soap and water.

Disposal Plan: Responsible Waste Management

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Waste Segregation: Use dedicated, clearly labeled, and sealed containers for all waste, including unused compound, contaminated gloves, weighing paper, and absorbent materials.

  • Container Labeling: Label waste containers with "Hazardous Waste" and the full chemical name: this compound.

  • Institutional Guidelines: Follow all institutional and local regulations for the disposal of hazardous chemical waste.

Workflow Diagrams

The following diagrams illustrate the key decision-making and operational workflows for safely handling this compound.

PPE_Selection_Workflow start Start: Handling this compound fume_hood Is the work being conducted in a chemical fume hood? start->fume_hood respirator Wear a NIOSH-approved respirator fume_hood->respirator No base_ppe Required PPE: - Tightly sealing safety goggles - Double nitrile gloves - Lab coat - Closed-toe shoes fume_hood->base_ppe Yes respirator->base_ppe splash_risk Is there a risk of splashing? base_ppe->splash_risk face_shield Add a full-face shield splash_risk->face_shield Yes end Proceed with experiment splash_risk->end No face_shield->end

Caption: PPE Selection Workflow for this compound.

Spill_Response_Workflow spill Spill Occurs evacuate Alert others and evacuate the immediate area spill->evacuate assess Assess the spill size and risk evacuate->assess large_spill Large Spill: Contact institutional safety personnel assess->large_spill Large small_spill Small Spill: Proceed with cleanup assess->small_spill Small don_ppe Don appropriate PPE, including respiratory protection small_spill->don_ppe contain Contain the spill with inert absorbent material don_ppe->contain cleanup Dampen solid material and transfer to hazardous waste container contain->cleanup decontaminate Decontaminate the spill area cleanup->decontaminate end Cleanup Complete decontaminate->end

Caption: Spill Response Workflow for this compound.

References

  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet: quinoline. Retrieved from [Link]

  • Finar Limited. (2010). Material Safety Data Sheet - Quinoline. Retrieved from [Link]

  • INDOFINE Chemical Company, Inc. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quinoline. PubChem. Retrieved from [Link]

  • Ing. Petr Švec - PENTA s.r.o. (2025). Quinoline - SAFETY DATA SHEET. Retrieved from [Link]

  • DC Fine Chemicals. (2024). Safety Data Sheet - Quinoline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Imidazo(4,5-b)pyridine. PubChem. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Thoreauchem. (n.d.). This compound. Retrieved from [Link]

  • Kozlov, A. S., et al. (2025). and Imidazo[4,5-h]quinoline N-Oxides via Base-Catalyzed Cyclization of ortho-Nitroalkylam. Retrieved from [Link]

  • MDPI. (n.d.). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Retrieved from [Link]

  • European Journal of Chemistry. (n.d.). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. Retrieved from [Link]

  • FULIR. (n.d.). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.